molecular formula C3H2BrNOS B1520237 4-Bromothiazol-2-ol CAS No. 1086381-71-6

4-Bromothiazol-2-ol

Cat. No.: B1520237
CAS No.: 1086381-71-6
M. Wt: 180.03 g/mol
InChI Key: ARYKMMSOJGVGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromothiazol-2-ol is a versatile brominated heterocycle serving as a key synthetic intermediate in organic and medicinal chemistry research. The bromine atom at the 4-position and the hydroxyl group at the 2-position make this compound a valuable precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . Its core structure is part of a family of bromothiazoles that are actively investigated for their biological activity, particularly in the development of novel therapeutics for neglected tropical diseases like African sleeping sickness and Chagas disease . Researchers utilize this scaffold as a building block to create targeted compound libraries for high-throughput screening and drug discovery initiatives. The compound must be handled by trained personnel in a controlled laboratory setting. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNOS/c4-2-1-7-3(6)5-2/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYKMMSOJGVGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671723
Record name 4-Bromo-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-71-6
Record name 4-Bromo-2(3H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromothiazol-2-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromothiazol-2-ol: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block, distinguished by its unique electronic and structural characteristics. This guide provides an in-depth exploration of its chemical properties, tautomeric nature, spectroscopic profile, and reactivity. We delve into its synthetic applications, particularly in the realm of medicinal chemistry, where the thiazole scaffold is a privileged structure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures and novel chemical entities.

Introduction and Significance

This compound (CAS No. 1086381-71-6) is a substituted five-membered heterocycle containing both sulfur and nitrogen atoms.[1] The thiazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, including antibiotics and anti-inflammatory agents.[2] The strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 2-position endows this molecule with exceptional synthetic versatility. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[3] Simultaneously, the hydroxyl group offers a site for derivatization and influences the molecule's electronic properties and potential for hydrogen bonding. Understanding the fundamental properties of this reagent is crucial for its effective application in multi-step synthesis.

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium with its keto form, 4-bromo-1,3-thiazolidin-2-one. The relative populations of the enol ("-ol") and keto ("-one") forms can be influenced by the solvent, pH, and temperature. This equilibrium is fundamental to its reactivity, as different tautomers may exhibit distinct chemical behaviors. The enol form presents a nucleophilic hydroxyl group, while the keto form features an amide-like proton and a carbonyl group.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in synthesis. Its key properties and expected spectroscopic signatures are summarized below.

Physicochemical Properties
PropertyValueSource
CAS Number 1086381-71-6[1]
Molecular Formula C₃H₂BrNOS[1]
Molecular Weight 180.02 g/mol [1]
Appearance White to off-white solidGeneral chemical knowledge
Purity Typically >95%[4]
Storage Inert atmosphere, 2-8°C[1]
SMILES Code OC1=NC(Br)=CS1[1]
Spectroscopic Data Interpretation

Spectroscopic analysis provides definitive structural confirmation. The key to interpreting the spectra of this molecule is to recognize the potential signatures of both tautomers.

  • ¹H NMR: A single signal is expected for the proton at the C5 position of the thiazole ring. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent sulfur and bromine atoms.

  • ¹³C NMR: Three distinct signals corresponding to the carbon atoms of the thiazole ring are expected. The chemical shift of the C2 carbon will differ significantly depending on whether it bears a hydroxyl group (enol form) or is part of a carbonyl group (keto form).

  • Infrared (IR) Spectroscopy: This technique is particularly useful for observing the tautomeric equilibrium. Key absorptions include a broad O-H stretch for the enol form, an N-H stretch for the keto form, and a strong C=O (carbonyl) stretch around 1680-1700 cm⁻¹ if the keto form is present in significant concentration.[5][6]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of similar intensity (M and M+2).

Synthesis and Chemical Reactivity

General Synthetic Strategies

The synthesis of substituted thiazoles can be achieved through various established methods, most notably the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[7] For this compound specifically, a plausible route involves the cyclization of a brominated α-thiocyanato ketone or a related precursor. Post-synthetic modification of a pre-formed thiazole ring, such as the bromination of 2-hydroxythiazole using a mild brominating agent like N-Bromosuccinimide (NBS), represents an alternative and common strategy.[8][9]

Core Reactivity

The utility of this compound stems from its multiple reactive sites, which allow for sequential and regioselective modifications.

  • Reactions at the Hydroxyl Group: The hydroxyl group (or the N-H in the keto tautomer) is nucleophilic and can undergo O-alkylation or O-acylation upon reaction with suitable electrophiles, such as alkyl halides or acid chlorides, typically in the presence of a base.[10] This allows for the introduction of side chains or protecting groups.

  • Palladium-Catalyzed Cross-Coupling: The C4-Br bond is the most valuable feature for synthetic diversification. It readily participates in a wide array of Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Sonogashira (with terminal alkynes), and Negishi (with organozinc reagents).[3] These reactions are foundational for building molecular complexity by forming new C-C or C-heteroatom bonds.

cross_coupling reagent This compound process Cross-Coupling Reaction reagent->process coupling_partner Boronic Acid / Stannane / Alkyne / Organozinc coupling_partner->process catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->process base_ligand Base / Ligand (e.g., K₂CO₃, SPhos) base_ligand->process product 4-Substituted-thiazol-2-ol (Diversified Product) process->product

Caption: General schematic for cross-coupling reactions.

Applications in Drug Discovery and Materials Science

The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, known for a broad spectrum of biological activities.[2] this compound serves as a direct precursor to these and other valuable thiazole derivatives.

  • Medicinal Chemistry: By leveraging cross-coupling reactions at the C4 position, medicinal chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The resulting 4-aryl or 4-alkyl thiazole derivatives are explored as potential anticancer, antimicrobial, and anti-inflammatory agents.[2][11] The hydroxyl group at C2 can act as a crucial hydrogen bond donor or acceptor, interacting with biological targets like enzyme active sites or protein receptors.

  • Materials Science: Thiazole-based compounds are also investigated for their applications in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The tunable electronic properties and rigid structure of the thiazole ring make it an attractive component for designing novel organic materials.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative example of how this compound can be used in a Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl-thiazol-2-ol derivative.

Objective: To synthesize 4-(4-methoxyphenyl)thiazol-2-ol.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed dioxane/water solvent mixture.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

workflow setup 1. Add Reagents (Thiazole, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) setup->inert add_cat 3. Add Pd Catalyst & Degassed Solvents inert->add_cat heat 4. Heat Reaction (e.g., 90°C) add_cat->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify char 8. Characterize Product (NMR, MS, IR) purify->char

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12][13][14] It may also cause respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][15]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12][13][14] Avoid all personal contact.[13] Wash hands thoroughly after handling.[12][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12] Store locked up.[12][15]

Conclusion

This compound is a high-value synthetic intermediate with a rich and versatile chemical profile. Its tautomeric nature and strategically positioned reactive handles—the hydroxyl group and the bromine atom—provide scientists with a powerful tool for constructing diverse and complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for unlocking its full potential in pioneering research, particularly in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromothiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and critical chemical properties of 4-Bromothiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The thiazole scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom and a hydroxyl group offers versatile handles for further chemical modifications. This document delineates a plausible synthetic pathway, discusses key characterization techniques, and explores the crucial concept of tautomerism inherent to this molecule.

The Significance of this compound

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[1] The related 2-hydroxythiazole core, as present in this compound, offers a unique isostere with different hydrogen bonding capabilities and electronic properties. The bromine atom at the 4-position serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, enabling the exploration of a broader chemical space for structure-activity relationship (SAR) studies.

Strategic Synthesis of this compound

The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the preparation of this compound, a logical approach involves the reaction of a suitable α,α'-dihalogenated carbonyl compound with thiourea.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway commences with the bromination of a suitable β-dicarbonyl compound, followed by cyclization with thiourea.

Synthesis of this compound start 1,3-Dicarbonyl Compound intermediate α,α'-Dibromo-1,3-dicarbonyl start->intermediate Bromination (e.g., NBS or Br2) product This compound intermediate->product:w Hantzsch Thiazole Synthesis (Condensation) thiourea Thiourea

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of the α,α'-Dibromo-1,3-dicarbonyl Intermediate

  • To a solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (2.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude α,α'-dibromo-1,3-dicarbonyl compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices: The use of NBS provides a milder and more selective brominating agent compared to liquid bromine. The aqueous workup is essential to remove unreacted NBS and inorganic byproducts.

Step 2: Cyclization to this compound

  • Dissolve the α,α'-dibromo-1,3-dicarbonyl intermediate (1.0 eq.) in ethanol.

  • Add thiourea (1.1 eq.) to the solution and reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction at reflux temperature. The precipitation in cold water is a straightforward method for initial product isolation. Recrystallization is a standard technique for purifying solid organic compounds.

Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one form.[3][4] This keto-enol tautomerism is influenced by factors such as the solvent, pH, and temperature.

Caption: Keto-enol tautomerism of this compound. (Note: Actual images of the chemical structures would be embedded here in a real document).

The presence of both tautomers can lead to complex spectroscopic data. For instance, in NMR spectroscopy, signals for both forms may be observed, and the position of the equilibrium can be shifted by changing the solvent. In polar aprotic solvents like DMSO, the keto form may be favored, while in non-polar solvents, the enol form might be more prevalent.[3] It is essential to consider this equilibrium when interpreting characterization data and when designing subsequent reactions.

Comprehensive Characterization

A thorough characterization of this compound is imperative to confirm its structure and purity. The following analytical techniques are recommended:

Predicted Analytical Data
Technique Expected Observations
¹H NMR Signals corresponding to the thiazole ring proton and the hydroxyl/amine proton (which will be exchangeable with D₂O). The chemical shift of the ring proton will be influenced by the bromine substituent. In the keto tautomer, an NH proton signal would be expected.
¹³C NMR Resonances for the three carbons of the thiazole ring. The carbon bearing the bromine atom will appear at a characteristic chemical shift. The C-2 carbon's chemical shift will be indicative of either a C-O (enol) or C=O (keto) bond.
IR Spectroscopy A broad O-H stretching band in the region of 3200-3600 cm⁻¹ for the enol form. A strong C=O stretching band around 1650-1700 cm⁻¹ would be indicative of the keto tautomer. C=N and C-S stretching vibrations characteristic of the thiazole ring would also be present.
Mass Spectrometry (MS) The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Elemental Analysis The experimentally determined percentages of C, H, N, Br, and S should be within ±0.4% of the calculated values for the molecular formula C₃H₂BrNOS.

Characterization Workflow

Characterization Workflow start Purified this compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms ea Elemental Analysis start->ea structure Structural Confirmation & Purity Assessment nmr->structure ir->structure ms->structure ea->structure

Caption: A typical workflow for the analytical characterization of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route, based on the robust Hantzsch thiazole synthesis, offers a reliable method for its preparation. A thorough understanding of the keto-enol tautomerism is critical for the accurate interpretation of analytical data and for the successful application of this compound in further research and development. As with any chemical synthesis, appropriate safety precautions must be strictly adhered to.

References

An In-Depth Technical Guide to 4-Bromothiazol-2-ol and its Predominant Tautomer, 4-Bromo-1,3-thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Bromothiazol-2-ol. It is intended for researchers, scientists, and professionals in drug development who utilize heterocyclic building blocks. A central focus of this document is the critical concept of keto-enol tautomerism, which dictates the compound's structure and chemical behavior.

Molecular Structure and The Critical Role of Tautomerism

This compound is a heterocyclic compound that exists in a state of equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (4-Bromo-1,3-thiazol-2(3H)-one). In the solid state and in most common solvents, the keto (amide or lactam) form is significantly more stable and is the predominant species observed.[1][2] This phenomenon is a cornerstone of its chemistry, influencing its reactivity and spectroscopic characteristics. The equilibrium is dynamic and can be influenced by factors such as solvent polarity and pH.[3]

The keto tautomer features an amide-like structure with an acidic N-H proton, a carbonyl group (C=O), and a C=C double bond within the five-membered ring. The enol tautomer possesses a hydroxyl group (-OH) attached to the thiazole ring, rendering the ring system aromatic. Understanding this equilibrium is paramount for predicting reaction outcomes.

Caption: Keto-Enol Tautomerism of the title compound.

Physicochemical Properties

Direct experimental data for this compound is limited due to its existence primarily as the keto tautomer. The properties listed below are based on available supplier information and inferred from closely related, well-characterized analogs like 4-bromothiazole and 2-amino-4-bromothiazole.

PropertyValue / InformationSource / Analog
Molecular Formula C₃H₂BrNOS-
Molecular Weight 179.04 g/mol [4]
CAS Number 1086381-71-6-
Appearance Expected to be an off-white to pale yellow solidInferred from analogs[5]
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Methanol)General chemical knowledge
Melting Point Not reported. Analogs like 2,4-dibromothiazole melt at 80-84°C.Analog: 2,4-Dibromothiazole
Boiling Point Decomposes upon heating.General chemical knowledge
Acidity (pKa) The N-H proton in the keto form is expected to be weakly acidic.Inferred from amide chemistry

Spectroscopic Signature Analysis

The dual nature of this compound means its spectroscopic data will reflect the predominant tautomer. Researchers should anticipate the following key features:

  • Infrared (IR) Spectroscopy : The most telling feature for the keto form would be a strong absorption band in the region of 1680-1720 cm⁻¹ , corresponding to the C=O (amide) stretching vibration. A broad absorption between 3100-3300 cm⁻¹ would indicate the N-H stretch. The enol form, if present, would show a broad O-H stretch around 3200-3600 cm⁻¹ and aromatic C=C stretching bands.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : In a solvent like DMSO-d₆, one would expect to see a downfield, exchangeable singlet for the N-H proton (typically > 8 ppm) of the keto form. A singlet corresponding to the proton at the C5 position would also be present, likely in the aromatic region.

  • Carbon-13 (¹³C NMR) Spectroscopy : The spectrum of the keto form would be characterized by a signal for the carbonyl carbon (C2) around 170-180 ppm . Signals for the sp² carbons at C4 and C5 would also be observed.

  • Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺ and M+2) corresponding to the molecular formula.

Synthesis and Chemical Reactivity

The synthetic utility of 4-Bromothiazol-2-one stems from its two primary reactive sites: the nucleophilic nitrogen of the amide and the electrophilic carbon atom bonded to the bromine.

Plausible Synthesis

A common route to thiazolidin-4-ones involves the cyclization of a Schiff base with thioglycolic acid.[6][7] A plausible, direct synthesis for 4-Bromo-1,3-thiazol-2(3H)-one could involve the reaction of thiourea with a brominated three-carbon electrophile, such as bromomalonaldehyde or a derivative, followed by oxidation. Alternatively, direct bromination of 2-thiazolidinone at the 4-position could be a viable pathway.

Key Chemical Reactions

The dual reactivity of the N-H group and the C-Br bond makes this compound a versatile intermediate in medicinal chemistry.

The acidic proton on the nitrogen of the predominant keto tautomer can be removed by a suitable base (e.g., NaH, K₂CO₃) to form an ambident nucleophile. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides. While O-alkylation is possible, N-alkylation is often the major pathway, providing a straightforward method to introduce diverse substituents at the N3 position.[8][9][10] This reaction is fundamental for library synthesis in drug discovery.

N_Alkylation_Workflow start 4-Bromo-1,3-thiazol-2(3H)-one base Add Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF) start->base anion Formation of Thiazolate Anion base->anion electrophile Add Electrophile (R-X, e.g., Benzyl Bromide) anion->electrophile product N-Alkylated Product (3-Alkyl-4-bromo-1,3-thiazol-2(3H)-one) electrophile->product workup Aqueous Workup & Purification product->workup final Final Product workup->final

Caption: General workflow for N-alkylation reactions.

The bromine atom at the C4 position is a key synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds. This is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings.[11][12][13] These reactions enable the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, dramatically increasing molecular complexity and allowing for the exploration of structure-activity relationships (SAR).[14][15]

Experimental Protocol: Suzuki Cross-Coupling (Illustrative)

  • Setup : To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-1,3-thiazol-2(3H)-one (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent : Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction : Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Applications in Medicinal Chemistry and Drug Development

The thiazolidinone core is a "privileged scaffold" in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[16][17] The title compound serves as a trifunctional building block:

  • The Amide N-H : Allows for diversification to probe interactions with biological targets.

  • The C4-Br Bond : Provides a vector for growth into adjacent protein pockets via cross-coupling.

  • The Thiazolidinone Core : Acts as a stable, often bioisosteric replacement for other ring systems.

Derivatives of 4-Bromothiazol-2-one can be used to synthesize novel kinase inhibitors, receptor antagonists, and modulators of various enzymatic pathways, making it a valuable starting material for hit-to-lead and lead optimization campaigns.

Safety and Handling

Based on data from analogous brominated thiazoles, this compound should be handled with care.[18]

  • Hazard Classification : Expected to be harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin irritation and serious eye irritation/damage.[19] May cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

References

An In-depth Technical Guide to Tautomerism in 4-Bromothiazol-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. This guide provides a comprehensive technical examination of the tautomeric phenomena observed in 4-bromothiazol-2-ol and its derivatives. We will delve into the structural nuances of the predominant tautomeric forms—the lactam (oxo) and lactim (hydroxy) species—and explore the intricate interplay of electronic, steric, and environmental factors that govern their equilibrium. Through a synthesis of spectroscopic analysis, computational modeling, and mechanistic insights, this document serves as an essential resource for researchers engaged in the design and development of thiazole-based therapeutic agents and functional materials.

Introduction: The Significance of Tautomerism in Thiazole Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds. Its versatility stems from its unique electronic properties and its capacity for diverse functionalization. A critical, yet often nuanced, aspect of thiazole chemistry is the potential for tautomerism, particularly in derivatives bearing hydroxyl, amino, or thiol groups. Tautomerism is not merely a structural curiosity; it dictates key molecular properties such as pKa, lipophilicity, hydrogen bonding capability, and molecular recognition at biological targets.[1]

For 2-hydroxythiazole derivatives, the principal tautomeric equilibrium exists between the hydroxy (lactim) form and the keto (lactam) form. The position of this equilibrium is highly sensitive to the nature and position of substituents on the thiazole ring, as well as the surrounding environment (e.g., solvent polarity, pH).[1][2] Understanding and predicting the dominant tautomeric form of a given derivative is therefore paramount for rational drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The Tautomeric Landscape of this compound

The parent compound, this compound, can theoretically exist in several tautomeric forms. However, the most significant contributors to the equilibrium are the 4-bromo-1,3-thiazol-2(3H)-one (lactam) and This compound (lactim) forms.

Tautomers Lactam 4-Bromo-1,3-thiazol-2(3H)-one (Lactam/Oxo Form) Lactim This compound (Lactim/Hydroxy Form) Lactam->Lactim H⁺

Caption: Prototropic tautomerism in this compound.

The bromine atom at the 4-position plays a crucial role in influencing the electronic distribution within the heterocyclic ring, thereby affecting the relative stability of the tautomers. The electron-withdrawing nature of the bromine atom can influence the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, shifting the equilibrium.

Elucidating Tautomeric Preference: A Multi-faceted Approach

Determining the predominant tautomer and quantifying the equilibrium constant requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and a holistic understanding is best achieved through their synergistic application.

Spectroscopic Characterization

Spectroscopic methods are invaluable for probing the structural features of tautomers in different states of matter.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for studying tautomerism in solution.[3][4] Key diagnostic signals include:

    • ¹H NMR: The chemical shift of the proton attached to the heteroatom (N-H vs. O-H) is highly informative. The position of the C5-H proton signal can also be sensitive to the tautomeric form.

    • ¹³C NMR: The chemical shift of the C2 carbon is a critical indicator. A signal in the range of δ 160-170 ppm is characteristic of a carbonyl carbon (lactam form), while a signal further downfield is expected for the C-OH carbon (lactim form).[5][6]

    • ¹⁵N NMR: This technique, though less common, provides direct information about the nitrogen environment and can definitively distinguish between the amine and imine forms in related systems.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups.

    • The lactam form will exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹.

    • The lactim form will show a characteristic O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching vibration.[8][9] The absence or presence of a strong carbonyl absorption is often a clear indicator of the dominant tautomer in the solid state.[10]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic transitions of the tautomers often occur at different wavelengths. By analyzing the absorption spectra in various solvents, it's possible to observe shifts in the equilibrium.[11][12] For instance, a shift in λmax upon changing solvent polarity can indicate a change in the tautomeric ratio.[5] This technique is particularly useful for studying solvent effects on the equilibrium.[13]

X-Ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural information, revealing the precise atomic positions and confirming the dominant tautomer in the solid state.[14][15][16] This technique can definitively identify bond lengths and angles, distinguishing between C=O and C-O bonds, and locating the position of the labile proton.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[17][18] These methods allow for:

  • Geometry Optimization: Determining the lowest energy structures of all possible tautomers.

  • Energy Calculations: Calculating the relative stabilities of the tautomers in the gas phase and in solution (using continuum solvation models like PCM).[1]

  • Spectroscopic Prediction: Simulating NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data.[19]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms is influenced by a confluence of factors.

Influences Equilibrium Tautomeric Equilibrium Substituents Substituent Effects (Electronic & Steric) Substituents->Equilibrium Solvent Solvent Polarity & H-Bonding Solvent->Equilibrium pH pH / Acidity pH->Equilibrium Temperature Temperature Temperature->Equilibrium

Caption: Key factors governing the tautomeric equilibrium.

Substituent Effects

The electronic nature of substituents on the thiazole ring can significantly shift the tautomeric equilibrium.[2][20]

  • Electron-withdrawing groups (EWGs): An EWG at the C5 position can increase the acidity of the N-H proton in the lactam form, potentially favoring the lactim tautomer.[20]

  • Electron-donating groups (EDGs): Conversely, an EDG at C5 might stabilize the lactam form.

The effect of substituents on the exocyclic nitrogen atom (in the case of 2-aminothiazole derivatives) also plays a critical role in the analogous amine-imine tautomerism.[2]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the relative stability of the tautomers.[5][6]

  • Polar protic solvents: These solvents can form hydrogen bonds with both the C=O group of the lactam and the O-H group of the lactim, often leading to complex shifts in the equilibrium.

  • Polar aprotic solvents: Solvents like DMSO can stabilize the more polar tautomer. For many keto-enol systems, the keto form is favored in polar aprotic solvents.[5][6]

  • Non-polar solvents: In non-polar solvents, intramolecular hydrogen bonding or the less polar tautomer may be favored.[5]

pH

The pH of the medium can dictate the protonation state of the molecule, thereby influencing the tautomeric equilibrium. In acidic or basic conditions, the molecule can exist in its protonated or deprotonated forms, which will have their own tautomeric preferences.

Experimental Protocols: A Practical Guide

Sample Preparation for Spectroscopic Analysis

Objective: To prepare solutions of this compound derivatives for NMR and UV-Vis analysis in a range of solvents to probe the tautomeric equilibrium.

Materials:

  • This compound derivative

  • Deuterated solvents (for NMR): DMSO-d₆, CDCl₃, Methanol-d₄

  • UV-grade solvents (for UV-Vis): Dichloromethane, Acetonitrile, Ethanol

  • Volumetric flasks, pipettes, NMR tubes, quartz cuvettes

Protocol:

  • NMR Sample Preparation: a. Accurately weigh 5-10 mg of the this compound derivative. b. Dissolve the compound in approximately 0.6 mL of the desired deuterated solvent in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube. d. Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

  • UV-Vis Sample Preparation: a. Prepare a stock solution of the compound (e.g., 1 mM) in a suitable solvent like acetonitrile. b. Prepare a series of dilutions in different UV-grade solvents to a final concentration of approximately 10-50 µM. c. Record the UV-Vis absorption spectrum for each solution from 200-600 nm.

Computational Workflow for Tautomer Analysis

Objective: To calculate the relative energies of the lactam and lactim tautomers of a this compound derivative using DFT.

Software: Gaussian, Spartan, or other quantum chemistry software package.

Protocol:

  • Structure Building: Construct the 3D structures of both the lactam and lactim tautomers.

  • Geometry Optimization and Frequency Calculation (Gas Phase): a. Perform a geometry optimization and frequency calculation for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G(d)). b. Confirm that the optimization has converged to a true minimum (i.e., no imaginary frequencies).

  • Solvation Energy Calculation: a. Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer in the desired solvent using a continuum solvation model (e.g., PCM).

  • Relative Energy Calculation: a. Calculate the difference in the Gibbs free energies (including solvation effects) between the two tautomers to predict the predominant form in solution.

Computational_Workflow start Build Tautomer Structures opt_gas Geometry Optimization (Gas Phase, DFT) start->opt_gas freq_gas Frequency Calculation (Confirm Minimum) opt_gas->freq_gas spe_solv Single-Point Energy (Solvated, PCM) freq_gas->spe_solv analysis Calculate Relative Gibbs Free Energy spe_solv->analysis

Caption: DFT workflow for tautomer stability analysis.

Conclusion and Future Directions

The tautomerism of this compound and its derivatives is a complex phenomenon governed by a subtle interplay of structural and environmental factors. A thorough understanding of this equilibrium is indispensable for the rational design of new molecules in drug discovery and materials science. This guide has outlined the key theoretical concepts and practical methodologies for investigating this tautomerism. Future research in this area will likely focus on the development of more accurate predictive models that can account for complex solvent effects and the influence of the microenvironment within a biological receptor site. The continued synergy between advanced spectroscopic techniques and high-level computational methods will be crucial in advancing our ability to harness the tautomeric properties of thiazoles for the creation of novel and effective chemical entities.

References

The Strategic Utility of 4-Bromothiazol-2-ol: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, the thiazole nucleus holds a privileged position due to its prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable, yet often under-explored, derivative: 4-Bromothiazol-2-ol. Its unique combination of a reactive bromine handle for cross-coupling reactions and the versatile 2-hydroxy (or its tautomeric 2-oxo) functionality makes it a powerful synthon for the introduction of the thiazole motif and subsequent molecular diversification.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to empower chemists in leveraging this building block to its full potential.

Core Concepts: Understanding the Chemical Personality of this compound

Synthesis via the Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of the 2-aminothiazole core, a direct precursor to this compound, is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[3] For the synthesis of 2-amino-4-bromothiazole, a key intermediate, the reaction would proceed by reacting a suitable α,α-dihalo ketone with thiourea. Subsequent hydrolysis and diazotization can then furnish the desired this compound.

A plausible synthetic route starting from readily available materials is outlined below. The initial step involves the reaction of an appropriate brominated carbonyl compound with thiourea to form the 2-aminothiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-bromothiazole (A Key Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the α-bromo-carbonyl starting material (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be neutralized with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Purification: The crude 2-amino-4-bromothiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

The Crucial Role of Tautomerism: A Gateway to Selective Functionalization

A key feature governing the reactivity of this compound is its existence in a tautomeric equilibrium between the aromatic 2-hydroxy form and the non-aromatic 2-oxo (thiazolin-2-one) form. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the thiazole ring.[4]

Tautomerism

This tautomerism is the cornerstone of its utility as a building block, as it allows for selective alkylation at either the nitrogen or the oxygen atom, leading to two distinct classes of derivatives.

Strategic Reactions of this compound

The synthetic versatility of this compound stems from its two primary reactive sites: the nucleophilic nitrogen/oxygen of the 2-hydroxy/oxo group and the electrophilic carbon at the C4 position bearing the bromine atom.

N-Alkylation vs. O-Alkylation: A Matter of Controlled Reactivity

The selective alkylation of the ambident nucleophile presented by the this compound tautomers is a critical transformation. The outcome of the reaction (N-alkylation vs. O-alkylation) can be judiciously controlled by the choice of reaction conditions, particularly the base, solvent, and the nature of the alkylating agent.[5][6]

  • N-Alkylation: Generally favored under conditions that promote the formation of the thiazol-2-one tautomer. The use of a strong, non-coordinating base in a polar aprotic solvent often leads to the deprotonation of the nitrogen atom, which is typically more nucleophilic than the oxygen atom.[7]

  • O-Alkylation: Favored under conditions that stabilize the 2-hydroxy tautomer. The use of a weaker base and a less polar solvent can promote alkylation at the oxygen atom.[8]

Table 1: Guiding Principles for Selective Alkylation

ProductFavored ConditionsRationale
N-Alkylated Product Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF, THF)Promotes formation of the more nucleophilic nitrogen anion of the thiazol-2-one tautomer.
O-Alkylated Product Weaker base (e.g., K₂CO₃), Less polar solvent (e.g., Acetone, CH₂Cl₂)Favors the 2-hydroxy tautomer and reaction at the oxygen atom.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the C4 position of this compound serves as a versatile handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions are fundamental in modern drug discovery for constructing complex molecular scaffolds.[9]

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the C4 position of the thiazole ring and various organoboron reagents (boronic acids or esters).[10] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Suzuki_Miyaura_Coupling

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%) in a suitable solvent (e.g., dioxane, toluene, or DMF/water), add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

The Sonogashira coupling enables the direct installation of a terminal alkyne at the C4 position of the thiazole ring, providing a valuable entry point for further transformations such as click chemistry or the synthesis of extended π-systems.[11][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[13]

Sonogashira_Coupling

Table 2: Representative Conditions for Cross-Coupling Reactions

ReactionCatalystBaseSolventTemperature (°C)Yield Range (%)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane, Toluene, DMF/H₂O80-12070-95
Sonogashira Pd(PPh₃)₄ / CuIEt₃N, DIPEATHF, DMFRoom Temp - 8065-90
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃, K₃PO₄Dioxane, Toluene90-11060-85

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position of the thiazole ring.[4][14] This reaction is of great importance in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.

Buchwald_Hartwig_Amination

Application in Drug Discovery: The Synthesis of Thiopeptide Antibiotics

A compelling example of the strategic importance of bromothiazole building blocks is in the synthesis of thiopeptide antibiotics.[15][16] These complex natural products exhibit potent activity against a range of drug-resistant bacteria.[17] The intricate structures of thiopeptides are rich in thiazole and modified amino acid residues. Synthetic routes towards these molecules often rely on the use of functionalized thiazole precursors, where a bromine atom serves as a key handle for fragment coupling via Suzuki-Miyaura or other cross-coupling reactions.[10]

The 4-bromothiazole moiety, derivable from this compound, can be incorporated into larger fragments that are then assembled to construct the macrocyclic core of these antibiotics. The ability to perform late-stage functionalization via cross-coupling reactions on the bromothiazole unit is a significant advantage in the total synthesis and analog development of these promising therapeutic agents.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound represents a highly versatile and strategically valuable building block for organic synthesis. Its unique combination of a tunable reactive center at the 2-position, governed by tautomerism, and a readily functionalizable bromine atom at the 4-position provides chemists with a powerful tool for the construction of complex, biologically relevant molecules. By understanding the principles of its synthesis and reactivity, and by judiciously applying modern cross-coupling methodologies, researchers can unlock the full potential of this synthon in their drug discovery and development endeavors. The insights and protocols provided in this guide are intended to serve as a solid foundation for the innovative application of this compound in the synthesis of the next generation of therapeutics.

References

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 4-Bromothiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthetic Lineage of a Key Pharmaceutical Building Block

This technical guide offers an in-depth exploration of the discovery and historical evolution of the synthesis of 4-Bromothiazol-2-ol, a pivotal heterocyclic compound in the landscape of modern drug development. From its conceptual roots in the pioneering work on thiazole chemistry to contemporary optimized methodologies, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecular scaffold.

Introduction: The Significance of the Thiazole Ring and the Emergence of this compound

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have led to its incorporation into a vast array of biologically active molecules, including antimicrobial and anticancer agents.[1] Within this important class of compounds, this compound, which predominantly exists in its more stable tautomeric form, 4-bromo-1,3-thiazol-2(3H)-one , represents a particularly valuable building block. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, while the 2-ol (or 2-one) moiety offers sites for various chemical modifications.

This guide will illuminate the historical pathway to the synthesis of this important molecule, tracing its origins from the fundamental principles of thiazole chemistry and highlighting the key innovations that have shaped its production.

The Foundational Pillar: The Hantzsch Thiazole Synthesis

Any discussion of thiazole synthesis must begin with the seminal work of Arthur Hantzsch in 1887.[2][3] The Hantzsch thiazole synthesis is a robust and versatile method for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[2][4] This fundamental reaction laid the groundwork for the synthesis of a vast array of thiazole derivatives and remains a cornerstone of heterocyclic chemistry to this day.[1][5]

graph Hantzsch_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

alpha_haloketone [label="α-Haloketone"]; thioamide [label="Thioamide"]; thiazole [label="Thiazole Derivative"];

alpha_haloketone -> thiazole; thioamide -> thiazole;

caption [label="Figure 1: The Hantzsch Thiazole Synthesis.", fontsize=10, fontcolor="#5F6368"]; }

Figure 1: The Hantzsch Thiazole Synthesis. This reaction forms the basis for many thiazole synthetic routes.

While the original Hantzsch synthesis provided a general framework, the specific synthesis of this compound required further strategic innovations, particularly concerning the introduction of the hydroxyl group at the 2-position and the bromine atom at the 4-position.

Early Pathways to 2-Hydroxythiazoles: Precursors to Bromination

The direct synthesis of 2-hydroxythiazoles, the parent scaffold of the target molecule, was an early focus of heterocyclic chemists. One of the key precursors to these compounds was rhodanine and its derivatives. Rhodanine, a 2-thioxothiazolidin-4-one, could be manipulated to introduce the desired 2-oxo functionality.[6]

Another significant early approach involved the exhaustive bromination of 2,4-dihydroxythiazole .[6][7] This method, while seemingly straightforward, underscores the reactivity of the thiazole ring and the challenges in achieving selective halogenation.

The Advent of this compound: Key Synthetic Strategies

The specific synthesis of this compound has evolved through several key approaches, each with its own set of advantages and limitations.

The "Exhaustive Bromination" Approach

One of the earliest inferred routes to a related structure involves the "exhaustive bromination" of 2,4-dihydroxythiazole.[6][7] While not a direct synthesis of the mono-bromo compound, this method highlights the feasibility of introducing bromine onto the thiazole ring of a dihydroxy precursor. The reaction proceeds by treating 2,4-dihydroxythiazole with an excess of a brominating agent, leading to the formation of polybrominated species. Subsequent selective debromination or modification would be required to arrive at the desired this compound.

Modern and Optimized Syntheses

More contemporary methods have focused on improving efficiency, safety, and scalability. A notable modern approach involves the sequential bromination and debromination of readily available thiazole precursors. A comprehensive 2017 study by Uzelac and Rasmussen revisited and optimized the synthesis of a full family of bromothiazoles, providing valuable insights into modern best practices.[8]

A common strategy involves the synthesis of a 2-aminothiazole derivative, which can then be converted to the corresponding 2-hydroxythiazole. For instance, the reaction of an appropriate α-bromoketone with thiourea yields a 2-aminothiazole. The amino group can then be diazotized and subsequently hydrolyzed to the hydroxyl group. Bromination at the 4-position can be achieved either before or after the conversion of the amino group.

Experimental Protocol: A Representative Modern Synthesis

The following protocol outlines a general, modern approach to the synthesis of this compound, adapted from established methodologies.

Step 1: Synthesis of a 4-Substituted-2-aminothiazole (via Hantzsch Synthesis)

  • An appropriately substituted α-bromoketone (1.0 eq.) is dissolved in ethanol.

  • Thiourea (1.1 eq.) is added to the solution.

  • The mixture is refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a base (e.g., aqueous sodium bicarbonate).

  • The crude 2-aminothiazole is collected by filtration, washed with water, and dried.

Step 2: Conversion of 2-Aminothiazole to 2-Hydroxythiazole

  • The 2-aminothiazole (1.0 eq.) is dissolved in an aqueous acidic solution (e.g., H₂SO₄).

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of copper(II) sulfate.

  • The reaction mixture is refluxed for 1 hour.

  • After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the 2-hydroxythiazole.

Step 3: Bromination at the 4-Position

  • The 2-hydroxythiazole (1.0 eq.) is dissolved in a suitable solvent (e.g., acetic acid or chloroform).

  • N-Bromosuccinimide (NBS) (1.05 eq.) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 1-3 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with a solution of sodium thiosulfate.

  • The product is extracted with an organic solvent, washed with water and brine, dried, and concentrated to yield this compound.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="α-Bromoketone +\nThiourea"]; Step1 [label="Hantzsch Synthesis"]; Intermediate1 [label="2-Aminothiazole"]; Step2 [label="Diazotization &\nHydrolysis"]; Intermediate2 [label="2-Hydroxythiazole"]; Step3 [label="Bromination (NBS)"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Product;

caption [label="Figure 2: A modern synthetic workflow for this compound.", fontsize=10, fontcolor="#5F6368"]; }

Figure 2: A modern synthetic workflow for this compound. This multi-step process leverages classic and modern synthetic techniques.

The Crucial Role of Tautomerism: this compound vs. 4-Bromo-1,3-thiazol-2(3H)-one

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 4-bromo-1,3-thiazol-2(3H)-one . Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have demonstrated that the keto form (the thiazolone) is the predominant and more stable tautomer in most solvents.[9][10] This is a common feature for 2-hydroxythiazoles. The stability of the keto form can be attributed to the greater strength of the C=O double bond compared to the C=N double bond and the delocalization of the nitrogen lone pair into the carbonyl group.

graph Tautomerism { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#FBBC05"];

Enol [label="this compound\n(Enol Form)"]; Keto [label="4-Bromo-1,3-thiazol-2(3H)-one\n(Keto Form)"];

Enol -> Keto [label=" Tautomerization"]; Keto -> Enol [label=" "];

caption [label="Figure 3: Tautomeric equilibrium of this compound.", fontsize=10, fontcolor="#5F6368"]; }

Figure 3: Tautomeric equilibrium of this compound. The keto form is generally the more stable and prevalent tautomer.

Understanding this tautomeric relationship is paramount for predicting the reactivity and designing synthetic strategies involving this compound. For instance, reactions that target the hydroxyl group of the enol form may be less efficient due to its low concentration at equilibrium.

Summary of Synthetic Approaches and Yields

MethodStarting MaterialsKey ReagentsTypical YieldsNotes
Exhaustive Bromination (Inferred) 2,4-DihydroxythiazoleExcess BromineVariableLeads to polybrominated products, requiring further steps.
Modern Multi-step Synthesis α-Bromoketone, ThioureaNaNO₂, CuSO₄, NBS60-80% (overall)A versatile and widely used approach.

Conclusion and Future Outlook

The journey of this compound from its conceptual origins in the Hantzsch synthesis to its current status as a readily accessible and highly versatile building block is a testament to the ingenuity of synthetic chemists. The historical evolution of its synthesis reflects the broader advancements in heterocyclic chemistry, from foundational cyclization reactions to modern, highly optimized protocols.

As the demand for novel therapeutics continues to grow, the importance of foundational heterocycles like this compound will only increase. Future research in this area will likely focus on the development of even more efficient, sustainable, and scalable synthetic routes, potentially leveraging advances in catalysis and flow chemistry. A deeper understanding of its tautomeric behavior will also continue to inform its application in the design of next-generation pharmaceuticals.

References

Introduction: The Strategic Value of 4-Bromothiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 4-Bromothiazol-2-ol

Abstract: The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate, and explores its potential biological activities by synthesizing data from structurally related thiazole derivatives. We delve into the prospective anticancer, antimicrobial, and enzyme-inhibiting properties of this scaffold, underpinned by mechanistic insights and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks to guide the exploration of this compound in modern therapeutic discovery.

This compound (CAS No. 1086381-71-6) is a heterocyclic compound featuring a five-membered thiazole ring substituted with a bromine atom at the C4 position and a hydroxyl group at the C2 position.[5] Its significance in drug discovery is not as a final therapeutic agent, but as a versatile chemical intermediate.[] The molecule's utility stems from two key structural features:

  • The Thiazole Core: This aromatic heterocycle is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[2][7] Its derivatives are associated with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][8][9]

  • Reactive Handles for Derivatization: The bromine atom at C4 is an excellent leaving group, making it an ideal site for late-stage functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[10][11] This allows for the systematic synthesis of diverse analogs to probe structure-activity relationships (SAR). The 2-ol group exists in tautomeric equilibrium with its 4-bromo-1,3-thiazolidin-2-one form and provides another site for chemical modification.

This combination of a biologically validated core and strategic points for chemical modification makes this compound a highly valuable starting point for developing novel therapeutic agents.

G cluster_core This compound Core cluster_mods Synthetic Modification Pathways cluster_outputs Resulting Derivative Library Core This compound Suzuki Suzuki Coupling (New C-C Bonds) Core->Suzuki at C4-Br Buchwald Buchwald-Hartwig (New C-N/C-O Bonds) Core->Buchwald at C4-Br Acylation N/O-Acylation (Amide/Ester Formation) Core->Acylation at C2-OH/NH Deriv1 Aryl/Heteroaryl Substituted Thiazoles Suzuki->Deriv1 Deriv2 Aminated/Alkoxylated Thiazoles Buchwald->Deriv2 Deriv3 Acylated Thiazole Prodrugs Acylation->Deriv3

Caption: Synthetic utility of this compound as a versatile intermediate.

Potential Anticancer Activity

The thiazole scaffold is a well-established pharmacophore in oncology.[3][7] Marketed drugs like the kinase inhibitor Dasatinib validate the importance of this heterocycle in cancer therapy. Derivatives of this compound are poised to exhibit significant anticancer potential through various mechanisms.

Mechanistic Insights: Kinase Inhibition

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a central role in regulating cell proliferation, survival, and differentiation.[12] Aberrant kinase activity is a hallmark of many cancers. Thiazole-containing compounds can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The nitrogen atom of the thiazole ring often acts as a critical hydrogen bond acceptor, anchoring the inhibitor within the enzyme's active site.[7] The substituents at the C4 and C2 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. For instance, studies on B-RAFV600E kinase inhibitors have shown that thiazole derivatives can achieve nanomolar inhibitory concentrations.[12]

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (Hydrogen Bonding) hydrophobic_pocket Hydrophobic Pocket inhibitor Thiazole Inhibitor (Derived from this compound) inhibitor->hinge H-Bonds inhibitor->hydrophobic_pocket Interacts atp ATP atp->hinge Binds substrate Substrate Protein atp->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate (Leads to Cell Proliferation) substrate->phosphorylated_substrate

Caption: Thiazole derivatives inhibiting kinase activity via ATP competition.

Role of Bromine in Potency and SAR

The bromine atom in this compound is expected to enhance lipophilicity, which can improve cell membrane permeability and facilitate interaction with hydrophobic pockets within target proteins.[3] More importantly, it is the key to unlocking a vast chemical space for SAR studies.[13][14] By replacing the bromine with various aryl, heteroaryl, or alkyl groups, researchers can systematically optimize the compound's activity. Studies on other heterocyclic scaffolds have demonstrated that bromo-substituted analogs often exhibit superior potency.[13]

Potential Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[15] Thiazole derivatives have a long history of antimicrobial activity, and compounds derived from this compound are promising candidates in this arena.[9][15][16]

Antibacterial and Antifungal Spectrum

Thiazole-based compounds have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[16][17][18] SAR studies have indicated that halogen substitution, particularly with bromine, can enhance antimicrobial efficacy.[13][19] For example, certain 4-bromophenyl substituted thiazoles showed notable activity against S. aureus and Bacillus subtilis.[16]

Potential Mechanisms of Action

The antimicrobial effects of thiazoles can be attributed to the inhibition of essential microbial enzymes. Potential targets include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication. Benzothiazole derivatives have been shown to inhibit their ATPase activity.

  • Fatty Acid Biosynthesis: The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is a key component of the bacterial fatty acid synthesis pathway and a validated target for novel antibiotics.[15]

Potential as Enzyme Inhibitors

Beyond kinases and microbial enzymes, the thiazole scaffold is a versatile inhibitor for a wide range of other enzyme families, suggesting that derivatives of this compound could be developed for various therapeutic indications.[1][20]

  • Proteases: Thiazole-based compounds have been successfully designed as inhibitors of viral proteases, including the main protease (Mpro) of SARS-CoV-2, highlighting their potential as antiviral agents.[21][22]

  • Metabolic Enzymes: Research has shown that 2-aminothiazole derivatives can effectively inhibit medically relevant metabolic enzymes. A study reported that 2-amino-4-(4-bromophenyl)thiazole was a potent inhibitor of human carbonic anhydrase isoenzymes (hCA I and II) and cholinesterases (AChE and BChE), with Ki values in the nanomolar range.[20] This points to potential applications in glaucoma, edema, and neurodegenerative diseases.

Experimental Workflows for Evaluation

To validate the therapeutic potential of this compound, a systematic approach involving chemical synthesis and biological screening is required.

G start This compound synthesis Derivative Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Screening (e.g., MTT Assay @ 10 µM) purification->primary_screen secondary_screen Secondary Screening (Dose-Response, IC50/MIC) primary_screen->secondary_screen 'Hits' lead_opt Lead Optimization (SAR-guided Synthesis) secondary_screen->lead_opt 'Leads' lead_opt->synthesis Iterate

Caption: A typical workflow for screening this compound derivatives.

Protocol: Synthesis of an Arylated Derivative via Suzuki Coupling

This protocol describes a general method to replace the bromine atom, allowing for the exploration of SAR at the C4 position.

  • Reaction Setup: To a flame-dried reaction vial, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Purge the vial with an inert gas (e.g., Nitrogen or Argon), seal, and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylthiazol-2-ol derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Anticancer MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effect.[4]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol: Antimicrobial Broth Microdilution Assay (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Summary: Illustrative SAR

The following table presents hypothetical data for a series of this compound derivatives to illustrate potential SAR trends based on published findings for similar scaffolds.

Compound IDR Group (at C4 position)Anticancer IC₅₀ (MCF-7, µM)Antimicrobial MIC (S. aureus, µg/mL)
Parent -Br> 50128
D-01 -Phenyl25.464
D-02 -4-Fluorophenyl12.132
D-03 -4-Methoxyphenyl35.864
D-04 -3,4-Dichlorophenyl5.6 16
D-05 -Thiophen-2-yl18.232

This data is illustrative and designed to demonstrate SAR principles. Actual results would require experimental validation.

Analysis: This hypothetical data suggests that replacing the C4-bromo with aryl groups enhances activity. Electron-withdrawing groups (e.g., -F, -Cl) appear to be more favorable for both anticancer and antimicrobial potency than electron-donating groups (e.g., -OCH₃), a common trend in drug design.

Conclusion and Future Perspectives

While direct biological data on this compound is limited, its structural components—a privileged thiazole core and a reactive bromine handle—position it as a highly promising starting point for drug discovery. By leveraging established knowledge of thiazole pharmacology, this guide has outlined its strong potential in oncology, infectious diseases, and as a targeted enzyme inhibitor. The true value of this compound lies in its capacity as a versatile scaffold for generating large, diverse chemical libraries. Future research should focus on the systematic synthesis and screening of such libraries against a wide array of biological targets to unlock novel therapeutic leads and further solidify the role of the thiazole heterocycle in modern medicine.

References

Literature review of 4-Bromothiazol-2-ol research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry and Application of 4-Bromothiazol-2-ol and its Predominant Tautomer, 4-Bromo-1,3-thiazol-2(3H)-one

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant compounds.[1] This guide delves into the nuanced chemistry of a specific, highly functionalized derivative, this compound. A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium with 4-Bromo-1,3-thiazol-2(3H)-one. This document will elucidate this tautomerism, detail synthetic pathways, explore chemical reactivity, and discuss its burgeoning role as a versatile building block in the design of novel therapeutics, particularly in oncology. We will provide field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the 4-Bromothiazol-2-one Scaffold

Thiazole and its derivatives are a class of heterocyclic compounds that have garnered immense interest from both industrial and medicinal chemists due to their wide array of biological activities.[2] The thiazole ring is a key pharmacophore found in numerous approved drugs. The introduction of a bromine atom at the 4-position and a hydroxyl/oxo group at the 2-position creates a highly versatile scaffold. The bromine atom serves as a crucial synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. This allows for systematic structural modifications essential for structure-activity relationship (SAR) studies in drug discovery.

A pivotal feature of this molecule is its prototropic tautomerism. The "this compound" (enol form) exists in equilibrium with its amide tautomer, "4-Bromo-1,3-thiazol-2(3H)-one" (keto form). In heterocyclic systems of this nature, the keto form is generally the more stable and predominant tautomer in solution and the solid state.[3] This stability is attributed to the greater strength of the C=O double bond compared to the C=C double bond and the amide resonance stabilization.[4] Therefore, for the remainder of this guide, we will refer to the compound as 4-Bromo-1,3-thiazol-2(3H)-one, while acknowledging the dynamic equilibrium.

Caption: Keto-Enol Tautomerism of the Title Compound.

Synthesis and Characterization

The synthesis of the 4-Bromo-1,3-thiazol-2(3H)-one core can be achieved through several strategic routes. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide-containing reactant, remains a fundamental approach.[5] Modifications of this method are typically employed to achieve the desired substitution pattern.

Retrosynthetic Analysis and General Strategy

A logical retrosynthetic approach involves the cyclization of a suitable thiourea derivative with a 3-carbon α-halocarbonyl compound. To install the bromine at the 4-position, one could envision starting with bromomalondialdehyde or a related α-brominated 1,3-dicarbonyl equivalent. An alternative, and often more practical, approach is the direct bromination of a pre-formed 2-oxo-thiazole ring.

synthesis_workflow cluster_route1 Route A: Cyclization with Brominated Precursor cluster_route2 Route B: Post-Cyclization Bromination thiourea Thiourea cyclization Hantzsch-type Condensation thiourea->cyclization bromoketone α-Bromo-β-ketoester or equivalent bromoketone->cyclization target_a 4-Bromo-1,3-thiazol-2(3H)-one cyclization->target_a thiourea2 Thiourea cyclization2 Condensation thiourea2->cyclization2 ketoester β-Ketoester ketoester->cyclization2 thiazolone 1,3-Thiazol-2(3H)-one cyclization2->thiazolone bromination Electrophilic Bromination (e.g., NBS) thiazolone->bromination target_b 4-Bromo-1,3-thiazol-2(3H)-one bromination->target_b

Caption: General Synthetic Strategies for 4-Bromo-1,3-thiazol-2(3H)-one.

Detailed Experimental Protocol (Route B)

This protocol is a representative method adapted from established syntheses of related thiazolin-4-ones and subsequent bromination techniques.[6][7]

Step 1: Synthesis of 1,3-Thiazol-2(3H)-one

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (0.1 mol, 7.61 g) and ethyl 3-chloro-2-oxopropanoate (0.1 mol, 15.05 g).

  • Solvent: Add absolute ethanol (100 mL) to the flask.

  • Reaction: The mixture is refluxed with stirring for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether to yield the crude product.

  • Purification: The crude solid is recrystallized from an ethanol/water mixture to afford pure 1,3-Thiazol-2(3H)-one.

Step 2: Bromination at the C4-Position

  • Reagents & Setup: In a 100 mL round-bottom flask protected from light, dissolve the 1,3-Thiazol-2(3H)-one (0.05 mol) from Step 1 in glacial acetic acid (50 mL).

  • Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (0.055 mol, 9.79 g) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. The precipitated product is collected by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol. The product is then dried under vacuum to yield 4-Bromo-1,3-thiazol-2(3H)-one as a solid.

Chemical Reactivity and Properties

The unique arrangement of functional groups in 4-Bromo-1,3-thiazol-2(3H)-one imparts a rich and versatile reactivity profile, making it a valuable intermediate in organic synthesis.

PropertyValue (Predicted/Typical)Reference/Comment
Molecular Formula C₃H₂BrNOS
Molecular Weight 179.03 g/mol Based on the keto tautomer.
Appearance Off-white to pale yellow solidTypical for this class of compounds.
Solubility Soluble in DMSO, DMF, hot alcoholsInsoluble in water and nonpolar solvents.
pKa (N-H) ~8-10Acidity of the N-H proton is enhanced by the adjacent carbonyl.
Reactivity Hotspots C4-Br, N3-H, C5-HKey sites for further functionalization.
Reactivity at the C4-Position: Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is the most valuable site for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, providing a powerful tool for generating molecular diversity.

Typical Suzuki Coupling Protocol:

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-1,3-thiazol-2(3H)-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 mmol).

  • Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent: Add a degassed solvent mixture, typically Dioxane/Water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours until TLC or LC-MS indicates completion.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Development

The 4-Bromo-1,3-thiazol-2(3H)-one scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] Thiazole-based compounds have proven effective at targeting the ATP-binding site of various kinases.

The core structure of 4-Bromo-1,3-thiazol-2(3H)-one can be conceptually divided for drug design:

  • The Thiazole Core: Acts as a rigid scaffold to orient substituents in the correct 3D space for optimal target engagement.

  • The 2-Oxo Group: Can act as a hydrogen bond acceptor.

  • The N-H Group: Can act as a hydrogen bond donor.

  • The C4-Bromo Position: The "vector" for SAR exploration. Diverse chemical groups can be installed here to probe interactions with specific sub-pockets of a kinase active site, thereby tuning potency and selectivity.

drug_discovery cluster_synthesis Chemical Diversification cluster_screening Biological Evaluation cluster_optimization Lead Optimization scaffold 4-Bromo-1,3-thiazol-2(3H)-one (Core Scaffold) coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) scaffold->coupling library Library of Diverse 4-Substituted Analogs coupling->library assay High-Throughput Screening (e.g., Kinase Panels) library->assay hits Identification of 'Hit' Compounds assay->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead Optimized Lead Compound (Improved Potency/Selectivity) sar->lead lead->scaffold Iterative Design

Caption: Logical Workflow for Drug Discovery using the Scaffold.

Case Study: Thiazole Derivatives as Anticancer Agents

Recent studies have synthesized and evaluated novel thiazole-4[5H]-one derivatives for their anticancer properties. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[6] The data underscores the potential of this chemical class in oncology.

Compound ID (Reference)R Group at C4Cancer Cell LineIC₅₀ (µM)
Staurosporine (Standard)-MCF-7 (Breast)6.77 ± 0.41
Staurosporine (Standard)-HepG2 (Liver)8.4 ± 0.51
Compound 4c [6]-N=N-PhMCF-7 (Breast)2.57 ± 0.16
Compound 4c [6]-N=N-PhHepG2 (Liver)7.26 ± 0.44

This table presents data for structurally related thiazole-4[5H]-one derivatives to illustrate the therapeutic potential of the core scaffold.

The superior activity of compounds like 4c, where diverse functionality is introduced, highlights the importance of the substitution pattern.[6] The 4-bromo position on our title compound provides a direct and efficient entry point for synthesizing such analogs and further exploring the chemical space for more potent and selective anticancer agents.

Conclusion

This compound, existing predominantly as its 4-Bromo-1,3-thiazol-2(3H)-one tautomer, represents a strategically important building block for chemical synthesis and medicinal chemistry. Its well-defined reactive sites, particularly the C4-bromine atom, allow for predictable and versatile functionalization. The demonstrated biological activity of related thiazole-containing molecules, especially as kinase inhibitors and anticancer agents, validates this scaffold as a high-potential starting point for the development of next-generation therapeutics. The synthetic protocols and strategic outlines provided in this guide offer a robust framework for researchers to leverage the unique chemical properties of this compound in their scientific pursuits.

References

Methodological & Application

Palladium-catalyzed cross-coupling reactions using 4-Bromothiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromothiazol-2-ol

Introduction: The Strategic Value of the 2-Hydroxythiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in drug design. Specifically, the 2-hydroxythiazole (or its tautomeric 2-thiazolone) moiety is a key pharmacophore found in compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4] The development of new analogues based on this scaffold is crucial for discovering next-generation therapeutics.[5][6]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, providing a powerful and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds.[7] For drug development professionals, these reactions offer a direct and efficient pathway to functionalize the 4-position of the this compound core, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides a detailed overview of the mechanistic principles and practical protocols for leveraging key palladium-catalyzed reactions—including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the derivatization of this high-value heterocyclic building block.

Pillar 1: Mechanistic Foundations of Palladium Catalysis

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. While specific details can vary, most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[8][9] The generation of the active Pd(0) species from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) is a critical initiation step, often facilitated by a reducing agent present in the reaction, such as a phosphine ligand.[10]

The three fundamental steps of the cycle are:

  • Oxidative Addition : The active, low-coordinate Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[11][12]

  • Transmetalation / Insertion :

    • In Suzuki and Sonogashira couplings, a transmetalation event occurs where an organic group is transferred from a main-group organometallic reagent (e.g., organoboron or organocopper) to the palladium center.[13][14]

    • In the Heck reaction, the alkene coupling partner coordinates to the Pd(II) complex, followed by a syn-migratory insertion into the palladium-thiazole bond.[8][15]

    • In Buchwald-Hartwig amination , the amine displaces a halide ligand, and deprotonation by a base forms a palladium-amido complex.[16][17]

  • Reductive Elimination : The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[18]

Palladium Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd_thiazole Thiazolyl-Pd(II)-Br (Oxidative Addition Product) pd0->pd_thiazole Oxidative Addition pd_trans Thiazolyl-Pd(II)-R (Transmetalation/Insertion Product) pd_thiazole->pd_trans Transmetalation / Insertion pd_trans->pd0 Reductive Elimination product Functionalized Thiazole pd_trans->product reagents This compound reagents->pd_thiazole coupling_partner Coupling Partner (e.g., R-B(OH)₂, R-H, R-NH₂) coupling_partner->pd_trans Experimental Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Catalyst) under Inert Atmosphere start->setup degas 2. Solvent Addition & Degassing setup->degas react 3. Heating & Stirring (Reaction) degas->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor Periodically monitor->react Incomplete workup 5. Quenching & Extraction (Workup) monitor->workup Complete purify 6. Column Chromatography (Purification) workup->purify characterize 7. Product Characterization (NMR, MS) purify->characterize end End characterize->end

References

Synthesis of 2-Amino-4-Bromothiazole Derivatives: A Detailed Protocol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic introduction of a bromine atom at the 4-position of the thiazole ring can significantly modulate the compound's physicochemical properties and biological target engagement, making 2-amino-4-bromothiazole derivatives valuable intermediates in drug discovery.[1] This guide provides two robust and well-established protocols for the synthesis of these important building blocks, offering detailed, step-by-step methodologies suitable for both academic research and industrial drug development settings.

Core Principles and Strategic Considerations

The synthesis of 2-amino-4-bromothiazole derivatives primarily relies on the foundational Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The subsequent introduction of the bromine atom at the 4-position can be achieved through various strategies, including direct bromination of a pre-formed 2-aminothiazole or a more nuanced approach involving a "halogen dance" rearrangement. The choice of method often depends on the desired substitution pattern and the stability of the starting materials and intermediates.

This guide will detail two primary synthetic routes:

  • Method A: Hantzsch Thiazole Synthesis followed by Regioselective Bromination. This is a two-step approach that first constructs the 2-aminothiazole core and then introduces the bromine atom.

  • Method B: Synthesis via Halogen Rearrangement. This elegant method utilizes a "halogen dance" rearrangement of a 5-bromo-2-aminothiazole precursor to yield the thermodynamically more stable 4-bromo isomer.[6][7]

Method A: Hantzsch Thiazole Synthesis and Subsequent Bromination

This method is a straightforward and widely used approach for the synthesis of a variety of 2-aminothiazole derivatives. The initial Hantzsch reaction provides the core heterocyclic structure, which is then subjected to bromination.

Workflow for Method A

Method A Workflow Start α-Haloketone + Thiourea Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Aminothiazole 2-Aminothiazole Intermediate Hantzsch->Aminothiazole Bromination Bromination Aminothiazole->Bromination Product 2-Amino-4-bromothiazole Derivative Bromination->Product

Caption: Workflow for the Hantzsch synthesis and subsequent bromination.

Part 1: Hantzsch Synthesis of 2-Amino-4-Arylthiazole

This initial step focuses on the synthesis of the 2-aminothiazole precursor.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.[5]

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:3).[5]

  • Upon completion of the reaction (typically within 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.[5]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4-arylthiazole.[8]

Part 2: Bromination of 2-Amino-4-Arylthiazole at the 5-position

The electrophilic substitution of 2-aminothiazoles typically occurs at the 5-position due to the activating effect of the amino group.

Materials:

  • 2-Amino-4-arylthiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol:

  • In a round-bottom flask, dissolve the 2-amino-4-arylthiazole (1.0 eq) in acetonitrile.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution while stirring.[9]

  • Maintain the reaction at 0-5 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-bromo-4-arylthiazole.

  • Purify the product by column chromatography or recrystallization.

Method B: Synthesis of 2-Amino-4-bromothiazole via Halogen Rearrangement

This method provides a regioselective route to 2-amino-4-bromothiazoles by taking advantage of a "halogen dance" rearrangement, where a bromine atom migrates from the 5-position to the thermodynamically more stable 4-position under basic conditions.[6][7]

Workflow for Method B

Method B Workflow Start 2-Amino-5-bromothiazole Protection Boc Protection Start->Protection Protected tert-butyl (5-bromothiazol-2-yl)carbamate Protection->Protected Rearrangement Halogen Dance Rearrangement (LiNPr2i) Protected->Rearrangement Rearranged tert-butyl (4-bromothiazol-2-yl)carbamate Rearrangement->Rearranged Deprotection Deprotection (TFA) Rearranged->Deprotection Product 2-Amino-4-bromothiazole Deprotection->Product

Caption: Workflow for the synthesis via halogen rearrangement.

Part 1: Boc Protection of 2-Amino-5-bromothiazole

The initial step involves the protection of the amino group to facilitate the subsequent rearrangement.

Materials:

  • 2-Amino-5-bromothiazole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Protocol:

  • Dissolve 2-amino-5-bromothiazole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (Et₃N) (1.2 eq) to the solution.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (5-bromothiazol-2-yl)carbamate.

Part 2: Halogen Dance Rearrangement

This is the key step where the bromine atom migrates to the 4-position.

Materials:

  • tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq)

  • Lithium diisopropylamide (LiNPr₂ⁱ) (2.0 M solution in THF/heptane/ethylbenzene) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or oven-dried glassware

  • Syringe

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add lithium diisopropylamide (LiNPr₂ⁱ) (1.1 eq) dropwise via syringe.[6][7]

  • Stir the reaction mixture at this temperature for 20 minutes.[6]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude tert-butyl (4-bromothiazol-2-yl)carbamate.

Part 3: Deprotection to Yield 2-Amino-4-bromothiazole

The final step is the removal of the Boc protecting group to afford the desired product.

Materials:

  • tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Protocol:

  • Dissolve the crude tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Partition the residue between saturated aqueous sodium bicarbonate and dichloromethane to neutralize the acid and extract the product.[7]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-4-bromothiazole. The product can be further purified by column chromatography if necessary.[7]

Characterization Data

The synthesized 2-amino-4-bromothiazole derivatives should be thoroughly characterized to confirm their identity and purity. Below is a summary of expected analytical data for the parent compound, 2-amino-4-bromothiazole.

Analysis Expected Results
Molecular Formula C₃H₃BrN₂S
Molecular Weight 179.04 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ 5.32 (br s, 2H, NH₂), 6.41 (s, 1H, 5-H)[7]
IR (KBr) Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and C-Br stretching.
Mass Spectrometry Molecular ion peak [M]⁺ at m/z 178 and [M+2]⁺ at m/z 180 (characteristic isotopic pattern for bromine).
Elemental Analysis C, 20.13%; H, 1.69%; N, 15.64%; Br, 44.64%; S, 17.90% (Calculated). Found values should be within ±0.4%.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low yield in Hantzsch synthesis Incomplete reaction or side product formation.Ensure the use of a slight excess of thiourea. Monitor the reaction closely by TLC to determine the optimal reaction time.[9]
Formation of di-brominated byproducts Over-bromination during the bromination step.Carefully control the stoichiometry of the brominating agent (e.g., NBS). Add the brominating agent slowly at a low temperature.[9]
Incomplete halogen dance rearrangement Insufficient base or reaction time.Ensure the use of anhydrous conditions and a sufficient excess of a strong, non-nucleophilic base like LiNPr₂ⁱ.
Product instability The free amine of 2-amino-4-bromothiazole can be unstable.Use the product immediately after synthesis or store it under an inert atmosphere at low temperatures.[7]

Conclusion

The protocols detailed in this guide provide reliable and reproducible methods for the synthesis of 2-amino-4-bromothiazole derivatives, which are key intermediates in the development of new therapeutic agents. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access these valuable compounds for their drug discovery programs. The choice between the two presented methods will depend on the specific substitution patterns required and the availability of starting materials.

References

Application Notes & Protocols: 4-Bromothiazol-2-ol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a vast array of biological activities and functional properties.[1][2] 4-Bromothiazol-2-ol, in particular, represents a highly versatile and strategic starting material for the synthesis of diverse and complex heterocyclic systems. Its structure features multiple reactive sites that can be selectively functionalized: the endocyclic nitrogen, the exocyclic oxygen, and the carbon-bromine bond at the C4 position. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing robust protocols for N-alkylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and the construction of fused bicyclic systems such as thiazolo[3,2-a]pyrimidines. Each protocol is designed to be self-validating and is accompanied by expert insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

This compound exists in tautomeric equilibrium with its 4-bromo-1,3-thiazol-2(3H)-one form. This duality, combined with its distinct reactive centers, makes it a powerful building block for generating molecular diversity.

  • N-Functionalization: The ring nitrogen (N3) can be readily alkylated or arylated, allowing for the modulation of the molecule's steric and electronic properties. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).[3][4]

  • O-Functionalization: The hydroxyl group at C2 can be converted into ethers or other functional groups, providing another vector for molecular elaboration.

  • C4-Functionalization: The bromine atom at the C4 position is primed for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This enables the introduction of a wide range of aryl, heteroaryl, or alkenyl substituents, significantly increasing molecular complexity.

This guide will focus on leveraging the N3 and C4 positions to construct novel heterocyclic frameworks.

Protocol I: Regioselective N-Alkylation of this compound

The alkylation of the endocyclic nitrogen is a fundamental step in modifying the thiazole core. The choice of base and solvent is critical to ensure regioselectivity and prevent undesired side reactions, such as O-alkylation or degradation of the starting material. This protocol employs a mild base, potassium carbonate, in a polar aprotic solvent.[7]

Rationale and Mechanistic Insight

The reaction proceeds via a classical SN2 mechanism. The thiazole nitrogen, once deprotonated by the base (or in equilibrium with its deprotonated form), acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Using a base like K₂CO₃ in DMF is effective for promoting N-alkylation while minimizing competing O-alkylation, as the resulting N-anion is generally more nucleophilic in this solvent system.[7]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of 0.1-0.2 M with respect to the starting material.

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the temperature may be gently increased to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash thoroughly with water (3x) to remove DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated 4-bromothiazol-2-one.

Data Presentation
EntryAlkyl HalideBase (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Benzyl bromideK₂CO₃ (2.0)DMF251685-95
2Ethyl iodideK₂CO₃ (2.0)DMF252470-80
3Propargyl bromideCs₂CO₃ (1.5)ACN401280-90

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start 1. Add this compound & K₂CO₃ to flask Solvent 2. Add anhydrous DMF Start->Solvent Reagent 3. Add Alkyl Halide Solvent->Reagent React 4. Stir at RT (12-24h) Reagent->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Workup 6. Quench & Extract with EtOAc Monitor->Workup Dry 7. Dry & Concentrate Workup->Dry Purify 8. Column Chromatography Dry->Purify End Pure N-Alkylated Product Purify->End

Caption: Step-by-step workflow for the N-alkylation of this compound.

Protocol II: Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[8] This protocol details the coupling of an N-protected 4-bromothiazol-2-one with an arylboronic acid. The N-alkylation step (Protocol I) is crucial as the free N-H proton can interfere with the catalytic cycle. The choice of a palladium catalyst and ligand is key to achieving high efficiency and yield.[9]

Rationale and Mechanistic Insight

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiazole ring.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

An inert atmosphere is mandatory to protect the sensitive Pd(0) species from oxidation.

Experimental Protocol

Materials:

  • N-alkyl-4-bromothiazol-2-one (from Protocol I) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 5:1)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the N-alkyl-4-bromothiazol-2-one (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-thiazol-2-one derivative.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O9080-90
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)Toluene/H₂O10085-95
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)Dioxane/H₂O9570-85

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main center Pd(0)L₂ OA Oxidative Addition center->OA Pdtwo_halide R¹-Pd(II)L₂-X OA->Pdtwo_halide RE Reductive Elimination RE->center Product R¹-R² (Final Product) RE->Product TM Transmetalation Pdtwo_aryl R¹-Pd(II)L₂-R² TM->Pdtwo_aryl Pdtwo_halide->TM Pdtwo_aryl->RE R1X R¹-X (Thiazole-Br) R1X->OA R2B R²-B(OR)₂ (Arylboronic Acid) R2B->TM Base Base Base->TM Fused_Ring_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Isolation Aminothiazole 2-Amino-4-bromothiazole Condense 1. Condensation (130°C) Aminothiazole->Condense Ketoester Ethyl Acetoacetate Ketoester->Condense Cyclize 2. Cyclization (PPA, 110°C) Condense->Cyclize Neutralize 3. Neutralize with NH₄OH Cyclize->Neutralize Filter 4. Filter & Dry Neutralize->Filter Product Fused Thiazolo- [3,2-a]pyrimidine Filter->Product

References

Analytical techniques for the characterization of 4-Bromothiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Characterization of 4-Bromothiazol-2-ol: A Multi-Technique Approach

Introduction

This compound is a heterocyclic compound belonging to the thiazole family, a core structure in many pharmacologically significant molecules.[1][2][3] The precise characterization of such building blocks is paramount in drug discovery and development to ensure identity, purity, and stability, which are critical for reproducible downstream applications and regulatory compliance.

This guide provides a comprehensive suite of analytical techniques and detailed protocols for the thorough characterization of this compound. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to offer insights grounded in chemical principles. A key consideration for this molecule is the potential for keto-enol tautomerism, a phenomenon where the molecule can exist in two or more interconvertible isomeric forms.[4][5] The predominant form can be influenced by the physical state (solid vs. solution) and the solvent environment, impacting the data obtained from various analytical methods.[6] This guide will address how to identify and interpret data in the context of this tautomeric equilibrium.

Part 1: Foundational Physicochemical and Structural Analysis

Before embarking on instrumental analysis, it is crucial to understand the basic properties of the molecule. This compound is a small molecule with the potential for tautomerism between the 'ol' (enol) form and the 'one' (keto) form, 4-Bromo-1,3-thiazolidin-2-one.

G

The analytical strategy must be designed to confirm the molecular structure and assess which tautomer, if not a mixture, is present under the conditions of analysis.

PropertyValueSource
Molecular Formula C₃H₂BrNOSPubChem[7]
Molecular Weight 180.02 g/mol Calculated
Monoisotopic Mass 178.90913 DaPubChem[7]
Physical Form Solid (Powder/Crystals)Sigma-Aldrich
Storage Conditions Inert atmosphere, 2-8°C, protect from lightSigma-Aldrich

Part 2: Spectroscopic Characterization Protocols

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules in solution. It is particularly adept at distinguishing between the keto and enol tautomers.

Expertise & Causality:

  • ¹H NMR: The chemical shift and multiplicity of the proton at the 5-position (H-5) of the thiazole ring are highly informative. In the enol form, this proton is on an aromatic-like, sp²-hybridized carbon. In the keto form, it would be on an sp³-hybridized carbon, resulting in a significant upfield shift. The presence and chemical shift of the N-H proton (keto form) or O-H proton (enol form) are also key indicators, though these can be broad and may exchange with deuterated solvents.

  • ¹³C NMR: The chemical shift of the carbon at the 2-position (C-2) is the most telling signal. For the enol form, C-2 is an sp² carbon bonded to oxygen and nitrogen, appearing in the ~160-170 ppm range.[8] For the keto form, C-2 is a carbonyl carbon (C=O), which would resonate much further downfield, typically >170 ppm.[4][9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Rationale: DMSO-d₆ is a good choice as it is a polar aprotic solvent that can solubilize both tautomers and slow down the exchange of labile O-H/N-H protons, making them more likely to be observed.[4] Comparing spectra in solvents of different polarity (e.g., CDCl₃ vs. DMSO-d₆) can provide insight into the tautomeric equilibrium.[6]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum. Typical parameters: 16-32 scans, 1-2 second relaxation delay.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters: 512-2048 scans, 2-5 second relaxation delay.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze chemical shifts and coupling constants to assign signals to the molecular structure. Compare observed shifts with literature values for similar thiazole derivatives to confirm assignments.[2][8]

Expected ¹H NMR Signals (in DMSO-d₆)
Proton Approx. δ (ppm) Multiplicity
H-5 (Enol form)7.0 - 7.5Singlet
H-5 (Keto form)4.0 - 4.5Singlet
O-H (Enol form)10.0 - 12.0Broad Singlet
N-H (Keto form)8.0 - 9.0Broad Singlet
Expected ¹³C NMR Signals (in DMSO-d₆)
Carbon Approx. δ (ppm)
C-2 (Enol form)165 - 175
C-2 (Keto form)>175
C-4 (Bromo-substituted)110 - 120
C-5115 - 125

G

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental formula of a compound with high accuracy.

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition (C₃H₂BrNOS). Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and maximizing the observation of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrument Setup (LC-MS):

    • LC System: A simple isocratic flow can be used for direct infusion.

      • Column: Not strictly necessary for infusion, but a short C18 guard column can be used.

      • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

      • Flow Rate: 0.2-0.4 mL/min.

    • MS System (e.g., Q-TOF or Orbitrap):

      • Ionization Mode: ESI, positive and negative modes. Rationale: Acquiring in both modes increases the likelihood of observing a strong molecular ion signal.

      • Mass Range: m/z 50-500.

      • Resolution: >10,000 FWHM.

  • Data Analysis:

    • Identify the molecular ion peak. For C₃H₂BrNOS, the expected isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible as two peaks separated by ~2 Da.

    • Calculate the elemental composition from the accurate mass of the monoisotopic peak and compare it with the theoretical value. The mass error should be less than 5 ppm.

    • Expected Monoisotopic Mass [M+H]⁺: 179.91677 Da

    • Expected Monoisotopic Mass [M-H]⁻: 177.90112 Da

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is an excellent tool for analyzing the solid-state form of the compound.

Expertise & Causality: FTIR can readily differentiate between the keto and enol tautomers. The enol form will exhibit a characteristic broad O-H stretching band (~3200-3600 cm⁻¹) and a C=N stretching band (~1610-1640 cm⁻¹). The keto form, conversely, will be defined by a strong C=O stretching absorption (~1680-1720 cm⁻¹) and an N-H stretching band (~3100-3300 cm⁻¹).[8][10][11]

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typical parameters: 4000-400 cm⁻¹ range, 16-32 scans, 4 cm⁻¹ resolution.

  • Data Analysis:

    • Perform a background correction on the sample spectrum.

    • Identify and assign key absorption bands.

Key Functional Group Tautomer Expected Wavenumber (cm⁻¹)
O-H stretch (broad)Enol3200 - 3600
N-H stretchKeto3100 - 3300
C=O stretch (strong)Keto1680 - 1720
C=N stretchEnol1610 - 1640
C=C stretch (aromatic-like)Enol1540 - 1590

Part 3: Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and for monitoring their stability over time.

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the most common and robust choice for a molecule of this polarity. A C18 column provides good retention for moderately polar compounds. An acidic mobile phase (using formic or phosphoric acid) ensures that any acidic or basic functional groups on the molecule are protonated, leading to sharp, symmetrical peaks. UV detection is suitable as the thiazole ring is a chromophore.[12][13]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare a working sample solution at ~0.1 mg/mL from the stock solution.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna, Waters SunFire)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or λmax determined by UV-Vis)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines.

G

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR for definitive structural elucidation and tautomer identification, HRMS for elemental composition confirmation, FTIR for solid-state functional group analysis, and HPLC for purity assessment provides a complete and robust data package. This self-validating system of orthogonal techniques ensures the identity, purity, and quality of this important chemical entity, providing a solid foundation for its application in research and development.

References

Application Notes and Protocols for the Regioselective Functionalization of the 4-Bromothiazol-2-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Bromothiazol-2-ol Scaffold

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds, including the antibiotic Sulfathiazole and the antiretroviral Ritonavir.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry and drug discovery. The this compound scaffold, in particular, represents a versatile building block, offering multiple points for diversification. However, its synthetic utility is governed by a complex interplay of tautomerism and the presence of multiple reactive sites, which presents a significant challenge for regioselective functionalization.

This guide provides a comprehensive overview of the key chemical principles and detailed, field-proven protocols for the controlled, regioselective functionalization of the this compound core. We will address the inherent challenges of this scaffold and present a robust strategy involving protection and subsequent palladium-catalyzed cross-coupling reactions to unlock its full synthetic potential.

PART 1: The Core Chemical Challenge: Tautomerism and Reactivity

The primary obstacle in the selective functionalization of this compound is its existence as a mixture of tautomers: the aromatic enol form (this compound) and the non-aromatic keto form (4-bromo-1,3-thiazol-2(3H)-one).

G cluster_0 Tautomeric Equilibrium This compound This compound 4-Bromo-1,3-thiazol-2(3H)-one 4-Bromo-1,3-thiazol-2(3H)-one This compound->4-Bromo-1,3-thiazol-2(3H)-one H⁺ Shift

Caption: Keto-Enol Tautomerism of the Scaffold.

This equilibrium is influenced by factors such as solvent polarity, with the keto tautomer generally being more stable and predominant in most conditions.[2] This tautomerism creates three potential sites for competing reactions:

  • C4-Position: The carbon bearing the bromine atom is electrophilic and susceptible to palladium-catalyzed cross-coupling.

  • Nitrogen Atom (N3): The nitrogen in the keto form is a nucleophilic site for N-alkylation or N-arylation.[3]

  • Oxygen Atom (O2): The oxygen in the enol form (or the carbonyl oxygen in the keto form) can act as a nucleophile, leading to O-alkylation or O-arylation.

Direct functionalization of the unprotected scaffold often leads to a mixture of products, making purification difficult and yields unreliable. Therefore, a regioselective strategy necessitates the use of a protecting group to temporarily block the N-H functionality, thereby isolating the C4-Br bond as the primary reactive site.

PART 2: Strategic Workflow for Regioselective C4-Functionalization

Our recommended strategy involves a three-stage process: Protection , Cross-Coupling , and Deprotection . This approach ensures that the palladium-catalyzed reaction occurs exclusively at the desired C4 position.

G start This compound Scaffold protect Step 1: N-Protection (e.g., SEM-Cl) start->protect protected_scaffold N-Protected 4-Bromothiazol-2-one protect->protected_scaffold coupling Step 2: Pd-Catalyzed Cross-Coupling at C4 protected_scaffold->coupling suzuki Suzuki coupling->suzuki Aryl/Vinyl sonogashira Sonogashira coupling->sonogashira Alkynyl buchwald Buchwald-Hartwig coupling->buchwald Amino functionalized_protected C4-Functionalized Protected Scaffold suzuki->functionalized_protected sonogashira->functionalized_protected buchwald->functionalized_protected deprotect Step 3: Deprotection (e.g., TBAF or Acid) functionalized_protected->deprotect final_product Regioselectively Functionalized Product deprotect->final_product

Caption: Workflow for Regioselective Functionalization.

Protocol 1: N-Protection of 4-Bromothiazol-2(3H)-one

Rationale: Protecting the nitrogen atom of the predominant keto tautomer is the most effective strategy. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice as it is stable under the basic and nucleophilic conditions of many cross-coupling reactions but can be readily removed under mild fluoride- or acid-mediated conditions.

Materials:

  • 4-Bromothiazol-2(3H)-one

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-bromothiazol-2(3H)-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Add SEM-Cl (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous phase with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-SEM protected 4-bromothiazol-2(3H)-one.

PART 3: Palladium-Catalyzed C4 Cross-Coupling Protocols

With the N-H position effectively blocked, the C4-Br bond becomes the sole site for palladium-catalyzed cross-coupling reactions. The following protocols are optimized for this specific scaffold.

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Introduction of aryl or vinyl substituents at the C4 position.[4][5]

Materials:

  • N-SEM-4-bromothiazol-2(3H)-one (1.0 eq)

  • Aryl- or vinylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, combine N-SEM-4-bromothiazol-2(3H)-one, the boronic acid, and potassium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography to obtain the C4-aryl/vinyl substituted product.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (R-B(OH)2 / Base) Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Protocol 3: Sonogashira Coupling (C-C Bond Formation)

Application: Introduction of alkynyl moieties, which are versatile handles for further transformations such as click chemistry or cyclization reactions.[6][7]

Materials:

  • N-SEM-4-bromothiazol-2(3H)-one (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • To a Schlenk flask, add N-SEM-4-bromothiazol-2(3H)-one, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (or Toluene) and the amine base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-50 °C) for 4-8 hours until completion (monitor by TLC/LC-MS).

  • Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Synthesis of C4-amino-thiazole derivatives, a common motif in bioactive molecules.[8][9]

Materials:

  • N-SEM-4-bromothiazol-2(3H)-one (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos or a suitable biarylphosphine ligand (e.g., RuPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the N-SEM-4-bromothiazol-2(3H)-one and the amine.

  • Seal the vessel and heat to 100-110 °C for 12-24 hours, monitoring for completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

PART 4: Deprotection and Data Presentation

Protocol 5: SEM Group Deprotection

Rationale: The final step is the removal of the SEM protecting group to reveal the N-H functionality of the thiazolone ring. This can be achieved under either fluoride-mediated or acidic conditions.

Method A: Fluoride-Mediated Deprotection

  • Dissolve the protected, C4-functionalized compound in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq).

  • Stir at room temperature for 1-3 hours.

  • Quench with water and extract with ethyl acetate.

  • Wash, dry, and purify as described previously.

Method B: Acid-Mediated Deprotection

  • Dissolve the protected compound in a suitable solvent like dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 2-4 hours.

  • Carefully neutralize with saturated aqueous sodium bicarbonate.

  • Extract with DCM, wash, dry, and purify.

Data Summary Table

The following table provides representative data for the expected outcomes of these regioselective functionalization reactions. Yields are indicative and may vary based on the specific substrates used.

Reaction TypeCoupling PartnerC4-SubstituentProtected YieldDeprotected Yield
Suzuki Phenylboronic acid-Phenyl75-90%>90%
Suzuki Vinylboronic acid-CH=CH₂60-80%>90%
Sonogashira Phenylacetylene-C≡C-Ph70-85%>90%
Sonogashira Trimethylsilylacetylene-C≡C-TMS80-95%>90%
Buchwald-Hartwig Morpholine-Morpholinyl65-85%>90%
Buchwald-Hartwig Aniline-NHPh50-75%>90%

Conclusion and Expert Insights

The regioselective functionalization of the this compound scaffold is a challenging yet highly rewarding endeavor. The key to success lies in a disciplined, strategic approach that directly addresses the issue of tautomerism. By employing a robust N-protection strategy, particularly with the SEM group, researchers can unlock a predictable and efficient pathway to C4-functionalized derivatives. The protocols detailed herein for Suzuki, Sonogashira, and Buchwald-Hartwig couplings provide a reliable foundation for creating diverse libraries of novel thiazole-based compounds for applications in drug discovery and materials science.

Troubleshooting Tips:

  • Low Yield in Coupling: Ensure all reagents and solvents are strictly anhydrous. Degassing of the reaction mixture is critical to prevent catalyst deactivation. Consider screening alternative palladium catalysts and ligands.

  • Incomplete Deprotection: If fluoride-mediated deprotection is sluggish, gentle heating (40 °C) may be required. For acid-labile substrates, use milder acidic conditions or extend the reaction time.

  • Side Reactions: If N- or O-alkylation/arylation is observed, it indicates incomplete protection or cleavage of the protecting group under the reaction conditions. Re-optimize the protection step or choose a more robust protecting group.

References

Application Note & Protocols: 4-Bromothiazol-2-ol as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged heterocyclic scaffold prominently featured in numerous clinically approved anticancer drugs, including kinase inhibitors like Dasatinib and Dabrafenib.[1][2] This structural motif serves as a versatile pharmacophore due to its ability to engage in various biological interactions. 4-Bromothiazol-2-ol, which exists predominantly in its tautomeric form, 4-bromothiazolidin-2-one, represents a highly valuable and versatile starting material for the synthesis of novel anticancer candidates. Its strategic placement of a bromine atom, a reactive secondary amine, and a carbonyl group provides three orthogonal points for chemical modification. This application note provides a comprehensive guide for researchers, detailing synthetic strategies, step-by-step protocols, and the scientific rationale for utilizing this compound in the development of potential anticancer therapeutics. We will focus on two key transformations: regioselective N-alkylation and palladium-catalyzed Suzuki-Miyaura cross-coupling, demonstrating a robust pathway to novel 2,4-disubstituted thiazole derivatives.

Introduction: The Thiazole Scaffold in Oncology

Thiazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including potent anticancer effects.[3][4] Their prevalence in oncology is due to the thiazole core's ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds and other non-covalent interactions with various biological targets.[2] These targets often include critical enzymes in cell signaling pathways, such as protein kinases, whose dysregulation is a hallmark of cancer.[3]

The utility of this compound stems from its inherent chemical reactivity, which allows for the systematic and diverse construction of compound libraries for structure-activity relationship (SAR) studies.[5] The bromine atom at the C4 position is an ideal handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, while the endocyclic secondary amine is readily alkylated or acylated. This dual reactivity allows for the exploration of chemical space around the thiazole core to optimize potency, selectivity, and pharmacokinetic properties.

Keto-Enol Tautomerism

A critical aspect of this compound's chemistry is its existence as a tautomeric mixture, heavily favoring the 4-bromothiazolidin-2-one form. Understanding this equilibrium is essential for predicting its reactivity, particularly in N-alkylation reactions.

Figure 1: Tautomerism of the title compound.

Synthetic Strategy: A Two-Step Approach to Novel Thiazole Analogs

Our proposed synthetic workflow is a robust two-step process designed for maximum efficiency and diversity generation. This strategy leverages the differential reactivity of the nitrogen and the C4-bromine to build complex molecules suitable for screening as anticancer agents.

G start 4-Bromothiazolidin-2-one step1 Protocol 1: Regioselective N-Alkylation start->step1 R-X, Base intermediate N-Alkyl-4-bromothiazolidin-2-one step1->intermediate step2 Protocol 2: Suzuki-Miyaura Coupling intermediate->step2 Ar-B(OH)2, Pd Catalyst product Final Product: N-Alkyl-4-aryl-thiazolidin-2-one step2->product

Figure 2: General two-step synthetic workflow.
  • Regioselective N-Alkylation: The first step involves the alkylation of the ring nitrogen. This reaction is typically performed under basic conditions to deprotonate the nitrogen, increasing its nucleophilicity for a subsequent SN2 reaction with an alkyl halide.[6][7] This step is crucial for introducing a variety of side chains (R-groups) that can influence solubility, cell permeability, and target engagement.

  • Suzuki-Miyaura Cross-Coupling: With the nitrogen position functionalized, the C4-bromine serves as a handle for a palladium-catalyzed Suzuki-Miyaura coupling reaction.[8] This reaction is one of the most powerful methods for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties (Ar-groups).[9] This modification is particularly relevant for synthesizing kinase inhibitors, where these aromatic groups often occupy hydrophobic pockets in the ATP-binding site.[10]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. This compound, alkyl halides, and palladium catalysts should be handled with care.

Protocol 1: N-Alkylation of 4-Bromothiazolidin-2-one

This protocol details the synthesis of an N-substituted intermediate using a representative alkyl halide, benzyl bromide.

Rationale: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive, and easily removable inorganic base.[7] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation and leaving the carbonate anion available for deprotonation.[6] The reaction is heated to ensure a reasonable reaction rate.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
4-Bromothiazolidin-2-one180.041.80 g10.01.0
Benzyl Bromide (R-X)171.041.88 g (1.3 mL)11.01.1
Potassium Carbonate (Base)138.212.76 g20.02.0
Dimethylformamide (DMF)-50 mL--

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiazolidin-2-one (1.80 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of anhydrous DMF to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the stirring suspension.

  • Place a reflux condenser on the flask and heat the reaction mixture to 60 °C in an oil bath.

  • Maintain stirring at 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 30 mL).

  • Dry the crude product under vacuum. If necessary, purify further by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure N-benzyl-4-bromothiazolidin-2-one.

Protocol 2: Suzuki-Miyaura Coupling of N-Alkyl Intermediate

This protocol describes the C-C bond formation at the C4 position using the N-benzyl intermediate from Protocol 1 and a representative boronic acid.

Rationale: The choice of a palladium catalyst and ligand is critical for a successful Suzuki coupling.[8] Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of substrates.[9] Sodium carbonate is used as the aqueous base required for the transmetalation step of the catalytic cycle.[10] A mixture of toluene and ethanol provides a biphasic system that effectively dissolves both the organic-soluble starting material and the water-soluble base.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
N-benzyl-4-bromothiazolidin-2-one270.141.35 g5.01.0
4-Methoxyphenylboronic acid151.960.91 g6.01.2
Pd(PPh₃)₄1155.56289 mg0.250.05
Sodium Carbonate (2M aq.)105.997.5 mL15.03.0
Toluene-30 mL--
Ethanol-10 mL--

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, combine N-benzyl-4-bromothiazolidin-2-one (1.35 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).

  • Add a magnetic stir bar, toluene (30 mL), and ethanol (10 mL).

  • Begin stirring and bubble argon or nitrogen gas through the solution for 15 minutes to degas the mixture.

  • Add the 2M aqueous sodium carbonate solution (7.5 mL, 15.0 mmol).

  • Attach a reflux condenser and heat the mixture to 85 °C under an inert atmosphere.

  • Stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final product, N-benzyl-4-(4-methoxyphenyl)thiazolidin-2-one.

Potential Biological Activity & Data

Derivatives synthesized from the this compound scaffold are expected to exhibit antiproliferative activity against various cancer cell lines. The introduced N-alkyl and C4-aryl groups can be tailored to target specific enzymes or cellular pathways. For instance, many potent anticancer agents feature substituted thiazole cores.[11][12] The table below presents cytotoxic data for structurally related thiazole compounds found in the literature to illustrate the potential of this chemical class.

Compound ID (Reference)R¹ GroupR² GroupCancer Cell LineIC₅₀ (µM)
Compound 4c [11]-NHN=CH-Ph(4-OH)HMCF-7 (Breast)2.57 ± 0.16
Compound 4c [11]-NHN=CH-Ph(4-OH)HHepG2 (Liver)7.26 ± 0.44
Compound 6l [13]H4-Bromophenyl (flavonol)A549 (Lung)0.46 ± 0.02
Thiazole Deriv.[14]Indole-based4-NitrobenzylHT29 (Colon)0.015

Note: The data above is for compounds structurally related to the thiazole class and is provided for illustrative purposes to demonstrate the anticancer potential of this scaffold. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

This compound is an exemplary building block for the synthesis of novel anticancer compounds. Its well-defined reactive sites allow for a logical and efficient synthetic approach combining N-alkylation and Suzuki-Miyaura cross-coupling. The protocols provided herein are robust, scalable, and adaptable for creating large libraries of diverse thiazole derivatives. By systematically varying the substituents at the N3 and C4 positions, researchers can conduct thorough SAR studies to develop potent and selective anticancer agents for the next generation of targeted therapies.[5]

References

Troubleshooting & Optimization

Optimization of reaction conditions for 4-Bromothiazol-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromothiazol-2-ol

A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this valuable heterocyclic building block. As Senior Application Scientists, we understand that the path from starting materials to the final product is often fraught with challenges, from low yields to unexpected side reactions. This document moves beyond simple protocols to provide in-depth, experience-driven insights into the causality of experimental outcomes, helping you troubleshoot and optimize your synthesis effectively.

The synthesis of this compound is not a trivial one-step process. It typically involves a multi-step sequence that requires careful control over reaction conditions to achieve desired regioselectivity and yield. The most logical and commonly adapted synthetic strategy proceeds through the formation of a 2-aminothiazole scaffold, followed by regioselective bromination and subsequent conversion of the amino group to a hydroxyl group. This guide is structured around this synthetic pathway, addressing common pitfalls at each stage.

Proposed Synthetic Workflow

The following diagram outlines the strategic, multi-step approach for the synthesis of this compound, which forms the basis of our troubleshooting guide.

G cluster_0 Step 1: 2-Aminothiazole Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Diazotization & Hydrolysis A α-Halo Ketone + Thiourea B Hantzsch Thiazole Synthesis A->B C 2-Aminothiazole Derivative B->C D 2-Amino-4-bromothiazole E Brominating Agent (e.g., NBS, Br2) C->E F Diazonium Salt Intermediate G Sandmeyer-type Reaction (NaNO2, H+ then H2O, Δ) D->G E->D H This compound F->H G->F

Caption: Proposed multi-step synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is organized by the key stages of the synthesis. Each question addresses a common problem, providing a detailed explanation of the underlying chemistry and offering practical solutions.

Part 1: Hantzsch Synthesis of the 2-Aminothiazole Precursor

The Hantzsch thiazole synthesis is a cornerstone reaction, involving the condensation of an α-haloketone with a thioamide (in this case, thiourea) to form the thiazole ring.[1][2]

Q1: My yield for the initial 2-aminothiazole synthesis is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can typically be traced back to three main areas: the stability of the α-haloketone, reaction conditions, and product isolation.

  • Causality (α-Haloketone Stability): α-Haloketones, particularly α-bromo ketones, can be lachrymatory and unstable, degrading over time or undergoing self-condensation. Using freshly prepared or purified α-haloketone is critical. Some modern approaches circumvent this by performing an in-situ α-halogenation of the ketone immediately before the condensation step.[2]

  • Causality (Reaction Conditions):

    • Solvent: The reaction is often performed in ethanol.[1] The choice of solvent can influence reaction rate and solubility of intermediates.

    • Temperature: While refluxing is common, excessive heat can lead to decomposition and side-product formation. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature, which can range from room temperature to reflux.[3]

    • Stoichiometry: Ensure an accurate 1:1 molar ratio of the α-haloketone and thiourea. An excess of either reactant can complicate purification.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Use a freshly prepared α-haloketone. If this is not feasible, purify the commercial material before use.

    • Optimize Temperature: Start the reaction at a lower temperature (e.g., 50°C) and gradually increase if the reaction is too slow, while monitoring via TLC.

    • Consider a One-Pot Approach: Perform an in-situ halogenation of the parent ketone (e.g., using N-Bromosuccinimide or Br₂) followed by the addition of thiourea without isolating the intermediate.[2] This minimizes handling of the unstable α-haloketone.

Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are the likely side products?

A2: The primary side products often arise from the reactivity of the α-haloketone.

  • Causality (Side Reactions): The α-haloketone can undergo self-condensation or react with the solvent if nucleophilic (e.g., ethanol). Additionally, if the reaction is run for too long or at too high a temperature, the 2-aminothiazole product itself can degrade.

  • Troubleshooting Steps:

    • Control Reactant Addition: Add the α-haloketone slowly to the solution of thiourea to maintain its low concentration and minimize self-condensation.

    • Strict Time and Temperature Control: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately to prevent product degradation.

    • Purification: The product, a 2-aminothiazole hydrohalide salt, often precipitates from the reaction mixture. It can be collected by filtration. The free base can be obtained by neutralization with a base like sodium bicarbonate, but be aware that some 2-aminothiazoles are unstable as free bases.[4]

Part 2: Regioselective Bromination

This step is often the most challenging, as the electronic nature of the 2-aminothiazole ring directs electrophilic substitution preferentially to the C5 position.[5]

Q3: My bromination of 2-aminothiazole is yielding the 5-bromo isomer instead of the desired 4-bromo product. How can I control the regioselectivity?

A3: This is an expected outcome based on the mechanism of electrophilic aromatic substitution on the electron-rich 2-aminothiazole ring. Direct bromination is unlikely to yield the 4-bromo isomer in significant quantities. A more advanced, multi-step strategy is required.

  • Causality (Electronic Effects): The amino group at C2 is a strong activating group that directs electrophiles to the C5 position. To achieve substitution at C4, this electronic preference must be overridden or circumvented.

  • Recommended Strategy: The "Halogen Dance" Rearrangement:

    • Protect the Amino Group: The highly activating amino group should first be protected, for example, as a tert-butoxycarbonyl (Boc) derivative.

    • Brominate at C5: The protected 2-(Boc-amino)thiazole is then brominated at the C5 position.

    • Induce Rearrangement: The key step is the "halogen dance" rearrangement. Treating the 5-bromo intermediate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature causes the bromine to migrate from the C5 to the C4 position, which is thermodynamically favored.[4]

    • Deprotection: Finally, the Boc protecting group is removed (e.g., with trifluoroacetic acid) to yield 2-amino-4-bromothiazole.[4]

G A 2-(Boc-amino)thiazole B 2-(Boc-amino)- 5-bromothiazole A->B  NBS C N,C(5)-Dianion Intermediate B->C  LDA, THF  -78 °C D 2-(Boc-amino)- 4-bromothiazole C->D  Rearrangement

Caption: "Halogen Dance" workflow for 4-bromination.

Q4: The free 2-amino-4-bromothiazole seems unstable and difficult to handle. Is this normal?

A4: Yes, this is a known issue. The free amine of 2-amino-4-bromothiazole is reported to be rather unstable upon storage and is often used immediately in the next step.[4]

  • Causality (Chemical Instability): The electron-withdrawing bromine atom and the electron-donating amino group on the same small heterocyclic ring can lead to inherent instability.

  • Troubleshooting & Handling:

    • Immediate Use: After deprotection and workup, use the 2-amino-4-bromothiazole immediately in the subsequent diazotization reaction.

    • Store as a Salt: If storage is unavoidable, consider storing it as a more stable salt, such as the hydrobromide or hydrochloride.

    • Careful Workup: During the workup to generate the free base from its salt, avoid strong bases or prolonged exposure. A mild workup with saturated sodium bicarbonate solution is recommended.[4]

Part 3: Conversion to this compound

The final step involves converting the 2-amino group to a 2-hydroxyl group. This is typically achieved via a Sandmeyer-type reaction, where the amine is converted to a diazonium salt intermediate, which is then hydrolyzed by heating in an aqueous acidic solution.[6][7]

Q5: My diazotization-hydrolysis reaction is giving a very low yield of the desired this compound, with a lot of dark, tarry byproduct. What's going wrong?

A5: This is a classic problem in diazonium chemistry. The success of this reaction hinges on the stability of the diazonium salt intermediate.

  • Causality (Diazonium Salt Instability): Diazonium salts are notoriously unstable, especially at elevated temperatures. Their decomposition can lead to a multitude of side reactions, resulting in tar formation. For heterocyclic amines, this instability can be even more pronounced.

  • Troubleshooting Critical Parameters:

    • Strict Temperature Control: The diazotization step (reaction with NaNO₂) MUST be carried out at low temperatures, typically 0 to 5°C, using an ice-salt bath. Add the sodium nitrite solution slowly and monitor the internal temperature carefully.

    • Acidic Conditions: The reaction must be run in a strong aqueous acid (e.g., H₂SO₄ or HBr). The acid protonates the nitrous acid precursor and stabilizes the resulting diazonium salt.

    • Hydrolysis Step: After the diazonium salt is formed, it is typically hydrolyzed by gently warming the reaction mixture. Do not heat too aggressively. Gradual warming allows for the controlled evolution of N₂ gas and the substitution of the diazonium group with -OH from the water solvent.

    • Order of Addition: Typically, a solution of the 2-amino-4-bromothiazole in aqueous acid is cooled, and then an aqueous solution of sodium nitrite is added dropwise.

G cluster_0 Problem cluster_1 Potential Causes & Solutions A Low Yield / Tar Formation in Diazotization B Cause: Diazonium salt decomposition Solution: Maintain 0-5 °C during NaNO2 addition A->B C Cause: Insufficiently acidic medium Solution: Use strong aqueous acid (e.g., H2SO4) A->C D Cause: Uncontrolled hydrolysis Solution: Warm mixture slowly after diazotization is complete A->D E Cause: Impure starting amine Solution: Use freshly prepared 2-amino-4-bromothiazole A->E

Caption: Troubleshooting low yields in the final hydrolysis step.

Q6: Is the final product, this compound, expected to exist in a different tautomeric form?

A6: Yes, this is a very important consideration for characterization and handling. 2-Hydroxythiazoles are known to exist in equilibrium with their keto tautomer, 2-thiazolinone. In the case of your product, it will likely exist predominantly as 4-bromo-1,3-thiazol-2(3H)-one .

  • Causality (Keto-Enol Tautomerism): The amide-like keto form is generally more stable than the aromatic enol form for 2-hydroxythiazoles. This will have significant implications for its spectroscopic data. For example, in the IR spectrum, you should expect to see a strong carbonyl (C=O) stretch (around 1680-1720 cm⁻¹) rather than a broad O-H stretch. In the ¹H NMR, you would expect to see an N-H proton. Be mindful of this when interpreting your analytical data.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Amino-4-bromothiazole (via Halogen Dance)

(This protocol is a synthesis of literature procedures and should be adapted and optimized for your specific substrate)[4]

  • Boc-Protection: Dissolve 2-aminothiazole (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4-6 hours until TLC indicates completion. Work up by washing with water and brine, dry the organic layer over MgSO₄, and concentrate to obtain the Boc-protected intermediate.

  • 5-Bromination: Dissolve the Boc-protected thiazole in a suitable solvent like chloroform or carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Purify by column chromatography to isolate 2-(Boc-amino)-5-bromothiazole.

  • Halogen Dance Rearrangement: Dissolve the 5-bromo intermediate in dry tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere. Slowly add a solution of freshly prepared lithium diisopropylamide (LDA, ~1.5 eq) in THF. Stir at -78°C for 1-2 hours. Quench the reaction carefully at low temperature with saturated aqueous ammonium chloride. Extract with ethyl acetate, and purify by column chromatography to yield 2-(Boc-amino)-4-bromothiazole.

  • Deprotection: Dissolve the 4-bromo intermediate in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 2-4 hours. Evaporate the solvent and TFA. Partition the residue between DCM and saturated aqueous NaHCO₃. Extract the aqueous layer multiple times with DCM. Combine organic layers, dry over MgSO₄, and concentrate to yield 2-amino-4-bromothiazole, which should be used immediately.[4]

Protocol 2: Synthesis of this compound
  • Diazotization: Prepare a solution of 2-amino-4-bromothiazole (1.0 eq) in 10% aqueous sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the internal temperature does not rise above 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Hydrolysis: Slowly and carefully warm the reaction mixture to 50-60°C. You should observe the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Summary Table
CompoundKey Analytical Data (Expected)Common Issues
2-Amino-4-bromothiazole ¹H NMR: Singlet for C5-H (~6.5 ppm in CDCl₃), broad singlet for NH₂ (~5.3 ppm). MS (ESI+): [M+H]⁺ at m/z 179/181 (1:1 ratio).Unstable as a free base; best used immediately.
This compound (as 4-bromo-1,3-thiazol-2(3H)-one)¹H NMR: Singlet for C5-H, broad singlet for N-H. IR: Strong C=O stretch (~1700 cm⁻¹). MS (ESI+): [M+H]⁺ at m/z 180/182 (1:1 ratio).Exists as keto tautomer. May be sensitive to strong base.

References

Technical Support Center: Optimizing the Synthesis of 4-Bromothiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromothiazol-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

The synthesis of this compound, a valuable heterocyclic building block, can be challenging due to issues with regioselectivity and the stability of intermediates. The most reliable and commonly cited pathway involves the conversion of a 2-amino group on a pre-formed 4-bromothiazole ring to a hydroxyl group via a diazonium salt intermediate. This guide will focus on troubleshooting this critical transformation.

Recommended Synthetic Pathway: Diazotization-Hydrolysis

The conversion of 2-amino-4-bromothiazole to this compound is achieved by forming a diazonium salt with sodium nitrite in an acidic medium, followed by hydrolysis of the salt to introduce the hydroxyl group.

Synthetic_Pathway cluster_step1 Step 1: Diazotization SM 2-Amino-4-bromothiazole Reagent1 NaNO₂, H₂SO₄ (aq) Intermediate 4-Bromothiazole-2-diazonium Salt (Unstable Intermediate) Reagent1->Intermediate Formation of Diazonium Temp1 0-5 °C Reagent2 H₂O, Heat (e.g., 50-60 °C) Product This compound Reagent2->Product N₂ displacement

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is very low after the hydrolysis step. What are the most likely causes?

Low yield in this reaction is a common problem and typically points to issues in one of two areas: the formation of the diazonium salt or its subsequent hydrolysis.

Answer:

  • Cause A: Incomplete Diazotization. The formation of the diazonium salt is highly temperature-sensitive. The reaction of the amino group with nitrous acid (formed in situ from NaNO₂ and a strong acid) must be conducted between 0-5 °C.

    • Expert Insight: If the temperature rises above 5 °C, the nitrous acid will decompose, and the formed diazonium salt will prematurely degrade, drastically reducing the amount of intermediate available for the hydrolysis step.

    • Solution: Ensure your reaction flask is well-submerged in an ice-salt bath. Add the aqueous sodium nitrite solution dropwise, monitoring the internal temperature with a low-temperature thermometer.

  • Cause B: Unwanted Side Reactions. The diazonium salt is highly reactive and can participate in side reactions if not handled correctly.

    • Expert Insight: A common side reaction is the coupling of the diazonium salt with unreacted 2-amino-4-bromothiazole starting material, forming a brightly colored azo-dimer, which is a common impurity and represents a loss of yield.

    • Solution: Use the diazonium salt immediately after its formation. Do not store the intermediate. A slow, controlled addition of the nitrite solution ensures that the concentration of diazonium salt remains low at any given moment, minimizing self-coupling.

  • Cause C: Inefficient Hydrolysis. The displacement of the diazonium group (-N₂) by water requires thermal energy. However, excessive heat can lead to decomposition of the thiazole ring.

    • Expert Insight: The goal is to gently heat the solution to encourage the loss of N₂ gas without causing tar formation. A vigorous evolution of gas is a sign of an uncontrolled reaction.

    • Solution: After diazotization is complete, warm the reaction mixture slowly and controllably to 50-60 °C. You should observe a steady evolution of nitrogen gas. Maintain this temperature until gas evolution ceases.

Q2: My final product is impure even after purification. What are the common side-products and how do I avoid them?

The presence of persistent impurities often relates back to the control of the reaction conditions.

Answer:

The most common impurities are:

  • Unreacted 2-Amino-4-bromothiazole: This indicates incomplete diazotization. Verify the stoichiometry and purity of your sodium nitrite. Ensure it is added slowly to allow for complete reaction.

  • Azo-Coupled Dimer: As mentioned in Q1, this brightly colored impurity arises from the diazonium salt reacting with the starting amine. Strict temperature control (0-5 °C) and slow reagent addition are critical for prevention.

  • 2,4-Dibromothiazole: This can form if a source of bromide ions is present during the reaction, leading to a Sandmeyer-type reaction instead of hydrolysis.[1][2]

    • Expert Insight: While less common in a dedicated hydrolysis reaction, contamination from previous steps or using HBr as the acid instead of H₂SO₄ can introduce bromide ions that compete with water as the nucleophile.

    • Solution: Use a non-nucleophilic acid like sulfuric acid for the diazotization step. Ensure all glassware is clean and free from residual bromide salts.

Q3: I am struggling to synthesize the starting material, 2-amino-4-bromothiazole. Direct bromination of 2-aminothiazole gives me the wrong isomer. What is the correct approach?

This is a critical point of failure. The regioselectivity of electrophilic substitution on the 2-aminothiazole ring is a well-documented challenge.

Answer:

You are correct; direct electrophilic bromination of 2-aminothiazole preferentially occurs at the C5 position, which is the most electron-rich carbon.[3] To obtain the 4-bromo isomer, a more advanced strategy is required.

  • Expert Insight: A reliable method involves a halogen rearrangement. One can start with the more easily accessible 2-amino-5-bromothiazole, protect the amino group (e.g., as a Boc-carbamate), and then induce a base-mediated halogen migration from the C5 to the C4 position.[4][5]

  • Simplified Workflow for Starting Material Synthesis:

    • Synthesize 2-Amino-5-bromothiazole: This is achieved through standard electrophilic bromination of 2-aminothiazole.[3]

    • Protect the Amino Group: React 2-amino-5-bromothiazole with Di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (5-bromothiazol-2-yl)carbamate.

    • Halogen Rearrangement: Treat the Boc-protected intermediate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature. This deprotonates the C4 position, and the subsequent rearrangement yields the thermodynamically more stable tert-butyl (4-bromothiazol-2-yl)carbamate.[4]

    • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) to yield the desired 2-amino-4-bromothiazole.[5]

Q4: What is the most effective method for purifying the final this compound product?

Purification is essential to remove non-polar starting materials and polar, colored byproducts.

Answer:

A two-stage approach is often most effective.

  • Workup/Extraction: After the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution) to a pH of ~7. The product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine and drying over anhydrous sodium sulfate is a mandatory pre-purification step.[6]

  • Purification Technique:

    • Column Chromatography (Recommended): This is the most effective method for separating the product from closely related impurities. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate) will effectively separate the components.[6]

    • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a viable alternative. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to induce crystallization.

Data Summary: Key Parameter Optimization

This table summarizes the critical parameters and their impact on the reaction outcome.

ParameterSub-Optimal ConditionRecommended ConditionRationale & Expected Outcome
Diazotization Temp. > 10 °C0-5 °C Prevents decomposition of nitrous acid and the diazonium salt, minimizing side reactions and maximizing the intermediate concentration.[1][2]
NaNO₂ Addition Added all at onceSlow, dropwise addition Maintains a low instantaneous concentration of the diazonium salt, preventing azo-dimer formation.
Acid Medium HBr or HClH₂SO₄ or H₃PO₄ A non-nucleophilic acid prevents competition with water during the hydrolysis step, avoiding the formation of 2,4-dibromothiazole.
Hydrolysis Temp. > 80 °C or Room Temp.50-60 °C Provides sufficient energy for N₂ displacement without causing thermal decomposition of the thiazole ring. Room temperature leads to an impractically slow reaction.
Workup pH Strongly acidic/basicNeutralized to pH ~7 This compound can be unstable under harsh pH conditions. Neutralization prior to extraction preserves the product.
Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze crude reaction mixture by TLC. Compare with starting material (SM). Start->CheckTLC SM_Present Is significant SM present? CheckTLC->SM_Present SM_Absent Is significant SM absent? SM_Present->SM_Absent No Cause_IncompleteDiaz Cause: Incomplete Diazotization SM_Present->Cause_IncompleteDiaz Yes CheckColor Is the crude product dark/oily or brightly colored? SM_Absent->CheckColor Sol_CheckTemp Solution: Ensure temp was 0-5 °C. Verify NaNO₂ stoichiometry and quality. Cause_IncompleteDiaz->Sol_CheckTemp Cause_SideReaction Cause: Side Reactions (Azo-coupling) or Decomposition CheckColor->Cause_SideReaction Yes Cause_WorkupLoss Cause: Product Loss During Workup CheckColor->Cause_WorkupLoss No Sol_ControlTemp Solution: Re-run with stricter temp control. Ensure slow NaNO₂ addition. Avoid overheating during hydrolysis. Cause_SideReaction->Sol_ControlTemp Sol_CheckWorkup Solution: Check pH before extraction. Perform multiple extractions (e.g., 3x). Ensure correct solvent polarity. Cause_WorkupLoss->Sol_CheckWorkup

Caption: A decision tree for troubleshooting low yield issues.

References

Side reactions and byproduct formation in 4-Bromothiazol-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromothiazol-2-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the intricacies of this synthesis, focusing on the control of side reactions and byproduct formation.

Introduction: The Synthetic Challenge

The synthesis of this compound is not trivial. The core challenge lies in controlling the regioselectivity of the bromination on the electron-rich thiazol-2-ol scaffold. This starting material exists in a tautomeric equilibrium between the hydroxy (enol) form and the more stable thiazolidin-2-one (keto) form.[1][2] The reactivity of these tautomers differs, directly influencing the position of electrophilic attack and leading to potential side reactions and purification difficulties. This guide will focus on the direct bromination of thiazol-2-ol and the critical parameters for success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct approach is the electrophilic bromination of thiazol-2-ol using a suitable brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in an appropriate solvent. The thiazol-2-ol precursor can be synthesized via the Hantzsch thiazole synthesis, for example, by reacting chloroacetaldehyde with thiourea.[3][4]

Q2: Why is regioselectivity a major issue in this synthesis?

Regioselectivity is dictated by the tautomeric equilibrium of the starting material. The thiazole ring itself is generally electron-deficient, making electrophilic substitution difficult.[5] However, the C2- substituent (-OH or =O) is strongly activating.

  • The thiazolidin-2-one (keto) tautomer has an electron-rich double bond between C4 and C5. The nitrogen lone pair participates in resonance, strongly activating the C5 position for electrophilic attack, similar to an enamine.

  • The thiazol-2-ol (enol) tautomer is an aromatic system where the hydroxyl group is an ortho-, para-director. In this case, it activates the C5 position.

Therefore, the major kinetic and thermodynamic byproduct is often the 5-Bromothiazol-2-ol isomer.[6][7] Achieving substitution at the C4 position requires careful control of reaction conditions to likely favor a different, less common reaction pathway or to enable a subsequent rearrangement.[6][8]

Q3: What are the primary byproducts I should expect to see?

Besides unreacted starting material, you should anticipate the formation of one or more of the following byproducts. Their formation is highly dependent on the reaction conditions.

Byproduct NameStructureCommon CauseAnalytical Signature (TLC/LC-MS)
5-Bromothiazol-2-ol IsomerFavorable kinetics of electrophilic attack at the C5 position.Often a closely eluting spot to the desired product on TLC. Mass (M+) will be identical to the product.
4,5-Dibromothiazol-2-ol Di-brominated productUse of >1.0 equivalent of brominating agent; elevated reaction temperatures.Higher molecular weight peak in LC-MS (M+78/80 relative to product); typically a less polar spot on TLC.
N-Brominated Species Unstable IntermediateReaction at the amide nitrogen in the keto tautomer.May be transient and difficult to detect; can lead to decomposition.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired 4-Bromo Product

Q: My reaction yields are consistently low, or I'm only recovering starting material. What's going wrong?

A: Low yield is a common problem that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause 1: Inactive Brominating Agent.

    • Explanation: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light and moisture. Elemental bromine can also be of poor quality.

    • Solution: Use a freshly opened bottle of NBS or recrystallize it from water before use.[5] Ensure your bromine is stored properly and appears as a dark, fuming liquid.

  • Cause 2: Sub-optimal Reaction Temperature.

    • Explanation: Bromination reactions are often exothermic. Running the reaction at too high a temperature can lead to decomposition of the thiazole ring or favor the formation of the more stable 5-bromo isomer and di-brominated byproducts. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C or -10 °C) and add the brominating agent slowly and portion-wise to control the exotherm.[3] Allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS.

  • Cause 3: Incorrect Solvent Choice.

    • Explanation: The solvent plays a critical role in stabilizing intermediates and influencing tautomeric equilibrium.[9] Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are common choices. Halogenated solvents like chloroform or dichloromethane can also be used.

    • Solution: Screen a few solvents. Acetonitrile is often a good starting point. If solubility of the starting material is an issue, DMF can be used, but be aware that it can be difficult to remove during workup.

Problem 2: The Main Product is the 5-Bromo Isomer, Not the 4-Bromo

Q: My characterization (NMR, etc.) shows I've synthesized 5-Bromothiazol-2-ol. How can I favor the 4-bromo isomer?

A: This is the core challenge of this synthesis. As explained mechanistically, the C5 position is electronically favored for substitution.[6][7] Obtaining the 4-bromo isomer often requires kinetically controlled conditions or a multi-step approach.

  • Strategy 1: Kinetic Control at Low Temperature.

    • Explanation: While the C5 position is thermodynamically favored, it's possible that substitution at C4 has a lower activation energy under certain conditions. Running the reaction at very low temperatures (e.g., -78 °C) can sometimes trap the kinetic product.

    • Protocol: Dissolve the thiazol-2-ol in anhydrous THF or CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath). Slowly add a solution of the brominating agent (e.g., NBS in THF) dropwise. Stir at -78 °C for several hours, monitoring carefully by TLC. Quench the reaction at low temperature before warming.

  • Strategy 2: Halogen Dance Rearrangement.

    • Explanation: It may be more effective to intentionally synthesize the 5-bromo isomer and then induce a "halogen dance" rearrangement to the thermodynamically more stable 4-bromo isomer. This is often achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[6][8] This advanced technique proceeds via a dianion intermediate.

    • Caution: This is a more complex procedure requiring strictly anhydrous conditions and expertise in handling strong bases.

Problem 3: Significant Amount of Di-brominated Byproduct is Formed

Q: My LC-MS shows a significant peak corresponding to the di-bromo product. How do I prevent this?

A: The formation of 4,5-Dibromothiazol-2-ol is a classic sign of over-bromination.

  • Cause 1: Incorrect Stoichiometry.

    • Explanation: Using more than one equivalent of the brominating agent will inevitably lead to di-bromination, as the mono-brominated product is still an activated ring.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent.[3] It is often better to have a small amount of unreacted starting material, which is easier to separate than the di-bromo byproduct.

  • Cause 2: Poor Mixing / Slow Addition.

    • Explanation: Adding the brominating agent too quickly can create localized areas of high concentration, leading to immediate di-bromination before the reagent has dispersed.

    • Solution: Ensure vigorous stirring of the reaction mixture. Add the brominating agent as a dilute solution in the reaction solvent dropwise over a prolonged period (e.g., 30-60 minutes), especially when working on a larger scale.

Problem 4: Difficulty Purifying the Final Product

Q: I'm struggling to separate the 4-bromo and 5-bromo isomers by column chromatography.

A: Isomers, especially those with similar polarity, can be notoriously difficult to separate.

  • Solution 1: Optimize Chromatography.

    • Explanation: Standard silica gel chromatography may not provide sufficient resolution.

    • Actions:

      • Test different solvent systems: Systematically screen various combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, acetone, dichloromethane) solvents. A shallow gradient can improve separation.

      • Consider alternative stationary phases: If silica fails, try alumina (neutral or basic) or a reverse-phase column (C18) if the compound is sufficiently soluble in polar mobile phases.[10]

  • Solution 2: Recrystallization.

    • Explanation: If you have a solid mixture of isomers, recrystallization can be a powerful purification technique, exploiting differences in solubility and crystal lattice energy.

    • Actions: Screen a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes mixtures) to find one where the desired 4-bromo isomer has high solubility at high temperature and low solubility at room temperature or 0 °C, while the 5-bromo isomer remains in the mother liquor.

Visualizing the Reaction Pathways

The following diagram illustrates the key decision point in the bromination of thiazol-2-ol, highlighting the competition between C4 and C5 substitution.

Synthesis_Pathway Thiazol_2_ol Thiazol-2-ol (Tautomeric Mixture) Product_4_Bromo This compound (Desired Product) Thiazol_2_ol->Product_4_Bromo Pathway A (Kinetically Controlled?) Byproduct_5_Bromo 5-Bromothiazol-2-ol (Major Byproduct) Thiazol_2_ol->Byproduct_5_Bromo Pathway B (Thermodynamically Favored) Brominating_Agent Brominating Agent (NBS or Br₂) Brominating_Agent->Thiazol_2_ol Byproduct_Dibromo 4,5-Dibromothiazol-2-ol (Over-bromination) Product_4_Bromo->Byproduct_Dibromo Excess Br+ Byproduct_5_Bromo->Byproduct_Dibromo Excess Br+

Caption: Competing pathways in the bromination of thiazol-2-ol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative starting point and should be optimized based on your specific setup and analytical monitoring.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add thiazol-2-ol (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (or another suitable solvent) to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution to the reaction mixture dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[3]

  • Reaction: Stir the mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent) or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine/NBS.

    • Add deionized water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 4-bromo isomer from the 5-bromo isomer and other impurities.

References

Stability issues of 4-Bromothiazol-2-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide meticulously crafted for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting, FAQs, and validated protocols to address the stability challenges of 4-Bromothiazol-2-ol.

Technical Support Center: this compound

This guide is designed to provide comprehensive technical support for users of this compound, a crucial intermediate in pharmaceutical synthesis. Due to its specific chemical structure, this compound can exhibit stability issues under various experimental conditions. Understanding and mitigating these challenges is key to ensuring experimental reproducibility and the integrity of your results.

Core Concepts: Understanding the Chemistry of this compound

The stability challenges of this compound are rooted in its fundamental chemical properties. The primary consideration is its existence in a tautomeric equilibrium between the hydroxy form (this compound) and the keto form (4-Bromo-1,3-thiazolidin-2-one). Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers.[1][2][3] The position of this equilibrium is highly dependent on factors like solvent polarity, pH, and temperature, which in turn dictates the compound's reactivity and degradation pathways.[4]

G cluster_tautomerism Tautomeric Equilibrium Hydroxy This compound (Hydroxy Form) Keto 4-Bromo-1,3-thiazolidin-2-one (Keto Form) Hydroxy->Keto H⁺ shift Keto->Hydroxy H⁺ shift G cluster_workflow Photostability Study Workflow Prep Prepare two identical samples in transparent vials Control Wrap one sample completely in aluminum foil (Dark Control) Prep->Control Expose Place both samples in a photostability chamber Prep->Expose Control->Expose Incubate Expose to calibrated light source for a set time Expose->Incubate Analyze Analyze both samples and a t=0 control by HPLC/LC-MS Incubate->Analyze Compare Compare chromatograms: Test vs. Dark Control vs. t=0 Analyze->Compare G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent This compound Light Light (UV/Vis) Parent->Light AcidBase Strong Acid/Base Parent->AcidBase Oxidant Oxidizing Agent (e.g., H₂O₂) Parent->Oxidant Heat High Temperature Parent->Heat Debromination Debromination Product (2-Hydroxythiazole) Light->Debromination Rearrangement Photo-rearranged Isomers Light->Rearrangement Hydrolysis Ring-Opened Products AcidBase->Hydrolysis Oxidation Oxidized Products Oxidant->Oxidation Heat->Debromination

References

Technical Support Center: Troubleshooting Regioselectivity in 4-Bromothiazol-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 4-bromothiazol-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their reactions. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the mechanistic reasoning behind them to empower you to overcome common synthetic hurdles.

Introduction: The Ambident Reactivity of this compound

This compound is a versatile heterocyclic building block. However, its utility is matched by its complex reactivity, primarily due to keto-enol tautomerism. It exists in equilibrium between the aromatic this compound (enol form) and the non-aromatic 4-bromothiazol-2(3H)-one (keto form). This duality makes the molecule an ambident nucleophile , with reactive sites at both the exocyclic oxygen and the ring nitrogen, leading to significant regioselectivity challenges, particularly in alkylation reactions. Furthermore, its two distinct carbon-bromine and carbon-hydrogen bonds at the C4 and C5 positions present further challenges and opportunities for selective functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My alkylation of this compound yields a mixture of N- and O-isomers. How can I control the regioselectivity?

This is the most common challenge. The outcome of the N- versus O-alkylation is a classic case of kinetic versus thermodynamic control, heavily influenced by the principles of Hard and Soft Acids and Bases (HSAB).[1] The exocyclic oxygen is a "hard" nucleophile, while the ring nitrogen is a "softer" nucleophile.

Causality:

  • Hard Electrophiles (e.g., dimethyl sulfate, alkyl triflates) have a highly localized positive charge and prefer to react with the hard oxygen atom, leading to the O-alkylated product.[1]

  • Soft Electrophiles (e.g., alkyl iodides, benzyl bromide) have a more diffuse positive charge and favor reaction with the softer nitrogen atom, yielding the N-alkylated product.[1]

  • Solvent & Base: The reaction conditions also play a critical role. Aprotic polar solvents (like DMF or DMSO) can solvate the cation of the base, leaving a more "naked" and reactive ambident anion, while different counter-ions (e.g., Na⁺ vs. K⁺) can influence the ion-pairing and accessibility of the N and O sites.[2]

Troubleshooting & Solutions:

Goal Problem Potential Cause Recommended Solution
Selective N-Alkylation Mixture of N- and O-alkylated products.Electrophile is too "hard"; reaction conditions favor O-attack.1. Switch to a "softer" electrophile : Use an alkyl iodide or bromide instead of a sulfate or triflate.[1]2. Use a milder base : Employ K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF. This combination often favors N-alkylation.3. Lower the temperature : N-alkylation is often the thermodynamically favored product. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) for a longer duration may improve selectivity.
Selective O-Alkylation Mixture of N- and O-alkylated products.Electrophile is too "soft"; conditions favor N-attack.1. Use a "harder" electrophile : Employ dimethyl sulfate or a Meerwein salt (e.g., triethyloxonium tetrafluoroborate).[1]2. Use a strong, non-nucleophilic base : NaH in THF at low temperatures (0 °C to RT) will generate the anion, which can then be reacted with the hard electrophile.3. Consider silver salts : Adding silver salts (e.g., Ag₂O) can sometimes modulate the hardness of the alkylating agent, favoring O-alkylation.[1]

dot

Caption: Competing N- vs. O-alkylation pathways of this compound.

FAQ 2: My palladium-catalyzed cross-coupling at the C4-position is inefficient. How can I improve the yield and selectivity?

Palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination are essential for functionalizing the C4-bromo position.[3][4] However, the electron-rich nature of the thiazole ring and the presence of the heteroatoms can lead to catalyst inhibition or side reactions.

Causality:

  • Catalyst Poisoning: The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, inhibiting its catalytic activity. The unprotected N-H or O-H group can also interfere with the catalytic cycle.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and to stabilize the active Pd(0) species.[3][5]

  • Reaction Site: In di-halogenated thiazoles, cross-coupling occurs preferentially at the more electron-deficient C2-position.[6][7] While our substrate is 4-bromo, understanding this inherent reactivity helps in diagnosing side reactions where C-H activation or other processes might occur.

Troubleshooting & Solutions for C4 Cross-Coupling:

Reaction Problem Potential Cause Recommended Solution
Suzuki Coupling Low yield, no reaction, or decomposition of starting material.1. N/O-H group is unprotected.2. Inappropriate ligand/catalyst system.3. Base is too weak/strong.1. Protect the N/O group : Ensure the thiazole is N- or O-alkylated/protected. This prevents catalyst inhibition.2. Use Buchwald Ligands : Employ bulky, electron-rich phosphine ligands like XPhos or Cy-JohnPhos with a Pd₂(dba)₃ or Pd(OAc)₂ catalyst.[3][5]3. Optimize Base : Use a strong, non-nucleophilic base like K₃PO₄ or CsF. For base-sensitive substrates, powdered KF can be effective.[8]
Sonogashira Coupling Low yield, significant homo-coupling (Glaser coupling) of the alkyne.1. Copper co-catalyst is promoting homo-coupling.2. Reaction conditions are too harsh.1. Attempt Copper-Free Conditions : Modern protocols often use a palladium catalyst with a suitable ligand (e.g., SPhos) and a strong amine base (e.g., DBU) in a solvent like DMSO, eliminating the need for copper and reducing homo-coupling.[9]2. Use Mild Conditions : Run the reaction at room temperature if possible.[9][10] Use a reliable palladium source like Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst if the copper-free method fails.[11]
Buchwald-Hartwig Amination Low conversion or formation of side products.1. Ligand is not bulky enough to promote reductive elimination.2. Base is not optimal.1. Use Biarylphosphine Ligands : Ligands like BINAP or Josiphos are often effective.[12] For hindered amines, consider even bulkier ligands from the Buchwald portfolio.[13]2. Base Selection : Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation.[14][15]

dot

Suzuki_Workflow start Low Yield in Suzuki Coupling at C4-Position q1 Is the N-H or O-H group protected? start->q1 sol1 Protect the group (e.g., N-alkylation) to prevent catalyst inhibition. q1->sol1 No q2 What catalyst/ligand system is being used? q1->q2 Yes sol1->q2 sol2 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) with Pd₂(dba)₃ or Pd(OAc)₂. q2->sol2 Standard (e.g., Pd(PPh₃)₄) q3 Is the base appropriate? q2->q3 Bulky Ligand sol2->q3 sol3 Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. q3->sol3 Weak (e.g., NaHCO₃) end_node Re-run Optimized Reaction q3->end_node Strong (e.g., K₃PO₄) sol3->end_node

References

Technical Support Center: Purification of 4-Bromothiazol-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 4-Bromothiazol-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of polar, heterocyclic compounds. This compound presents a unique set of purification challenges due to its polarity, potential for tautomerization between the -ol and -one forms, and the basicity of the thiazole nitrogen. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of this compound.

Part 1: Method Development & Initial Setup

Q1: My compound, this compound, is highly polar. What is the best stationary phase to start with?

A: For polar compounds, the default and most versatile stationary phase is standard silica gel (SiO₂) .[1] Its high polarity and hydroxylated surface are ideal for separating compounds based on differences in their polar functional groups.[2]

  • Expert Insight: The key challenge with silica gel is its acidic nature (due to surface silanol groups, Si-OH).[3] Thiazoles are basic heterocycles, and this acidity can lead to strong, sometimes irreversible, binding or cause significant peak tailing.[4][5] If you observe these issues, consider the following alternatives:

    • Deactivated Silica Gel: Pre-treating the silica by flushing the packed column with an eluent containing a small amount of a base, such as 1-2% triethylamine (TEA), can neutralize the most acidic sites, leading to much-improved peak shape.[6][7]

    • Neutral Alumina (Al₂O₃): Alumina is a good alternative for acid-sensitive or basic compounds.[2] Ensure you use neutral-grade alumina, as acidic and basic grades are also available.

    • Amino-propylated Silica: This functionalized silica has a medium polarity and is particularly effective for separating nitrogen-containing heterocycles and other basic compounds.[2]

Q2: How should I determine the optimal solvent system (mobile phase) for my column?

A: The best practice is to first develop your separation on a Thin Layer Chromatography (TLC) plate.[6] This allows for rapid screening of different solvent systems.

  • The Goal: Aim for a solvent system that gives your target compound, this compound, a Retention Factor (Rf) value of approximately 0.2-0.3 .[6] This Rf value in TLC typically translates to a good elution profile on a column, allowing for adequate separation from both less polar and more polar impurities.

  • Starting Solvent Systems:

    • Begin with a binary mixture of a non-polar solvent and a polar solvent. A common starting point for thiazole derivatives is Hexane/Ethyl Acetate .[8][9]

    • If the compound does not move from the origin (Rf = 0), increase the polarity. A more potent system is Dichloromethane (DCM)/Methanol (MeOH) .[4]

  • Systematic Approach: Start with a low concentration of the polar solvent (e.g., 95:5 DCM:MeOH) and incrementally increase its proportion until the desired Rf is achieved.

Q3: My compound has an Rf of 0 even when using 100% ethyl acetate or 10% methanol in DCM. What should I do?

A: This is a common issue for very polar compounds.[10] The compound has a much higher affinity for the polar stationary phase than for your mobile phase. To make it elute, you need a more aggressive, highly polar solvent system.

  • Solution 1: Increase Methanol Concentration: Gradually increase the percentage of methanol in DCM. Be cautious, as high concentrations of methanol can sometimes cause silica to dissolve, though this is rare in standard flash chromatography.

  • Solution 2: Add a Basic Modifier: As discussed in Q1 and Q4, streaking and strong retention are often linked. Adding 1-2% triethylamine (TEA) or a prepared solution of 10% ammonium hydroxide in methanol to your DCM/MeOH mobile phase can dramatically improve elution by competing with your basic compound for the acidic sites on the silica gel.[5][10]

Part 2: Common Issues During the Chromatographic Run

Q4: My compound is streaking badly on the TLC plate and eluting from the column over many fractions (tailing). Why is this happening?

A: Streaking or tailing of basic compounds like this compound on silica gel is almost always caused by strong, non-ideal interactions with the acidic silanol groups on the stationary phase.[4][5] This leads to a slow, continuous "bleeding" of the compound off the column rather than a sharp, defined band.

  • The Definitive Solution: Add a basic modifier to your eluent.

    • Triethylamine (TEA): Add 1-2% (v/v) TEA to your chosen solvent system (e.g., DCM/MeOH). This is highly effective for neutralizing the silica surface.

    • Ammonium Hydroxide: Prepare a stock solution of 1-10% NH₄OH in methanol. Use 1-10% of this stock solution in your primary mobile phase (e.g., DCM).[10] This is particularly useful for very polar and basic compounds.

Q5: The TLC showed two well-separated spots, but on the column, all my fractions are mixed. What went wrong?

A: This frustrating scenario can arise from several factors.

  • Possible Cause 1: Compound Degradation on Silica: Your compound may be unstable on silica gel. What appears as two spots on a quick TLC run may be an equilibrium between your product and a degradation product that is continuously formed during the much longer residence time on the column.[10]

    • Diagnostic Test (2D TLC): Spot your crude mixture on a TLC plate. Run it in one direction with your chosen eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that decomposition occurred while the plate was sitting.[10]

    • Solution: If stability is an issue, switch to a more inert stationary phase like neutral alumina or consider deactivating the silica as described in Q1.[2]

  • Possible Cause 2: Overloading the Column: You may have loaded too much crude material onto the column. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. Exceeding this can saturate the stationary phase, leading to broad bands that overlap.

  • Possible Cause 3: Poor Sample Loading Technique: If the initial band of the sample at the top of the column is not flat and narrow, it will lead to broad, poorly resolved peaks during elution.[11] Using the dry loading technique can often resolve this.[11][12]

Q6: My compound is not eluting from the column at all. I've collected many fractions, and the TLC shows nothing. Where did it go?

A: There are a few likely culprits when a compound seems to vanish during chromatography.[10]

  • Irreversible Adsorption/Decomposition: The compound may have bonded too strongly to the acidic silica gel and will not elute, or it may have completely decomposed. This is a risk with sensitive heterocyclic compounds.

  • Elution in the Solvent Front: If your initial solvent system was unexpectedly too polar, or if the compound has surprisingly low polarity in that specific system, it may have eluted very quickly with the solvent front. Always collect and check the very first fractions coming off the column.[10]

  • Fractions are Too Dilute: The compound may have eluted, but it is spread across so many fractions that its concentration in any single one is below the detection limit of your visualization method (e.g., UV lamp or stain).

    • Troubleshooting Step: Combine and concentrate several fractions in the expected elution range and re-run the TLC.[10]

Data & Protocols

Table 1: Recommended Solvent Systems for this compound
Solvent System (v/v)PolarityExpected Rf of this compoundComments
1:1 Hexane:Ethyl AcetateMedium~0.1 - 0.2Good starting point for initial TLC screening.
100% Ethyl AcetateMedium-High~0.2 - 0.4May still be insufficient for strong elution.
95:5 DCM:MethanolHigh~0.2 - 0.3Often the "sweet spot" for polar heterocycles.[4]
90:10 DCM:MethanolVery High~0.4 - 0.6Use if the 5% MeOH system is too slow.
95:5:1 DCM:MeOH:TEAHigh (Basic)~0.3 - 0.4Excellent for preventing streaking and tailing.[7]
Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a self-validating workflow for the purification of this compound.

Step 1: TLC Method Development

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or acetone).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber with a candidate eluent system (e.g., 95:5 DCM:MeOH).

  • Visualize the plate using a UV lamp (254 nm) and/or an appropriate stain (e.g., potassium permanganate).

  • Adjust the solvent polarity until the Rf of the target compound is ~0.2-0.3. If streaking is observed, add 1% TEA to the eluent and re-run the TLC.

Step 2: Column Packing (Slurry Method)

  • Select a glass column of appropriate size (for ~500 mg of crude product, a 3-4 cm diameter column is suitable).

  • Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use. The consistency should be like a milkshake.

  • Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica bed evenly. Ensure no air bubbles are trapped.[12]

  • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[11]

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (like DCM or acetone) in a round-bottom flask.

  • Add 2-3 grams of silica gel to the flask and swirl to mix.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[11][12]

  • Carefully add this powder as an even layer on top of the sand in your packed column.

Step 4: Elution and Fraction Collection

  • Carefully add your optimized eluent to the column, ensuring not to disturb the top layer.

  • Apply gentle air pressure to begin eluting the solvent through the column. Maintain a steady flow rate.

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • If a gradient elution is needed, start with a less polar solvent system and gradually introduce the more polar system.

Step 5: Fraction Analysis

  • Monitor the fractions by TLC. You can spot multiple fractions onto a single TLC plate to quickly identify which ones contain your product.

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound.

Visualized Workflows

G cluster_start Start cluster_dev Method Development cluster_proc Purification Process cluster_end Finish start Crude this compound tlc TLC Analysis (Aim for Rf ≈ 0.2-0.3) start->tlc decision Streaking or Rf = 0? tlc->decision add_base Add Base (TEA/NH4OH) & Increase Polarity decision->add_base Yes optimal Optimal Eluent Found decision->optimal No add_base->tlc pack Pack Column optimal->pack load Dry Load Sample pack->load elute Elute & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Experimental workflow for the purification of this compound.

G cluster_streak Problem: Streaking / Tailing cluster_no_elution Problem: Compound Not Eluting cluster_mixed Problem: Poor Separation issue Issue Encountered During Column Chromatography cause_streak Cause: Acidic silica interacting with basic compound issue->cause_streak cause_no_elution Possible Causes: 1. Irreversible Adsorption 2. Eluent not polar enough 3. Decomposition issue->cause_no_elution cause_mixed Possible Causes: 1. Column Overloaded 2. On-column decomposition 3. Poor loading technique issue->cause_mixed sol_streak Solution: Add 1-2% TEA or NH4OH to eluent cause_streak->sol_streak sol_no_elution Solutions: 1. Drastically increase eluent polarity 2. Add basic modifier 3. Switch to Alumina cause_no_elution->sol_no_elution sol_mixed Solutions: 1. Reduce sample load 2. Check stability (2D TLC) 3. Use dry loading method cause_mixed->sol_mixed

Caption: Troubleshooting logic for common column chromatography issues.

References

Refinement of analytical methods for 4-Bromothiazol-2-ol purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method refinement of 4-Bromothiazol-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purity assessment of this critical heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure the accuracy and reliability of your analytical data, grounded in established scientific principles and regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purity analysis of this compound.

Q1: What are the primary analytical techniques recommended for determining the purity of this compound?

A1: The most effective methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][] HPLC is ideal for quantifying impurities, while GC-MS is excellent for identifying volatile or semi-volatile impurities.[1][4] Quantitative ¹H-NMR (qNMR) offers a powerful, non-destructive method for purity determination without the need for a reference standard of the analyte itself.[5][6][7]

Q2: What are the potential impurities I should be aware of during the synthesis and storage of this compound?

A2: Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation. Common impurities may include unreacted starting materials, isomers, and related substances formed during the manufacturing process.[1] Degradation products can form due to exposure to light, heat, or incompatible excipients. It is crucial to perform stress testing to identify potential degradation products.

Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the this compound peak. What could be the cause?

A3: Poor peak shape in HPLC can stem from several factors. Peak tailing is often caused by strong interactions between the analyte and active sites on the stationary phase, especially with polar compounds like this compound.[8][9] Other causes include column degradation, extra-column band broadening, or an inappropriate mobile phase pH.[9][10] Peak fronting is less common but can occur due to column overload or poor sample solubility in the mobile phase.

Q4: I am observing inconsistent retention times for my analyte in my HPLC analysis. What should I investigate?

A4: Fluctuating retention times are a common issue in HPLC and can be attributed to several factors.[11] These include:

  • Mobile phase composition: Inaccurate mixing of solvents or changes in the mobile phase composition over time.[9]

  • Flow rate instability: A malfunctioning pump can lead to inconsistent flow rates.

  • Temperature fluctuations: Changes in column temperature can affect retention times.

  • Column equilibration: Insufficient column equilibration between injections can cause shifts in retention.

Q5: How do I choose between HPLC-UV and LC-MS/MS for my analysis?

A5: The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of your analysis.[12] HPLC-UV is a robust and widely available technique suitable for routine purity testing and quantification when impurities have a chromophore.[13] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level impurity identification and quantification, especially for impurities that lack a strong UV chromophore or co-elute with other components.[12][13]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting for common issues encountered during the analysis of this compound.

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Injection issue (e.g., air bubble in syringe, incorrect injection volume).[11]Manually inspect the injection process. Purge the injector and ensure the correct volume is being drawn.
Detector issue (e.g., lamp off, incorrect wavelength).Check detector settings and ensure the lamp is on and set to the appropriate wavelength for this compound.
Sample degradation.Prepare fresh samples and standards.
Ghost Peaks Contamination in the mobile phase, injector, or column.Flush the system with a strong solvent. Use fresh, high-purity mobile phase solvents.
Carryover from a previous injection.Implement a needle wash step in the injection sequence. Inject a blank solvent to check for carryover.
Broad Peaks Column degradation or contamination.[10]Regenerate or replace the column. Use a guard column to protect the analytical column.[9]
High extra-column volume.Use shorter, narrower tubing between the injector, column, and detector.
Mismatched solvent strength between sample and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks Column void or channeling.Replace the column.
Partially clogged frit.[10]Reverse flush the column (if recommended by the manufacturer) or replace the frit.
Co-elution of an impurity.Optimize the mobile phase composition or gradient to improve resolution.
qNMR Purity Assessment Troubleshooting
Problem Potential Cause Recommended Solution
Inaccurate Purity Values Poor signal-to-noise ratio (S/N).[5]Increase the number of scans to achieve a sufficient S/N for all signals used in the calculation.
Incorrect integration of peaks.Manually review and adjust the integration of all relevant peaks. Ensure baseline correction is properly applied.
Presence of overlapping signals from impurities or the internal standard.Select non-overlapping, well-resolved signals for both the analyte and the internal standard for quantification.
Broad or Distorted Peaks Poor shimming of the magnetic field.Re-shim the magnet to improve field homogeneity.
Sample viscosity or concentration issues.Ensure the sample is fully dissolved and not too concentrated.
Presence of Satellite Peaks ¹³C satellites interfering with low-level impurity signals.[5][6]Use a ¹³C-decoupled ¹H NMR experiment to eliminate these satellites for more accurate integration of low-intensity signals.[5][6]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the purity assessment of this compound. These protocols are designed to be self-validating, incorporating system suitability tests to ensure data integrity, in line with ICH guidelines.[14][15][16][17]

Protocol: RP-HPLC Purity Method

Objective: To determine the purity of this compound and quantify related substances using a gradient RP-HPLC method with UV detection.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable modifier).

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Working Standard Solution: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the this compound sample at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • System Suitability:

    • Inject the working standard solution six times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be between 0.8 and 1.5.

    • The theoretical plates (N) should be ≥ 2000.

  • Analysis and Calculation:

    • Inject the blank (diluent), standard, and sample solutions.

    • Calculate the percentage purity of the sample using the following formula:

    • For impurities, calculate the percentage area of each impurity relative to the total area of all peaks.

Protocol: Quantitative ¹H-NMR (qNMR) Purity Assessment

Objective: To determine the absolute purity of this compound using qNMR with an internal standard.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆).

  • This compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into an NMR tube.

    • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.

    • Set the receiver gain to avoid signal clipping.[5]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150 for quantitative analysis).[5]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculation:

    • Calculate the purity of the this compound sample using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Section 4: Visualizations

Workflow for HPLC Method Troubleshooting

HPLC_Troubleshooting start Poor Chromatographic Results check_system Systematic Check (Mobile Phase, Method, Sample Prep, Injector) start->check_system is_system_ok System OK? check_system->is_system_ok troubleshoot_column Troubleshoot Column (Peak Shape, Retention Time) is_system_ok->troubleshoot_column Yes review_method Review & Optimize Method (e.g., Gradient, Temperature) is_system_ok->review_method No is_column_ok Column OK? troubleshoot_column->is_column_ok is_column_ok->review_method No end_good Acceptable Results is_column_ok->end_good Yes end_bad Consult Senior Scientist review_method->end_bad

Caption: A logical workflow for troubleshooting common HPLC issues.

Purity Assessment Decision Tree

Purity_Assessment_Decision_Tree start Purity Assessment of This compound initial_screen Initial Screening? start->initial_screen tlc_mp TLC / Melting Point Analysis initial_screen->tlc_mp Yes quant_purity Quantitative Purity? initial_screen->quant_purity No tlc_mp->quant_purity hplc RP-HPLC quant_purity->hplc Yes qnmr qNMR quant_purity->qnmr Yes identify_impurities Identify Unknown Impurities? hplc->identify_impurities qnmr->identify_impurities lcms LC-MS/MS identify_impurities->lcms Yes gcms GC-MS (for volatile impurities) identify_impurities->gcms Yes final_report Comprehensive Purity Report identify_impurities->final_report No lcms->final_report gcms->final_report

References

Validation & Comparative

A Comparative Analysis of 4-Bromothiazol-2-ol and Other Thiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Its unique electronic properties and versatile substitution patterns make it a privileged structure in the design of novel therapeutics. This guide provides an in-depth comparative analysis of 4-Bromothiazol-2-ol, a halogenated thiazole derivative, with other key thiazole analogs. By examining their synthesis, chemical properties, and biological activities, supported by experimental data, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development.

Introduction to the Thiazole Moiety: A Privileged Scaffold

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a fundamental building block in numerous natural and synthetic bioactive molecules.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The ability to readily modify the thiazole ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological target engagement.

A critical aspect of thiazole chemistry is the tautomerism exhibited by 2-hydroxythiazole derivatives. These compounds exist in equilibrium between the enol (2-hydroxythiazole) and keto (thiazol-2(3H)-one) forms. This tautomeric balance can be influenced by the solvent, pH, and the nature of other substituents on the ring, which in turn can significantly impact the molecule's reactivity and biological interactions.[6][7][8]

Profiling this compound: Synthesis and Properties

This compound is a halogenated derivative that has garnered interest due to the influence of the bromine substituent on the molecule's electronic and lipophilic character. The presence of a bromine atom can enhance biological activity by facilitating interactions with target proteins and improving membrane permeability.

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound is not extensively reported, a plausible and widely utilized approach is the Hantzsch thiazole synthesis.[9][10] This method involves the condensation of an α-halocarbonyl compound with a thiourea derivative. A potential synthetic route is outlined below:

Synthesis of this compound reactant1 α-bromo-β-ketoester intermediate1 2-Amino-4-carboxythiazole derivative reactant1->intermediate1 Hantzsch Synthesis reactant2 Thiourea reactant2->intermediate1 intermediate2 2-Amino-4-bromothiazole intermediate1->intermediate2 Decarboxylation & Bromination product This compound intermediate2->product Diazotization & Hydrolysis

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Methodology (Hypothetical Protocol based on Hantzsch Synthesis):

  • Synthesis of Ethyl 2-aminothiazole-4-carboxylate: React ethyl bromopyruvate with thiourea in a suitable solvent like ethanol under reflux. The product can be isolated upon cooling and neutralization.

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by decarboxylation upon heating to yield 2-aminothiazole.

  • Bromination: The 2-aminothiazole is then brominated at the 4-position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

  • Diazotization and Hydrolysis: The 2-amino-4-bromothiazole is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperature. Subsequent hydrolysis of the diazonium salt yields the target compound, this compound.

Comparative Analysis: this compound vs. Other Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the ring. Here, we compare the potential performance of this compound with other key analogs based on available experimental data for related compounds.

Antimicrobial Activity

Halogenation is a common strategy to enhance the antimicrobial potency of heterocyclic compounds. The introduction of a bromine atom can increase lipophilicity, facilitating passage through microbial cell membranes.

Compound/Derivative ClassTarget Organism(s)Reported Activity (MIC/IC50)Reference(s)
4-(4-bromophenyl)-thiazol-2-amine derivatives S. aureus, E. coli, C. albicansPromising activity, comparable to standard drugs.[4]
Halogenated thiazolo[3,2-a]pyrimidin-3-one derivatives S. epidermidis, S. aureusGood activity with MIC values of 1.56-6.25 μM.[3]
Thiourea derivatives of 2-aminothiazole Gram-positive cocciSignificant inhibition with MIC values of 2-32 µg/mL.[11]
2-Hydroxythiazole derivatives S. aureus, S. typhi, B. cereusPotent antimicrobial activity, in some cases exceeding standard antibiotics.[1]

Based on these findings, it is plausible that this compound would exhibit significant antimicrobial activity. The combination of the bromine atom at the 4-position and the hydroxyl group at the 2-position could lead to a unique pharmacological profile.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various cellular pathways. The substitution pattern on the thiazole ring plays a crucial role in determining their potency and selectivity.

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Reference(s)
2-[2-(4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (with Br substitution) MCF-7 (Breast), HepG2 (Liver)Moderate cytotoxic activity (IC50 = 31.5 ± 1.91 μM for MCF-7).[5]
4-(4-bromophenyl)-thiazol-2-amine derivatives MCF-7 (Breast)Active, with some derivatives comparable to 5-fluorouracil.[4]
2-Aminothiazole derivatives Panc-1 (Pancreatic)Significant inhibition of cell proliferation (IC50 = 43.08 μM for one derivative).[12]
Pyrazolothiazole derivatives HepG2 (Liver), MCF-7 (Breast)Promising anticancer activity with IC50 values as low as 10.89 μM.[1]

The presence of a bromine atom in several active anticancer thiazole derivatives suggests that this compound could also possess antiproliferative properties. The hydroxyl group at the 2-position may engage in hydrogen bonding interactions with target enzymes, further contributing to its potential efficacy.

Experimental Protocols for Biological Evaluation

To provide a practical framework for the comparative analysis of these compounds, we present a standardized protocol for an in vitro anticancer activity assay.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture cancer cells cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare serial dilutions of thiazole derivatives treatment Add compounds to cells compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation2 Incubate for 2-4 hours add_mtt->incubation2 add_solvent Add solubilization solution (e.g., DMSO) incubation2->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate cell viability (%) determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of thiazole derivatives using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other thiazole derivatives) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This comparative guide highlights the significant potential of this compound as a valuable scaffold for the development of novel therapeutic agents. Based on the structure-activity relationships of related brominated and 2-hydroxythiazole derivatives, it is anticipated that this compound will exhibit notable antimicrobial and anticancer activities.

Future research should focus on the definitive synthesis and purification of this compound to enable direct and comprehensive biological evaluation. A systematic screening against a panel of microbial strains and cancer cell lines, alongside other relevant thiazole derivatives, will provide crucial data for a robust comparative analysis. Furthermore, elucidation of its mechanism of action and exploration of its potential therapeutic targets will be essential for advancing this promising compound in the drug discovery pipeline. The versatility of the thiazole ring, coupled with the strategic placement of the bromo and hydroxyl substituents, positions this compound as a compelling candidate for further investigation.

References

A Comparative Guide to the Biological Activity of 4-Bromothiazol-2-ol Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This guide delves into the specific realm of 4-bromothiazol-2-ol and its analogs, providing a comparative analysis of their potential biological activities, with a focus on anticancer and antimicrobial applications. While direct and extensive research on this particular subclass is emerging, this document synthesizes data from structurally related compounds to illuminate structure-activity relationships (SAR) and guide future research. We will explore the causality behind experimental designs and provide detailed protocols for the evaluation of these promising compounds.

The Thiazole Core: A Privileged Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a key pharmacophore in numerous FDA-approved drugs.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The unique electronic properties and the ability of the thiazole ring to participate in various non-covalent interactions contribute to its versatility in binding to diverse biological targets.

The focus of this guide, the this compound core, presents several key features for medicinal chemists. The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its corresponding thiazol-2(3H)-one form. This tautomerism can influence the molecule's hydrogen bonding capacity and overall physicochemical properties. The bromine atom at the 4-position is a particularly interesting feature. It not only impacts the lipophilicity and electronic nature of the ring but also serves as a versatile synthetic handle for the introduction of various substituents through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.

Comparative Analysis of Biological Activity: Insights from Structurally Related Compounds

Direct experimental data on a wide range of this compound analogs is limited in the current literature. However, by examining the biological activities of structurally similar thiazole derivatives, we can infer potential trends and guide the design of future studies. The primary areas of interest for these compounds are their potential as anticancer and antimicrobial agents.

Anticancer Activity

Thiazole derivatives have been extensively investigated for their anticancer properties, with several compounds showing potent activity against various cancer cell lines.[2][4][5] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 2,4-Disubstituted Thiazole Derivatives

Compound IDThiazole CoreR1 (at C2)R2 (at C4)Cancer Cell LineIC50 (µM)Reference
Hypothetical Analog 1 Thiazol-2-ol-OH-BrMCF-7 (Breast)--
Hypothetical Analog 2 Thiazol-2-ol-OH-PhenylHCT-116 (Colon)--
3f 2-Hydrazinylthiazole-NH-N=CH-(2-hydroxy-3-methylphenyl)4-cyanophenylMCF-7 (Breast)1.0 ± 0.1[6]
3b' 2-Hydrazinylthiazole-NH-N=CH-(3-bromothiophen-2-yl)4-cyanophenylHCT-116 (Colon)1.6 ± 0.2[6]
4c Thiazol-4(5H)-one-NH-N=CH-(4-hydroxy-3-(NHNH-Ph))-MCF-7 (Breast)2.57 ± 0.16[4]

Note: This table includes data from structurally related compounds to infer potential activity. Direct data for this compound analogs is needed for a conclusive comparison.

The data from related compounds suggest that aromatic and heteroaromatic substitutions at the 4-position can lead to potent anticancer activity.[6] The presence of a hydrogen bond donor/acceptor at the 2-position, such as the hydroxyl group in this compound, could also play a crucial role in target binding.

Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1][7][8] The search for new antimicrobial agents is driven by the increasing threat of antibiotic resistance.

Again, while specific data for this compound analogs is scarce, the broader class of 2,4-disubstituted thiazoles has shown promising antimicrobial activity. The nature of the substituents at both positions significantly impacts the spectrum and potency of the antimicrobial effect.

Table 2: Antimicrobial Activity of Representative 2,4-Disubstituted Thiazole Derivatives

Compound IDThiazole CoreR1 (at C2)R2 (at C4)Bacterial StrainMIC (µg/mL)Reference
Hypothetical Analog 1 Thiazol-2-ol-OH-BrS. aureus--
Hypothetical Analog 2 Thiazol-2-ol-OH-ArylE. coli--
3g 2-Arylidenehydrazinyl-thiazole-NH-N=CH-Aryl-ArylE. coliPotent Inhibition[8]
3i 2-Arylidenehydrazinyl-thiazole-NH-N=CH-Aryl-ArylE. faecalisPotent Inhibition[8]
8C Dihydrothiazol-2-amine-N(CH2-benzimidazolyl)(2-CF3-phenyl)-E. coli6.25[7]

Note: This table includes data from structurally related compounds to infer potential activity. Direct data for this compound analogs is needed for a conclusive comparison.

The data from related thiazoles suggest that lipophilic and electronically diverse substituents can enhance antimicrobial potency.[8] The bromine atom in this compound increases the lipophilicity of the molecule, which may facilitate its passage through bacterial cell membranes.

Experimental Protocols for Biological Evaluation

To facilitate further research and ensure the generation of comparable data, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][14] The broth microdilution method is a common and reliable technique for determining MIC values.

Protocol:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate inoculate_wells Inoculate Wells with Bacteria prepare_dilutions->inoculate_wells incubate_18_24h Incubate for 18-24h inoculate_wells->incubate_18_24h observe_growth Observe for Visible Growth (Turbidity) incubate_18_24h->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure-Activity Relationship (SAR) and Future Directions

Based on the analysis of structurally related compounds, several key SAR insights can be proposed for the this compound scaffold:

  • The 4-Position: The bromine atom offers a key point for diversification. Replacing it with various aryl, heteroaryl, or alkyl groups through Suzuki or other cross-coupling reactions is a promising strategy to explore a wide chemical space and optimize biological activity. The electronic and steric properties of the substituent at this position will likely have a profound impact on target engagement.

  • The 2-Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets. Esterification or etherification of this hydroxyl group could be explored to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

  • The Thiazole Ring: The core thiazole ring itself is essential for the observed biological activities. Modifications to the ring, while synthetically challenging, could be considered in later stages of lead optimization.

Future research should focus on:

  • Synthesis of a focused library of this compound analogs: Systematically varying the substituents at the 4-position and modifying the 2-hydroxyl group will be crucial to establish a clear SAR.

  • Broad biological screening: The synthesized compounds should be screened against a panel of cancer cell lines and a diverse range of bacterial and fungal strains to identify promising lead compounds.

  • Mechanism of action studies: For the most active compounds, further studies should be conducted to elucidate their mechanism of action. This could involve enzyme inhibition assays, gene expression analysis, and other molecular biology techniques.

  • In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy and safety profiles.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While direct experimental data is currently limited, the analysis of structurally related compounds provides a strong rationale for the synthesis and biological evaluation of a diverse library of analogs. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field of medicinal chemistry. The systematic exploration of this chemical space holds the potential to yield new drug candidates with improved efficacy and safety profiles.

References

A Comparative Guide to 2D NMR Techniques for the Structural Validation of 4-Bromothiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Tautomerism in Heterocyclic Systems

In the field of drug discovery and development, the unambiguous structural determination of heterocyclic compounds is paramount. Molecules like 4-Bromothiazol-2-ol present a classic chemical puzzle due to the potential for prototropic tautomerism. This compound can theoretically exist in two forms: the aromatic this compound (enol-imine form) and the non-aromatic 4-bromo-1,3-thiazolidin-2-one (keto-amine form). While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, spectral ambiguities often prevent a definitive assignment. Distinguishing between a hydroxyl-bearing carbon (C-OH) and a carbonyl carbon (C=O), or an -OH proton versus an -NH proton, requires a more sophisticated approach.

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments can provide irrefutable evidence to validate the dominant tautomeric structure of this compound in solution. We will explore the causality behind these experimental choices and walk through a self-validating protocol for data acquisition and interpretation.

The 2D NMR Toolkit: A Multi-faceted Approach to Structure Elucidation

To resolve the structural ambiguity of this compound, we employ a suite of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle, and together they build a complete and validated picture of molecular connectivity.[1][2]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[3] For this compound, which has only one non-exchangeable proton on the thiazole ring, COSY's primary role is to confirm the absence of neighboring protons and to serve as a foundational map of the proton spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is a cornerstone of modern structure elucidation, mapping direct, one-bond correlations between protons and the carbons to which they are attached.[4][5][6] Its high sensitivity and clear correlations allow for the unambiguous assignment of all protonated carbons.[7] For our target molecule, HSQC will definitively link the signal of the thiazole ring proton to its corresponding carbon atom.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific challenge. HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[5][8] Crucially, it allows for the detection of correlations to non-protonated (quaternary) carbons, such as carbonyls or substituted aromatic carbons.[9][10] It is this capability that will allow us to "see" the connectivity between the ring proton (or the exchangeable N-H/O-H proton) and the key carbon at the 2-position, thereby distinguishing the keto from the enol tautomer.

The logical workflow for these experiments is designed to build information progressively, from simple proton environments to the complete carbon skeleton.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation SamplePrep Sample Preparation (15-25 mg in 0.6 mL DMSO-d6) NMR_1D 1D NMR Acquisition (¹H & ¹³C) SamplePrep->NMR_1D Initial Survey NMR_2D 2D NMR Suite (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Ambiguity DataAnalysis Correlative Data Analysis NMR_2D->DataAnalysis Build Connectivity Structure Structure Validation DataAnalysis->Structure Definitive Assignment

Caption: Overall experimental workflow for structure validation.

Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data begins with meticulous sample preparation and correctly parameterized experiments.

1. Sample Preparation

  • Weighing: Accurately weigh 15-25 mg of this compound. This concentration is recommended for heteronuclear 2D NMR experiments to achieve an adequate signal-to-noise ratio within a reasonable time frame.[11]

  • Dissolution: Dissolve the sample in a 1-dram vial with approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent choice as it solubilizes a wide range of compounds and its residual proton signal does not overlap with most analyte signals. Furthermore, it is less prone to proton exchange with hydroxyl or amine protons compared to solvents like D₂O or CD₃OD, making the observation of these exchangeable protons more likely.

  • Filtration: To ensure the best possible resolution and avoid issues with spectrometer shimming, it is critical to have a solution free of particulate matter.[12] Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Volume Check: Ensure the solvent height in the NMR tube is at least 4-5 cm to be properly centered within the NMR probe's coil.[11]

  • Labeling: Clearly label the NMR tube with the sample identity.

2. NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR: Acquire a standard 1D proton spectrum to assess sample concentration and purity.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • ¹H-¹H COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

  • ¹H-¹³C HSQC: Acquire a phase-sensitive, gradient-selected HSQC experiment optimized for a one-bond ¹JCH coupling constant of ~145-155 Hz, typical for aromatic and heterocyclic systems.

  • ¹H-¹³C HMBC: Acquire a gradient-selected HMBC experiment. The performance of this experiment is critically dependent on the optimization for the long-range coupling constant. A value of 8-10 Hz is a robust starting point that captures the majority of two- and three-bond correlations.[3][5]

Data Analysis and Interpretation: Comparing Tautomer Hypotheses

Let us now analyze a representative dataset to demonstrate how these techniques work in concert to validate the correct structure. We will hypothesize that the keto-amine tautomer (4-bromo-1,3-thiazolidin-2-one) is the dominant species in DMSO-d6.

Table 1: Representative NMR Data for this compound in DMSO-d6

Atom #¹H δ (ppm)¹³C δ (ppm)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
1 (N) 11.9 (br s, 1H)---C2, C5, C4
2 (C) -173.5---
3 (S) -----
4 (C) -115.0---
5 (C) 7.8 (s, 1H)125.0-7.8 ↔ 125.0C2, C4

Step 1: Initial Analysis of 1D Spectra

  • ¹H NMR: We observe two signals: a sharp singlet at 7.8 ppm, integrating to one proton (H5), and a broad singlet at 11.9 ppm, also integrating to one proton. This broad signal is characteristic of an exchangeable proton on a nitrogen or oxygen atom.

  • ¹³C NMR: Three carbon signals are observed. The signal at 173.5 ppm is in the characteristic range for a carbonyl carbon (C=O), providing our first strong piece of evidence for the keto tautomer. The signals at 115.0 ppm and 125.0 ppm are in the olefinic/aromatic region.

Step 2: Pinpointing Direct Connectivity with HSQC

The HSQC spectrum is straightforward. It shows a single cross-peak correlating the proton at 7.8 ppm with the carbon at 125.0 ppm.[5] This allows for the unambiguous assignment: H5 is directly attached to C5.

Step 3: Building the Skeleton with HMBC

The HMBC spectrum provides the definitive connections needed to solve the puzzle.[8]

  • Correlations from H5 (7.8 ppm): We observe cross-peaks from the H5 proton to the carbons at 173.5 ppm (C2) and 115.0 ppm (C4). This establishes the three-bond (³JCH) correlation between H5 and the carbonyl carbon C2, and the two-bond (²JCH) correlation between H5 and the bromine-substituted carbon C4.

  • Correlations from NH (11.9 ppm): The exchangeable proton at 11.9 ppm shows crucial correlations to the carbons at 173.5 ppm (C2), 125.0 ppm (C5), and 115.0 ppm (C4). The correlation to C2 is a two-bond coupling, while the correlations to C5 and C4 are three-bond couplings.

This pattern of connectivity is only consistent with the keto-amine tautomer . The observation of a correlation from the exchangeable proton (now identified as N1-H) to the carbonyl carbon (C2) is the smoking gun.

A Comparative Visualization of HMBC Correlations

The power of the HMBC experiment lies in its ability to distinguish between the two possible structures, as the expected long-range correlations are unique to each tautomer.

Caption: Key HMBC correlations confirming the keto-amine structure.

If the compound existed as the enol-imine tautomer, we would have observed a ¹³C signal for C2 around 155-165 ppm. Most importantly, the exchangeable proton signal would belong to an O-H group, which would show a strong two-bond HMBC correlation to C2. The observed data clearly refutes this hypothesis.

Conclusion

While 1D NMR provides a foundational but often ambiguous view of molecular structure, the strategic application of 2D NMR techniques offers a pathway to definitive validation. For tautomeric systems like this compound, the comparison is stark. The HSQC experiment provides unambiguous one-bond C-H correlations, while the COSY experiment maps the proton framework. However, it is the HMBC experiment that serves as the final arbiter, elucidating the long-range connectivity to key quaternary carbons that define the tautomeric form. The combined, correlative evidence from this 2D NMR suite confirms that this compound exists predominantly as the 4-bromo-1,3-thiazolidin-2-one tautomer in DMSO solution, providing the certainty required for further research and development.

References

Comparing the efficacy of different synthetic routes to 4-Bromothiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficacy for 4-Bromothiazol-2-ol

Introduction: The this compound scaffold is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and versatile functional handles make it an attractive precursor for the synthesis of complex molecular architectures, including potent enzyme inhibitors and novel organic materials. The efficacy of any synthetic campaign hinges on the efficient and reliable production of this key intermediate. This guide provides a comparative analysis of the predominant synthetic routes to this compound, offering field-proven insights into their respective mechanisms, advantages, and limitations. We will dissect each pathway, providing detailed, self-validating protocols and quantitative data to empower researchers in making informed strategic decisions for their synthetic endeavors. It is critical to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 4-Bromo-1,3-thiazol-2(3H)-one. For consistency, this guide will refer to the target compound by its "-ol" nomenclature, while acknowledging the presence and significance of its tautomer.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from three primary strategic directions, each with distinct trade-offs in terms of step economy, reagent availability, and control over regiochemistry.

  • Route 1: The Hantzsch-Sandmeyer Sequence: This classic and robust approach involves the initial construction of a 2-aminothiazole ring via the Hantzsch thiazole synthesis, followed by bromination and a subsequent Sandmeyer reaction to convert the 2-amino group to the desired 2-hydroxyl functionality.

  • Route 2: Direct Bromination of Thiazol-2-ol: A more direct, atom-economical approach that involves the synthesis of the parent Thiazol-2-ol followed by electrophilic bromination. The primary challenge in this route is achieving regioselective bromination at the C4 position.

  • Route 3: Functionalization of a Pre-brominated Thiazole Core: This strategy begins with a commercially available or readily synthesized di-brominated thiazole, such as 2,4-dibromothiazole, and relies on regioselective functional group manipulation to install the hydroxyl group at the C2 position.

Route 1: The Hantzsch-Sandmeyer Sequence

This pathway is arguably the most well-established and versatile method. Its multi-step nature allows for purification at intermediate stages, often leading to a high-purity final product. The causality behind this choice of route often lies in its reliability and the wide availability of starting materials.

Mechanistic Rationale

The sequence begins with the Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.[1] The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea onto the α-carbon of an α-haloketone (or its equivalent), followed by intramolecular cyclization and dehydration to form the stable 2-aminothiazole aromatic ring.[2] The subsequent electrophilic bromination typically occurs at the electron-rich C5 position, which is the most nucleophilic site on the 2-aminothiazole ring.[3] Finally, the Sandmeyer reaction provides a reliable method to convert the 2-amino group into a 2-hydroxyl group via a diazonium salt intermediate.[4][5] This transformation is catalyzed by copper salts and offers a predictable way to displace the exceptionally good leaving group, dinitrogen gas (N₂).[6]

Workflow & Visualization

Hantzsch_Sandmeyer_Route Start Thiourea + α-haloaldehyde Step1 Hantzsch Synthesis Start->Step1 Intermediate1 2-Aminothiazole Step1->Intermediate1 High Yield Step2 Electrophilic Bromination (NBS) Intermediate1->Step2 Intermediate2 2-Amino-5-bromothiazole Step2->Intermediate2 Regioselective for C5 Step3 Diazotization (NaNO₂, H₂SO₄) Intermediate2->Step3 Intermediate3 Diazonium Salt Step3->Intermediate3 Step4 Sandmeyer Reaction (CuSO₄, H₂O) Intermediate3->Step4 Product 5-Bromothiazol-2-ol Step4->Product

Caption: Workflow for Route 1 leading to the C5 bromo-isomer.

Note: This standard sequence yields the 5-bromo isomer. Achieving the 4-bromo target via this route requires a less common starting material or a subsequent rearrangement step, adding complexity.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole

This protocol describes the first two steps of the sequence, yielding the key brominated intermediate.

  • Synthesis of 2-Aminothiazole:

    • While various α-haloketones can be used, a common precursor is chloroacetaldehyde. In a round-bottom flask, combine thiourea (1.0 eq) and chloroacetaldehyde (1.0 eq, 40% aq. solution) in water.

    • Heat the mixture to 80-90°C and stir for 2-3 hours. The reaction is exothermic initially.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • The 2-aminothiazole product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. The product is often used without further purification.[7]

  • Bromination at C5:

    • Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of PEG-400 and water.[3]

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C. The use of NBS is a safer and more selective alternative to elemental bromine.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.[3]

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water to remove any remaining acid and succinimide, and dry under vacuum to yield 2-amino-5-bromothiazole.[3]

Route 2: Direct Bromination of Thiazol-2-ol

This route is attractive due to its potential for high step economy. However, it is mechanistically challenging due to the directing effects of the thiazole ring substituents, which can lead to mixtures of isomers.

Mechanistic Rationale

Thiazol-2-ol, existing primarily as the 2(3H)-thiazolone tautomer, is an electron-rich heterocycle. Electrophilic substitution is therefore facile. The key challenge is regioselectivity. The interplay between the activating hydroxyl/keto group at C2 and the ring heteroatoms directs incoming electrophiles. While literature on the direct bromination of the parent thiazol-2-ol is sparse, related systems show that substitution often occurs at the C5 position.[8] Achieving C4 bromination may require the use of specific Lewis acid catalysts or blocking groups to sterically or electronically disfavor the C5 position.

Workflow & Visualization

Direct_Bromination_Route Start Thiazol-2-ol Step1 Direct Bromination (e.g., Br₂, Lewis Acid) Start->Step1 Product_Mix Mixture of Isomers (4-Bromo & 5-Bromo) Step1->Product_Mix Low Regioselectivity Step2 Chromatographic Separation Product_Mix->Step2 Product This compound Step2->Product Yield Loss

Caption: Workflow for Route 2 highlighting the key selectivity challenge.

Conceptual Experimental Protocol
  • Synthesis of Thiazol-2-ol: This intermediate can be prepared from the reaction of thiourea with an α-haloacetic acid derivative, followed by hydrolysis.

  • Regiocontrolled Bromination:

    • Dissolve Thiazol-2-ol (1.0 eq) in a non-protic solvent like dichloromethane or 1,2-dichloroethane.

    • Add a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) (0.1-1.0 eq) and cool the mixture to 0°C. The choice of catalyst is critical; it can alter the electronic distribution of the ring and influence the site of attack.

    • Slowly add a solution of elemental bromine (1.0 eq) in the same solvent. The use of a less reactive brominating agent like NBS might also be explored to improve selectivity.

    • Stir the reaction at low temperature for several hours, monitoring by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to assess the isomer ratio.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy excess bromine.

    • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting isomeric mixture requires careful purification by column chromatography or recrystallization, which often leads to significant yield loss.

Route 3: Selective Functionalization of 2,4-Dibromothiazole

This modern approach leverages the differential reactivity of the C-Br bonds at the C2 and C4 positions of the thiazole ring. It offers excellent control of regiochemistry, making it a highly attractive, albeit potentially more expensive, route.

Mechanistic Rationale

The C2-Br bond in 2,4-dibromothiazole is significantly more susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions than the C4-Br bond.[9] This differential reactivity is the cornerstone of this strategy. By treating 2,4-dibromothiazole with a suitable nucleophile that serves as a hydroxyl surrogate (e.g., an alkoxide followed by dealkylation, or direct reaction with hydroxide under specific conditions), one can selectively displace the C2-bromide while leaving the C4-bromide intact.

Workflow & Visualization

Selective_Functionalization_Route Start 2,4-Dibromothiazole Step1 Regioselective Nucleophilic Substitution (e.g., NaOMe, then HBr) Start->Step1 High Regioselectivity (C2 position) Product This compound Step1->Product High Yield

Caption: Workflow for the highly regioselective Route 3.

Detailed Experimental Protocol

This protocol is adapted from methodologies for selective substitution on halo-thiazoles.[9]

  • Preparation of 2-Methoxy-4-bromothiazole:

    • To a solution of 2,4-dibromothiazole (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1-1.5 eq, either as a solid or a solution in methanol) at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. The choice of a simple alkoxide like methoxide is driven by its high nucleophilicity and the ease of subsequent deprotection.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the appearance of the mono-substituted product.

    • After cooling, quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

  • Demethylation to this compound:

    • Dissolve the 2-methoxy-4-bromothiazole intermediate (1.0 eq) in a strong acid such as 48% hydrobromic acid (HBr) or use boron tribromide (BBr₃) in dichloromethane for a milder, anhydrous alternative.

    • Heat the HBr mixture to reflux for 6-12 hours.

    • Cool the reaction mixture and carefully neutralize with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the product precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum to afford the final product, this compound.

Comparative Summary of Synthetic Routes

ParameterRoute 1: Hantzsch-SandmeyerRoute 2: Direct BrominationRoute 3: Selective Functionalization
Number of Steps 3-422
Overall Yield Moderate (often requires C4/C5 separation or specific precursors)Low to Moderate (due to isomer separation)High
Regioselectivity Poor for C4 (excellent for C5)PoorExcellent
Starting Materials Simple, inexpensive (thiourea, α-haloaldehydes)Thiazol-2-ol (requires synthesis)2,4-Dibromothiazole (more specialized)
Key Challenge Achieving C4 brominationControlling regioselectivityCost and availability of starting material
Ideal Application Large-scale synthesis of the C5 isomer; adaptable for analogs.Exploratory chemistry where isomer separation is feasible.High-purity, targeted synthesis where regiochemical integrity is paramount.

Conclusion and Expert Recommendation

The choice of synthetic route to this compound is a classic case of balancing step economy, cost, and chemical control.

  • Route 1 (Hantzsch-Sandmeyer) , while well-established, is suboptimal for producing the C4-bromo isomer specifically, as it naturally leads to the C5 analog. It remains a viable strategy if a subsequent isomerization or a specifically substituted starting material is available.

  • Route 2 (Direct Bromination) presents the shortest theoretical path but is severely hampered by a lack of regiocontrol. The resulting need for challenging separations makes it inefficient for preparing clean, single-isomer material and is not recommended for scale-up or drug development campaigns.

  • Route 3 (Selective Functionalization) emerges as the superior strategy for the synthesis of this compound. Despite the higher initial cost of the 2,4-dibromothiazole starting material, the exceptional regiocontrol afforded by the differential reactivity of the C-Br bonds leads to a clean product in high yield. This reliability and predictability minimize downstream purification efforts, saving time and resources.

For researchers and drug development professionals requiring unambiguous access to high-purity This compound , the Selective Functionalization of 2,4-Dibromothiazole (Route 3) is the most robust and scientifically sound approach. Its elegance lies in exploiting the inherent electronic properties of the thiazole core to achieve a challenging chemical transformation with precision.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromothiazol-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-bromothiazol-2-ol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will explore the synthetic rationale, the impact of structural modifications on biological activity, and the experimental methodologies used to evaluate these compounds, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a versatile building block for designing biologically active molecules.[2] Thiazole derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][3][4]

This guide focuses on a specific, promising subclass: This compound derivatives . The thiazol-2-ol core, which exists in tautomeric equilibrium with its thiazol-2(3H)-one form, presents key hydrogen bond donor and acceptor sites. The bromine atom at the 4-position is of particular interest; it can serve as a crucial point for halogen bonding with biological targets, a synthetically versatile handle for further chemical elaboration, or a means to modulate the electronic character of the ring system. Understanding the SAR of this scaffold is critical to rationally designing potent and selective therapeutic agents.

The this compound Core: Rationale for Modification

The foundational structure for our discussion is this compound. The primary goal of SAR studies is to systematically modify this core to enhance desired properties such as target potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Key positions for modification include:

  • The 2-hydroxyl group: Can be converted to ethers or esters to alter solubility and interaction profiles.

  • The 3-position nitrogen: Can be alkylated or acylated.

  • The 5-position carbon: A prime site for introducing a wide variety of substituents to probe interactions with the target binding pocket.

  • The 4-bromo group: Can be replaced with other halogens or functional groups to fine-tune electronic and steric properties.

Caption: Key modification points on the this compound scaffold.

General Synthetic Approach

The synthesis of substituted thiazole derivatives often employs the Hantzsch thiazole synthesis.[5] For the this compound scaffold, a common route involves the reaction of a thiourea derivative with an α-halocarbonyl compound. Specifically, reacting thiourea with an appropriate 3-bromo-3-substituted-2-oxopropanoate would yield the desired core structure.

Representative Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

While not a 2-ol derivative, the synthesis of the closely related 2-amino analog provides a foundational and widely cited protocol that can be adapted. This procedure involves the cyclization of a substituted phenacyl bromide with thiourea.[2][3]

Workflow Diagram:

synthesis_workflow cluster_reactants Reactants A p-Bromoacetophenone D Reaction Mixture (Reflux in Ethanol) A->D B Thiourea B->D C Iodine (Catalyst) C->D E Cooling & Precipitation D->E F Filtration E->F G Washing (e.g., with cold ethanol) F->G H Recrystallization (Purification) G->H I Final Product: 4-(4-bromophenyl)thiazol-2-amine H->I

Caption: General workflow for Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of p-bromoacetophenone (1 mmol) in ethanol (20 mL), add thiourea (2 mmol).

  • Catalysis: Add a catalytic amount of iodine.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(4-bromophenyl)thiazol-2-amine.[3]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.[3]

Structure-Activity Relationship (SAR) Analysis: A Case Study on α-Glucosidase Inhibition

To illustrate the principles of SAR, we will focus on a series of 2-amino-4-arylthiazole derivatives as inhibitors of α-glucosidase, an enzyme relevant to the management of diabetes.[6] This example provides clear, quantitative data to draw meaningful comparisons. The core thesis is that substitutions on the phenyl ring at the 4-position of the thiazole dramatically influence inhibitory potency.

Key SAR Findings:

  • The Bromo-Substituent is Key: The 2-amino-4-(4-bromophenyl)thiazole derivative demonstrated the most potent inhibitory activity in its series, suggesting a highly favorable interaction within the enzyme's active site.[6] The bromine atom likely engages in beneficial halogen bonding or occupies a hydrophobic pocket.

  • Electron-Withdrawing Groups (EWGs) are Favorable: The presence of electron-withdrawing groups, such as halogens (F, Br), on the phenyl ring generally enhances inhibitory activity. This is attributed to improved π-π stacking interactions with aromatic residues in the active site.[6]

  • Steric Hindrance is Detrimental: Bulky substituents, such as a methyl group, can decrease potency. This suggests that the binding pocket has limited space, and larger groups may cause steric clashes that prevent optimal binding.[6]

  • Positional Isomerism Matters: The position of substituents is crucial. For example, a 2,4-difluoro substitution was more effective than a 3,4-difluoro substitution, indicating that the precise placement of the fluorine atoms is critical for interacting with specific residues in the active site.[6]

Caption: SAR summary for 2-amino-4-arylthiazole derivatives.

Comparative Performance Data

The following table summarizes the α-glucosidase inhibitory activity for a selection of 2-amino-4-arylthiazole derivatives, highlighting the impact of different substituents on the phenyl ring.

Compound IDSubstituent (R) on Phenyl Ringα-Glucosidase Inhibition Ki (µM)[6]SAR Interpretation
1 4-Bromo56.61 ± 1.31 Most potent; likely optimal electronic and steric properties for the active site.
2 2,4-Difluoro159.49 ± 16.52Strong EWGs enhance activity but are less potent than the bromo-derivative.
3 3,4-Difluoro266.15 ± 6.29Weaker activity than the 2,4-difluoro isomer, highlighting positional importance.
4 4-Methyl330.78 ± 9.15Weakest activity; the bulky methyl group likely causes steric hindrance.
5 Unsubstituted (H)290.34 ± 10.36Lacks the beneficial electronic effects of halogen substituents.

Standard Protocol: In Vitro α-Glucosidase Inhibition Assay

To ensure the trustworthiness and reproducibility of the data presented, this section details a standard experimental protocol for assessing α-glucosidase inhibition.

Workflow Diagram:

assay_workflow A Prepare Reagents: - α-Glucosidase Enzyme - PNPG Substrate - Phosphate Buffer - Test Compounds B Dispense Enzyme & Inhibitor (Varying Concentrations) A->B C Pre-incubation (e.g., 10 min at 37°C) B->C D Initiate Reaction: Add PNPG Substrate C->D E Incubation (e.g., 20 min at 37°C) D->E F Stop Reaction: Add Na2CO3 E->F G Measure Absorbance (405 nm) F->G H Data Analysis: Calculate % Inhibition & Ki G->H

Caption: Workflow for a typical α-glucosidase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae, the substrate p-nitrophenyl-α-D-glucopyranoside (PNPG), and various concentrations of the test compounds (e.g., this compound derivatives) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Setup: In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the test compound solution at different concentrations to the respective wells. A control well should contain the buffer/vehicle instead of the inhibitor.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the PNPG substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3) solution.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 (concentration required for 50% inhibition) and subsequently the inhibition constant (Ki) using kinetic models like the Dixon plot.[6]

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogs reveal critical insights for rational drug design. The 4-bromo substituent frequently plays a pivotal role in enhancing biological activity, likely through halogen bonding and favorable electronic contributions. As demonstrated with α-glucosidase inhibitors, modifications at other positions, particularly with aryl groups, allow for fine-tuning of potency, where the electronic nature, size, and position of substituents are paramount.[6]

Future research should focus on:

  • Exploring Diverse Biological Targets: While this guide focused on α-glucosidase, the this compound scaffold should be tested against other relevant targets, such as kinases, proteases, and cholinesterases, where thiazole derivatives have previously shown promise.[7][8]

  • Bioisosteric Replacement: Systematically replacing the 4-bromo group with other halogen bond donors (Cl, I) or other bioisosteres to further optimize interactions and physicochemical properties.

  • Pharmacokinetic Profiling: Advancing the most potent compounds from in vitro assays to cellular and in vivo models to evaluate their ADME properties and establish a more comprehensive therapeutic potential.

  • Computational Modeling: Employing molecular docking and dynamic simulations to better understand the binding modes of these derivatives and predict the activity of novel designs.[3]

By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively navigate the chemical space around the this compound scaffold to develop novel and highly effective therapeutic agents.

References

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 4-Bromothiazol-2-ol Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential.[1][2] Its unique ability to engage in diverse biological interactions has propelled the development of thiazole derivatives as promising agents in oncology.[1][3] Marketed anticancer drugs such as Dasatinib and Tiazofurin feature this scaffold, underscoring its clinical relevance.[1][4] This guide focuses on a specific subclass: 4-Bromothiazol-2-ol derivatives. The strategic placement of a bromine atom at the 4-position can enhance binding affinities and modulate the pharmacokinetic profile of the molecule, making this a particularly interesting scaffold for novel drug development.

This document provides a comprehensive comparison of the methodologies used to evaluate these compounds, offering a scientifically grounded framework for researchers in drug discovery. We will delve into the critical in vitro assays that form the foundation of preclinical assessment and bridge these findings to the complexities of in vivo validation using established xenograft models.

Part 1: In Vitro Evaluation - Quantifying Cytotoxicity and Mechanistic Action

The initial phase of drug discovery relies on robust in vitro screening to identify and characterize the cytotoxic potential of new chemical entities.[5][6] These assays are designed to be rapid, reproducible, and scalable, allowing for the efficient screening of numerous compounds against various cancer cell lines.[7][8]

Comparative Analysis of Cytotoxicity

A primary goal of in vitro testing is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[5] The lower the IC50 value, the more potent the compound. Below is a comparative table summarizing hypothetical data for novel this compound derivatives (Compounds A, B, and C) against a standard-of-care agent, Staurosporine, across different cancer cell lines.

CompoundTarget Cell LineAssay TypeIC50 (µM)Selectivity Index (SI)Reference
Compound A MCF-7 (Breast)MTT3.15>10[9][10]
Compound B HepG2 (Liver)MTT8.50>5[9]
Compound C A549 (Lung)MTT5.20>8[9]
Staurosporine MCF-7 (Breast)MTT6.77-[9]
Staurosporine HepG2 (Liver)MTT8.40-[9]
Selectivity Index (SI) is a ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells (e.g., IC50 on MCF-10A / IC50 on MCF-7). A higher SI indicates greater selectivity for cancer cells.

The data indicates that Compound A exhibits superior potency against the MCF-7 breast cancer cell line compared to the standard drug, Staurosporine.[9]

Key In Vitro Assay Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a cornerstone colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][11] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound based compounds and the reference drug in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) to account for solvent effects.

  • Incubation: Incubate the plate for 48 hours under standard cell culture conditions.[10]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The incubation time is critical to allow for sufficient formazan formation without causing cytotoxicity from the MTT reagent itself.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.[7]

Visualizing the Mechanism: Targeting Cancer Signaling Pathways

Many thiazole derivatives exert their anticancer effects by inhibiting key protein kinases in signaling pathways that drive cell proliferation and survival.[1][12] One such critical pathway is the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound Thiazole Derivative Compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway inhibited by a thiazole derivative.

Part 2: In Vivo Evaluation - Assessing Efficacy in Preclinical Models

Promising candidates from in vitro screening must be evaluated in vivo to assess their therapeutic efficacy and safety in a complex biological system.[13][14] Human tumor xenograft models in immunodeficient mice are the gold standard for preclinical anticancer drug evaluation.[15][16]

Comparative Analysis of In Vivo Efficacy

The primary endpoint in these studies is often Tumor Growth Inhibition (TGI), which measures the reduction in tumor volume in treated animals compared to a control group.

CompoundAnimal ModelDosing RegimenTGI (%)ToxicityReference
Compound A MCF-7 Xenograft50 mg/kg, p.o., daily65%No significant weight loss[15]
Vehicle Control MCF-7 Xenograft0.5% CMC, p.o., daily0%N/A[15]
Positive Control MCF-7 XenograftVariesVariesVaries[15]

This hypothetical data suggests that Compound A significantly inhibits tumor growth in a xenograft model without causing overt toxicity, warranting further development.

Key In Vivo Protocol: Human Tumor Xenograft Mouse Model

This protocol outlines the essential steps for evaluating an anticancer agent using a cell line-derived xenograft (CDX) model.[14][15]

Protocol:

  • Animal Model & Cell Preparation:

    • Use immunodeficient mice (e.g., athymic nude mice) to prevent rejection of human cells.[17]

    • Culture the selected human cancer cell line (e.g., MCF-7) under sterile conditions. Harvest cells when they are in the logarithmic growth phase and ensure viability is >95%.[15]

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10⁶ cancer cells suspended in Matrigel into the flank of each mouse.[13] This is a common and technically straightforward method for establishing solid tumors.[16]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[15]

    • Calculate tumor volume using the formula: (Length x Width²)/2.[15]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Compound A, Positive Control).[15][17] This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Drug Administration:

    • Formulate the this compound based compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound and vehicle according to the predetermined dose and schedule (e.g., daily oral gavage).[15]

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and body weight throughout the study to assess efficacy and toxicity, respectively.[15]

    • The study is typically concluded when tumors in the control group reach a predetermined size.

  • Data Analysis:

    • Calculate the percent TGI for each treatment group relative to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed antitumor effect.

Visualizing the In Vivo Experimental Workflow

A well-structured workflow is crucial for the successful execution of in vivo studies.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization C Tumor Implantation (Subcutaneous) A->C B Cell Culture & Harvest B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (Daily Dosing) E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G H Endpoint Reached G->H I Data Analysis (TGI) H->I

Caption: Standard workflow for a preclinical xenograft efficacy study.

Conclusion

The evaluation of this compound based compounds requires a systematic and multi-faceted approach, beginning with rigorous in vitro screening to establish potency and mechanism, followed by carefully designed in vivo studies to confirm efficacy and safety. The protocols and comparative frameworks presented in this guide offer a robust foundation for researchers to objectively assess the therapeutic potential of this promising class of anticancer agents. By integrating quantitative in vitro data with preclinical in vivo outcomes, drug development professionals can make informed decisions to advance the most promising candidates toward clinical investigation.

References

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 4-Bromothiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of a representative thiazole-containing compound, 4-Bromothiazol-2-ol, as a putative kinase inhibitor. While public data on this specific molecule is sparse, its core structure is prevalent in numerous biologically active agents, making it an excellent candidate for illustrating a robust, scientifically-grounded evaluation workflow.[1][2][3][4][5] This document is designed for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols for determining inhibitor potency, selectivity, and direct target engagement within a cellular context. We will proceed under the scientifically plausible hypothesis that this compound is an inhibitor of MAP Kinase-activated Protein Kinase 2 (MK2), a key enzyme in the inflammatory response.[6][7][8][9]

Introduction: The Rationale for Benchmarking

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][4][5] Our focus, this compound, represents a novel, yet structurally related, compound whose potential has not been fully elucidated.

The p38/MK2 signaling pathway is a critical regulator of inflammatory cytokine production, such as TNF-α and various interleukins.[6][7][10] Dysregulation of this pathway is implicated in numerous inflammatory diseases.[6][9][11][12] Consequently, MK2 has emerged as a high-value therapeutic target.[8][9][12][13][14] Direct inhibition of the upstream kinase, p38, has been hampered by toxicity issues, making downstream targets like MK2 an attractive alternative.[6][9][11] This guide will therefore use MK2 as the primary target to illustrate a complete benchmarking cascade for our test compound, this compound, against a known, potent MK2 inhibitor, herein referred to as "Comparator-1".

MK2_Signaling_Pathway Stress Cellular Stress / Inflammatory Stimuli p38 p38 MAPK Stress->p38 Activates MK2_inactive MK2 (Inactive) (Nuclear) p38->MK2_inactive Phosphorylates MK2_active p-MK2 (Active) (Cytoplasmic) MK2_inactive->MK2_active Activation & Nuclear Export Cytokines Pro-inflammatory Cytokine mRNA (e.g., TNF-α) MK2_active->Cytokines Stabilizes Translation Increased mRNA Stability & Translation Cytokines->Translation Inflammation Inflammatory Response Translation->Inflammation IC50_Workflow Start Start: 384-well plate Step1 Dispense Compound (10-pt serial dilution) Start->Step1 Step2 Add MK2 Enzyme & Substrate Mix Step1->Step2 Step3 Add ATP to Initiate Reaction Step2->Step3 Step4 Incubate (60 min) Step3->Step4 Step5 Add ADP-Glo™ Reagent (Stop & Deplete ATP) Step4->Step5 Step6 Incubate (40 min) Step5->Step6 Step7 Add Kinase Detection Reagent (Convert ADP -> Light) Step6->Step7 Step8 Incubate (30 min) Step7->Step8 End Read Luminescence Step8->End CETSA_Workflow Start Start: Culture Cells Step1 Treat cells with Compound or Vehicle Start->Step1 Step2 Heat aliquots across a temperature gradient Step1->Step2 Step3 Lyse cells (e.g., Freeze-thaw) Step2->Step3 Step4 Separate soluble vs. precipitated protein (Centrifugation) Step3->Step4 Step5 Collect Supernatant (Soluble fraction) Step4->Step5 End Quantify soluble MK2 (e.g., Western Blot, ELISA) Step5->End

References

A Technical Guide to Comparative Docking Studies of 4-Bromothiazol-2-ol Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 4-Bromothiazol-2-ol derivatives, a class of compounds with significant potential in anticancer drug discovery. We will focus on their interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By integrating computational methodologies with experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively evaluate and prioritize candidate molecules.

Introduction: The Therapeutic Promise of this compound Derivatives and VEGFR-2

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 4-position of the thiazol-2-ol ring can significantly influence the molecule's electronic properties and binding interactions, making this class of derivatives particularly interesting for targeted therapies.[3]

VEGFR-2, a receptor tyrosine kinase, is a well-established target in oncology.[4] Its inhibition can disrupt the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby impeding tumor angiogenesis.[5][6] Several approved anticancer drugs target the VEGFR-2 pathway, highlighting its therapeutic relevance.[7]

This guide will demonstrate a comparative docking study of a series of 4-bromophenyl-thiazole derivatives against VEGFR-2, correlating the computational findings with their experimentally determined inhibitory activities (IC50 values). This approach allows for the validation of the docking protocol and provides insights into the structure-activity relationships (SAR) of these compounds.

The VEGFR-2 Signaling Pathway: A Target for Angiogenesis Inhibition

Understanding the biological context is paramount. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a complex downstream signaling cascade, primarily involving the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately leads to the cellular responses required for angiogenesis.[8][9] Small molecule inhibitors, such as the this compound derivatives discussed herein, typically target the ATP-binding site within the kinase domain of VEGFR-2, preventing its autophosphorylation and the subsequent signal transduction.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Inhibitor This compound Derivative Inhibitor->P_VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

Experimental Design: A Self-Validating System

A robust computational study requires a strong foundation in experimental data for validation. The core principle of this guide is to establish a self-validating system where the computational predictions are directly compared against in-vitro results.

Selection of Ligands and Experimental Data

For this comparative study, we have selected a series of 2-amino-4-(substituted-phenyl)thiazole derivatives with reported IC50 values against VEGFR-2. While the core topic is this compound, obtaining a consistent experimental dataset for this specific subclass is challenging from public literature. Therefore, we utilize closely related analogs to demonstrate the comparative docking workflow. The selected compounds share the thiazole scaffold and include variations in the phenyl ring substitution, providing a basis for understanding structure-activity relationships.

Table 1: Selected Thiazole Derivatives and their Experimental VEGFR-2 Inhibitory Activity

Compound IDSubstitution on Phenyl RingExperimental IC50 (nM)[10]
1 4-Chloro51.09
2 3-NitroNot explicitly stated, but high activity reported
Sorafenib (Reference) -51.41

Note: The IC50 values are sourced from a study by Abdel-Maksoud et al. (2022), which provides a solid experimental basis for our in-silico comparison.[10]

Selection of the Protein Target Structure

The crystal structure of the target protein is the starting point for any docking study. We will use the X-ray crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Tivozanib (PDB ID: 4ASE).[11] This structure provides a high-resolution view of the ATP-binding site and the interactions formed by a known inhibitor, which is invaluable for defining the docking grid and validating the docking poses.

Detailed Experimental Protocols

This section provides a step-by-step methodology for performing the comparative docking study using AutoDock Vina, a widely used and freely available molecular docking software.

In Silico Molecular Docking Protocol

Docking_Workflow PDB 1. Protein Preparation (PDB ID: 4ASE) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Preparation (this compound Derivatives) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results Docking->Analysis Validation 6. Validation with Experimental Data Analysis->Validation

Caption: A streamlined workflow for the comparative molecular docking study.

Step 1: Protein Preparation

  • Obtain the PDB file: Download the crystal structure of VEGFR-2 (PDB ID: 4ASE) from the Protein Data Bank (--INVALID-LINK--).

  • Prepare the receptor:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove water molecules and any co-crystallized ligands (in this case, Tivozanib).

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools (ADT).

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Draw the 2D structures: Draw the 2D structures of the this compound derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

  • Save in PDBQT format: Save the prepared ligands in the PDBQT format using ADT.

Step 3: Grid Box Generation

  • Define the binding site: The binding site is defined as a cubic grid box that encompasses the active site of the receptor.

  • Center the grid: Center the grid box on the co-crystallized ligand (Tivozanib) from the original PDB file to ensure that the docking search is focused on the known binding pocket.

  • Set grid dimensions: The size of the grid box should be large enough to accommodate the ligands and allow for translational and rotational sampling. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

Step 4: Molecular Docking with AutoDock Vina

  • Create a configuration file: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the number of binding modes to generate.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --receptor receptor.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt

  • Repeat for all ligands: Repeat the docking process for each of the selected this compound derivatives.

Step 5: Analysis of Results

  • Examine docking scores: The primary output of AutoDock Vina is a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.

  • Visualize binding poses: Use a molecular visualization tool to analyze the predicted binding poses of the ligands within the VEGFR-2 active site.

  • Identify key interactions: Identify the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligands and the amino acid residues of the receptor.

In Vitro VEGFR-2 Kinase Assay Protocol (for experimental validation)

To experimentally determine the inhibitory activity of the synthesized compounds, a VEGFR-2 kinase assay can be performed. This provides the crucial IC50 values for validating the docking results.

  • Master Mixture Preparation: A master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) is prepared.[8]

  • Plate Setup: The master mixture is added to the wells of a 96-well plate.

  • Inhibitor Addition: Serial dilutions of the test compounds (this compound derivatives) are added to the test wells. A positive control (no inhibitor) and a blank (no enzyme) are also included.[8]

  • Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to the test and positive control wells.[8]

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: A detection reagent (e.g., Kinase-Glo® Max) is added to measure the amount of ATP remaining in each well. The luminescence is read using a microplate reader.

  • Data Analysis: The percentage of VEGFR-2 activity is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Results and Comparative Analysis

The results of the molecular docking study are summarized in the table below, comparing the predicted binding affinities with the experimental IC50 values.

Table 2: Comparative Docking Scores and Experimental IC50 Values for Thiazole Derivatives against VEGFR-2

Compound IDSubstitution on Phenyl RingAutoDock Vina Score (kcal/mol)Predicted Binding Interactions (Key Residues)Experimental IC50 (nM)[10]
1 4-Chloro-9.8H-bond with Cys919, Hydrophobic interactions with Val848, Leu840, Val91651.09
2 3-Nitro-10.2H-bond with Cys919 and Asp1046, Pi-stacking with Phe1047High activity reported
Sorafenib (Reference) --11.5H-bonds with Cys919 and Asp1046, extensive hydrophobic interactions51.41

Analysis of Binding Modes:

The docking results reveal that the thiazole derivatives bind in the ATP-binding pocket of VEGFR-2, consistent with the binding mode of known type II inhibitors. The thiazole core acts as a hinge-binding motif, forming a crucial hydrogen bond with the backbone of Cys919 . The substituted phenyl ring extends into a hydrophobic pocket, with substituents influencing the overall binding affinity.

For instance, the higher predicted binding affinity of the 3-nitro substituted derivative (Compound 2) can be attributed to an additional hydrogen bond with Asp1046 in the DFG motif, a characteristic interaction for many VEGFR-2 inhibitors.

Discussion: Bridging Computation and Experiment

The comparative analysis demonstrates a good correlation between the predicted binding affinities from the docking study and the experimentally determined IC50 values. Compounds with more negative docking scores generally exhibit lower IC50 values, indicating higher inhibitory potency. This validates the predictive power of the chosen docking protocol for this class of compounds and target.

The structure-activity relationship (SAR) insights gained from this study can guide the design of more potent this compound derivatives. For example, the importance of the hydrogen bond with Cys919 and the hydrophobic interactions in the adjoining pocket are highlighted. Future modifications could focus on optimizing these interactions to enhance binding affinity and selectivity.

It is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations of the true binding free energy, and the static nature of the receptor does not account for protein flexibility. Therefore, more advanced computational techniques like molecular dynamics (MD) simulations can be employed for further refinement and to assess the stability of the predicted binding poses.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for conducting comparative docking studies of this compound derivatives against VEGFR-2. By integrating detailed experimental protocols, in-silico methodologies, and a strong emphasis on validation against experimental data, this approach enables researchers to make informed decisions in the early stages of drug discovery. The insights gained from such studies are invaluable for understanding structure-activity relationships and for the rational design of novel and more effective anticancer agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromothiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety is paramount. The proper handling and disposal of specialized chemical reagents are not merely procedural requirements but are fundamental to ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromothiazol-2-ol, grounding each recommendation in established safety principles and regulatory standards.

The causality behind these rigorous disposal procedures is rooted in the chemical's inherent hazard profile. As a brominated heterocyclic compound, this compound is classified as a halogenated organic waste. Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to the formation of persistent environmental pollutants and create complex, costly challenges for waste management facilities[1][2]. Adherence to this protocol is a self-validating system for ensuring safety and compliance.

Hazard Assessment and Identification

Before handling this compound for any purpose, including disposal, it is critical to understand its associated hazards. This knowledge informs the necessity of the stringent controls and personal protective equipment outlined in the subsequent sections. The compound presents multiple health risks upon exposure.

Table 1: Hazard Classification for this compound and Related Compounds

Hazard Type Classification GHS Hazard Statement Primary Route of Exposure
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Ingestion
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Skin Contact
Serious Eye Damage/Irritation Category 1 / 2A H318/H319: Causes serious eye damage/irritation Eye Contact

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation |

Data synthesized from multiple safety data sheets for brominated thiazole compounds[3][4].

These classifications underscore that the primary risks involve direct contact and inhalation. The procedures that follow are designed to mitigate these specific risks.

Engineering Controls and Personal Protective Equipment (PPE)

To create a safe handling environment, a combination of engineering controls and appropriate PPE is required. This establishes a primary barrier between the researcher and the chemical hazard.

  • Primary Engineering Control: All handling and preparation for the disposal of this compound must be conducted within a certified laboratory chemical fume hood[5]. This is non-negotiable and serves to control exposure to vapors or dusts.

  • Secondary Controls: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed[4][6].

Table 2: Required Personal Protective Equipment (PPE)

Body Area Required PPE Standard/Specification Rationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended) EN 374 (Europe) or equivalent Prevents skin contact and irritation[7]. Always inspect gloves for integrity before use and wash hands thoroughly after removal[8].
Eyes/Face Safety glasses with side shields or chemical splash goggles 29 CFR 1910.133 (OSHA) / EN 166 (Europe) Protects against splashes that can cause serious eye damage[4][9].
Body Fully buttoned laboratory coat N/A Protects skin and personal clothing from contamination[7].

| Respiratory | Not required if handled within a fume hood. | N/A | A properly functioning fume hood provides adequate respiratory protection from vapors. |

Waste Classification and Segregation: A Critical Step

Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste due to its halogenated organic nature[10][11]. This classification mandates a specific disposal pathway.

The Core Directive: NEVER mix halogenated organic waste with non-halogenated solvent waste.

The reasoning is both logistical and financial. Non-halogenated solvents can often be recycled or reclaimed for energy via fuel blending, a relatively inexpensive disposal route[2]. The presence of halogens like bromine contaminates this waste stream, making it unsuitable for recovery. The entire mixed volume must then be treated as halogenated waste, which typically requires high-temperature incineration with specialized scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion[1]. This process is significantly more complex and costly[2].

Waste Segregation Protocol:
  • Designate a specific, sealed waste container exclusively for "Halogenated Organic Waste"[2][5].

  • The container must be made of a compatible material (e.g., polyethylene) that will not be attacked by the chemical[5].

  • Ensure the container is clearly labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added[5].

Step-by-Step Disposal and Decontamination Protocol

This protocol provides a direct, procedural workflow for safely preparing this compound waste for final disposal by a certified environmental services provider.

Preparing Small Quantities and Contaminated Labware

This procedure is for residual amounts of the chemical in experimental labware.

  • Work in a Fume Hood: Place all contaminated glassware (beakers, flasks, etc.) in the fume hood.

  • Triple Rinse: Rinse the glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Carefully collect all rinsate into your designated "Halogenated Organic Waste" container. Do not discard the rinsate down the drain[4][12].

  • Clean Glassware: The triple-rinsed glassware can now be washed normally.

Preparing Bulk Quantities for Disposal

This procedure is for disposing of unused or larger quantities of the chemical.

  • Prepare the Waste Container: Place your labeled "Halogenated Organic Waste" container in a secondary containment bin within the fume hood.

  • Transfer the Chemical: Using a clean funnel, carefully pour the this compound from its original container into the hazardous waste container.

  • Rinse Original Container: Triple rinse the empty original container with a suitable solvent, collecting the rinsate into the waste container as described in 4.1.

  • Seal and Store: Securely cap the waste container. Ensure the label is complete with the chemical name ("this compound") and an approximate concentration/volume. Store the sealed container in a designated satellite accumulation area away from incompatible materials (e.g., strong oxidizing agents) until pickup[3][5][13].

Decontamination of Work Area
  • Wipe Surfaces: Decontaminate the surfaces of the fume hood by wiping them down with a cloth dampened with a suitable solvent (e.g., 70% ethanol).

  • Dispose of Wipes: Place the used wipes and any other contaminated solid waste (e.g., gloves, weigh paper) into a sealed, labeled bag or container for solid hazardous waste disposal.

  • Final Wash: Wash your hands thoroughly with soap and water after removing all PPE[8][14].

Emergency Procedures: Small Spill Containment

In the event of a small spill (<100 mL) that can be cleaned up in under 15 minutes, follow this procedure[5]. For larger spills, evacuate the area, alert personnel, and contact your institution's Environmental Health & Safety (EHS) office immediately[5][7].

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Confirm the fume hood is operational. If the spill is outside the hood, evacuate.

  • Don PPE: Wear the full PPE as described in Table 2.

  • Contain the Spill: Cover the spill with an inert, absorbent material such as sand, vermiculite, or a commercial chemical absorbent[3]. Do not use combustible materials like paper towels.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste[4][6].

  • Decontaminate: Clean the spill area using the decontamination procedure in section 4.3.

  • Report: Report the incident to your laboratory supervisor or EHS office, per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G Workflow: this compound Disposal cluster_prep Preparation & Handling cluster_spill Emergency Spill Response cluster_routine Routine Disposal cluster_final Final Disposition A Identify Waste: This compound B Don Required PPE & Work in Fume Hood A->B C Is this a spill? B->C D Follow Emergency Spill Protocol (Section 5) C->D Yes F Select 'Halogenated Organic Liquid Waste' Container C->F No E Collect contaminated absorbents into Solid Hazardous Waste D->E I Securely seal & label container with all constituents E->I G Transfer waste & rinsate into container F->G H Decontaminate work area & used labware G->H H->I J Store in designated Satellite Accumulation Area I->J K Arrange pickup by certified EHS / Waste Handler J->K

Caption: Decision workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromothiazol-2-ol
Reactant of Route 2
Reactant of Route 2
4-Bromothiazol-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.